3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
Description
BenchChem offers high-quality 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-8-methylsulfanylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S/c1-12-7-6-10-4-5(8)11(6)3-2-9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYIGALBZPSWNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN2C1=NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70727959 | |
| Record name | 3-Bromo-8-(methylsulfanyl)imidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70727959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887475-39-0 | |
| Record name | 3-Bromo-8-(methylsulfanyl)imidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70727959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
Introduction: A Privileged Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyrazine nucleus is a prominent heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community.[1] Regarded as a structural analogue of deazapurines, this nitrogen-rich bicyclic system serves as a cornerstone for a multitude of pharmacologically active agents.[2] Derivatives of this core have demonstrated a vast spectrum of biological activities, including potent anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] Their therapeutic potential is often linked to the inhibition of key cellular targets, such as protein kinases, which are critical regulators of cell signaling pathways.[4][5][6]
Within this important class of molecules, 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine emerges as a particularly valuable synthetic intermediate. Its structure is strategically functionalized at two key positions: the C-3 position bears a bromine atom, an excellent handle for a wide array of cross-coupling reactions, while the C-8 position is substituted with a methylthio group, which can be used to modulate the electronic properties and solubility of derivative compounds.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics based on the imidazo[1,2-a]pyrazine scaffold.
Section 1: Core Physicochemical and Structural Properties
3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine is a solid material under standard conditions. Its core structure and fundamental properties are summarized below, providing essential data for experimental design and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 887475-39-0 | [7][8][9] |
| Molecular Formula | C₇H₆BrN₃S | [7][9][10] |
| Molecular Weight | 244.11 g/mol | [7][9][10] |
| SMILES | CSC1=NC=CN2C1=NC=C2Br | [7] |
| Predicted Density | 1.81 ± 0.1 g/cm³ | [9] |
| Predicted pKa | 0.21 ± 0.30 | [9] |
| Storage Conditions | 2-8°C, Sealed in dry environment | [7][9] |
Section 2: Synthesis and Mechanistic Rationale
The synthesis of 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine is not explicitly detailed in peer-reviewed literature; however, a robust synthetic strategy can be devised based on established methodologies for this heterocyclic system. The most logical approach involves a two-step sequence: first, the construction of the 8-(methylthio)imidazo[1,2-a]pyrazine core, followed by a regioselective electrophilic bromination at the C-3 position.
Proposed Synthetic Workflow
The key to this synthesis is controlling the regioselectivity of the bromination step. The imidazo[1,2-a]pyrazine ring system is electron-rich, particularly the five-membered imidazole ring, making it susceptible to electrophilic aromatic substitution.
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 887475-39-0|3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine|BLD Pharm [bldpharm.com]
- 8. 887475-39-0 3-BroMo-8-(Methylthio)iMidazo[1,2-a]pyrazine [king-pharm.com]
- 9. 3-BroMo-8-(Methylthio)iMidazo[1,2-a]pyrazine Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. calpaclab.com [calpaclab.com]
A Comprehensive Technical Guide to 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine: A Key Intermediate in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine, CAS 887475-39-0, a heterocyclic building block of significant interest in the field of medicinal chemistry. The imidazo[1,2-a]pyrazine scaffold is a privileged structure, forming the core of numerous biologically active compounds. This guide will detail the physicochemical properties, a robust synthesis protocol, and the versatile reactivity of this compound, with a particular focus on its application as a key intermediate in the synthesis of complex molecules, including potent kinase inhibitors. The strategic placement of the bromine atom at the 3-position and the methylthio group at the 8-position offers multiple avenues for synthetic diversification, making it a valuable tool for drug discovery and development.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine ring system is a nitrogen-rich heterocyclic scaffold that has garnered considerable attention in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[1] Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including but not limited to, anti-inflammatory, anti-cancer, and anti-viral properties.[2] Notably, the imidazo[1,2-a]pyrazine scaffold is a key component in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various cancers and other diseases.[3]
3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine emerges as a particularly strategic intermediate for the synthesis of novel compounds based on this privileged scaffold. The bromine atom at the C3 position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents.[4] Concurrently, the methylthio group at the C8 position can also be manipulated or can serve to modulate the electronic properties and metabolic stability of the final compounds. This dual functionality makes it an invaluable tool for generating libraries of analogues for structure-activity relationship (SAR) studies.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties, as well as the safety considerations, is paramount for the effective and safe handling of any chemical intermediate.
Physicochemical Properties
The key physicochemical properties of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 887475-39-0 | |
| Molecular Formula | C₇H₆BrN₃S | |
| Molecular Weight | 244.11 g/mol | |
| Appearance | Solid (form may vary) | N/A |
| Storage Conditions | Sealed in a dry environment, 2-8°C | |
| SMILES | CSC1=NC=CN2C1=NC=C2Br |
Safety and Handling
Based on available Safety Data Sheets (SDS), 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine is classified as hazardous. The following is a summary of the key safety information.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is imperative to consult the full Safety Data Sheet before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Synthesis Protocol: A Step-by-Step Guide
The synthesis of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine can be efficiently achieved in a two-step sequence starting from commercially available precursors. The proposed pathway involves the initial construction of the 8-(methylthio)imidazo[1,2-a]pyrazine core, followed by a regioselective bromination at the C3 position.
Step 1: Synthesis of 8-(methylthio)imidazo[1,2-a]pyrazine (Precursor)
Experimental Protocol:
-
Condensation: To a solution of 2-amino-3-chloropyrazine (1.0 eq) in a suitable solvent such as tert-butanol, add sodium bicarbonate (2.0 eq) and bromoacetaldehyde diethyl acetal (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-chloroimidazo[1,2-a]pyrazine intermediate.
-
Nucleophilic Substitution: Dissolve the crude 8-chloroimidazo[1,2-a]pyrazine (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add sodium thiomethoxide (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 8-(methylthio)imidazo[1,2-a]pyrazine.
Causality Behind Experimental Choices:
-
The use of a base like sodium bicarbonate in the condensation step is crucial to neutralize the hydrobromic acid formed during the reaction.
-
The selection of a polar aprotic solvent like DMF for the nucleophilic substitution facilitates the reaction by solvating the sodium cation and leaving the thiomethoxide anion more nucleophilic.
Step 2: Synthesis of 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine
The final step involves the regioselective bromination of the electron-rich imidazole ring of the precursor. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.[6]
Experimental Protocol:
-
Dissolve 8-(methylthio)imidazo[1,2-a]pyrazine (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the stirred solution to 0-5°C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.2 eq) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring.
-
Monitor the reaction by TLC until completion.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine as the final product.
Causality Behind Experimental Choices:
-
The imidazole ring of the imidazo[1,2-a]pyrazine system is more electron-rich than the pyrazine ring, making it more susceptible to electrophilic aromatic substitution. The C3 position is particularly activated, leading to regioselective bromination.
-
NBS is chosen as the brominating agent as it is easier to handle and often provides higher selectivity compared to elemental bromine.
-
The reaction is performed at low temperatures initially to control the exothermicity and improve selectivity.
Reactivity and Applications in Synthetic Chemistry
The synthetic utility of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine lies in its capacity to serve as a versatile building block for the construction of more complex molecular architectures. The C3-bromo substituent is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters.[7] 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine is an excellent substrate for this reaction, enabling the introduction of a wide range of aryl and heteroaryl moieties at the C3 position. This is a key strategy in the synthesis of kinase inhibitors, where specific aryl groups are often required for binding to the ATP pocket of the target kinase.[8]
Exemplary Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base like sodium carbonate or potassium phosphate (2.0-3.0 eq).
-
Add a suitable solvent system, for example, a mixture of toluene and water or dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed as monitored by TLC.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the 3-aryl-8-(methylthio)imidazo[1,2-a]pyrazine derivative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between aryl halides and amines, catalyzed by a palladium complex.[9] This reaction is instrumental in introducing primary or secondary amines at the C3 position of the imidazo[1,2-a]pyrazine core, a common structural motif in many bioactive molecules.
Sonogashira and Heck Couplings
Further expanding its synthetic utility, the C3-bromo group can participate in Sonogashira couplings with terminal alkynes to introduce alkynyl functionalities, and in Heck reactions with alkenes to form carbon-carbon bonds with sp²-hybridized carbons.[10][11] These reactions provide access to a diverse range of structurally complex molecules with potential therapeutic applications.
Conclusion
3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine is a strategically designed and highly versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through a straightforward and scalable two-step process. The presence of a reactive bromine atom at the C3 position allows for extensive functionalization via a suite of well-established palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries. The inherent biological relevance of the imidazo[1,2-a]pyrazine scaffold, particularly in the context of kinase inhibition, positions this intermediate as a valuable asset for the development of novel therapeutics. This guide provides the foundational knowledge for researchers to effectively utilize this powerful synthetic tool in their drug discovery endeavors.
References
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- Buchwald–Hartwig amin
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
- Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry.
- Sonogashira coupling. Wikipedia.
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
- 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine. Sinfoo Biotech.
- 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine. African Rock Art.
- Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. PMC - NIH.
- SAFETY D
- SAFETY D
- Heck Reaction. Chemistry LibreTexts.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Safety D
- 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine, 98% Purity, C7H6BrN3S, 1 gram. St. Louis, MO.
- WO2012168733A1 - Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
- 6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine | C10H12BrN5 | CID 46228424. PubChem.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- 3-BroMo-8-(Methylthio)iMidazo[1,2-a]pyrazine - Chongqing Chemdad Co. ,Ltd.
- Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing).
- 3-BroMo-8-(Methylthio)iMidazo[1,2-a]pyrazine [ 887475-39-0 ]. King-Pharm.
- 3-BroMo-8-(Methylthio)iMidazo[1,2-a]pyrazine [ 887475-39-0 ].
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ScienceDirect.
- One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles
- Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheum
- Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
- Sonogashira Reaction: Synthesis of Novel Derivatives of 3‐Aryl‐Substituted 6‐Chloroimidazo[2, 1‐a]phthalazines Catalyzed by Pd‐Cu in Water | Request PDF.
- Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH.
- Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Semantic Scholar.
Sources
- 1. Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-BroMo-8-(Methylthio)iMidazo[1,2-a]pyrazine [887475-39-0] | King-Pharm [king-pharm.com]
- 3. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. WO2012168733A1 - Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents - Google Patents [patents.google.com]
- 6. tsijournals.com [tsijournals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Structure Elucidation of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The precise structural characterization of novel analogues is paramount for understanding structure-activity relationships (SAR) and guiding further drug development efforts. This guide provides an in-depth, experience-driven approach to the complete structure elucidation of a specific derivative, 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine, a molecule of interest for synthetic chemists and drug discovery professionals.
This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific process. We will proceed from the foundational synthesis to a multi-technique analytical workflow, emphasizing not just the "what" but the "why" behind each experimental choice. Every protocol is designed to be self-validating, ensuring the highest degree of confidence in the final structural assignment.
I. Synthetic Pathway and Rationale
The synthesis of imidazo[1,2-a]pyrazine derivatives often involves the cyclization of an aminopyrazine with a suitable α-haloketone or equivalent.[3] For the target molecule, 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine, a strategic approach involves the initial construction of the core imidazo[1,2-a]pyrazine ring system, followed by selective functionalization.
A plausible synthetic route, based on established methodologies for similar heterocyclic systems, is outlined below.[1] The rationale for this multi-step synthesis is to control the regiochemistry of substitution, ensuring the desired placement of the bromo and methylthio groups.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine.
Experimental Protocol: Synthesis (Illustrative)
Step 1: Synthesis of Imidazo[1,2-a]pyrazine
-
To a solution of 2-aminopyrazine in a suitable solvent (e.g., ethanol), an α-bromo ketone derivative is added.
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until completion.
-
Upon cooling, the product is isolated, purified by column chromatography, and characterized.
Step 2: Bromination at the C3 Position
-
The synthesized imidazo[1,2-a]pyrazine is dissolved in a solvent such as ethanol.[1]
-
N-Bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0-5°C).[1] The rationale for using NBS is its ability to act as a source of electrophilic bromine, which regioselectively attacks the electron-rich C3 position of the imidazo[1,2-a]pyrazine ring.[1]
-
The reaction is stirred at room temperature until completion, followed by extraction and purification to yield 3-bromoimidazo[1,2-a]pyrazine.
Step 3: Introduction of the Methylthio Group at the C8 Position
-
The 3-bromoimidazo[1,2-a]pyrazine is subjected to a halogen-metal exchange reaction, for instance, by treatment with n-butyllithium (n-BuLi) at low temperature. This step is critical for activating the C8 position for subsequent functionalization.
-
The resulting lithiated intermediate is then quenched with an electrophilic sulfur source, such as dimethyl disulfide (DMDS), to introduce the methylthio group.
-
The final product, 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine, is purified and subjected to rigorous structural analysis.
II. Spectroscopic Structure Elucidation
The cornerstone of unambiguous structure elucidation lies in the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive assignment.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and crucial information about its elemental composition, particularly the presence of bromine.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M+): The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom. Natural bromine consists of two isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[4][5] This results in two molecular ion peaks of nearly equal intensity, [M]+ and [M+2]+.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecular ion, allowing for the determination of the molecular formula (C7H6BrN3S).[6]
Data Summary: Mass Spectrometry
| Parameter | Expected Value | Rationale |
| Molecular Formula | C7H6BrN3S | Based on the proposed structure. |
| Molecular Weight | 244.11 g/mol | Calculated from the molecular formula.[7] |
| [M]+ Peak | m/z ~243 | Corresponding to the molecule with the 79Br isotope. |
| [M+2]+ Peak | m/z ~245 | Corresponding to the molecule with the 81Br isotope. |
| Intensity Ratio ([M]+/[M+2]+) | ~1:1 | Characteristic isotopic signature of bromine.[4][5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of atoms in a molecule. A combination of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for a complete and unambiguous assignment.
1H NMR Spectroscopy
The 1H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their coupling relationships.
Expected 1H NMR Signals:
-
Imidazo[1,2-a]pyrazine Ring Protons: The protons on the heterocyclic core will appear as distinct signals in the aromatic region of the spectrum. Their chemical shifts and coupling patterns will be indicative of their positions on the ring.
-
Methylthio Protons (-SCH3): A singlet in the aliphatic region, typically around δ 2.5 ppm, corresponding to the three equivalent protons of the methyl group.[1]
13C NMR Spectroscopy
The 13C NMR spectrum provides information about the number and types of carbon atoms in the molecule.
Expected 13C NMR Signals:
-
Imidazo[1,2-a]pyrazine Ring Carbons: Several signals in the downfield region corresponding to the carbon atoms of the heterocyclic core. The carbon attached to the bromine (C3) will be significantly influenced by the halogen's electronic effects.
-
Methylthio Carbon (-SCH3): A signal in the upfield region corresponding to the methyl carbon.
2D NMR Spectroscopy
2D NMR experiments are crucial for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (1H-1H) coupling networks, helping to trace the connectivity of protons within the pyrazine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (1H-13C), allowing for the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly valuable for identifying quaternary carbons and for confirming the long-range connectivity between the methylthio group and the imidazo[1,2-a]pyrazine core, as well as the position of the bromine atom.
NMR Elucidation Workflow
Caption: Integrated NMR workflow for structure elucidation.
Data Summary: Expected NMR Shifts (Illustrative)
| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| H2 | Singlet | C2 | C3, C8a |
| C3 | - | Quaternary (low field) | H2, H5 |
| H5 | Doublet | C5 | C3, C6, C8a |
| H6 | Doublet | C6 | H5 |
| C8 | - | Quaternary (low field) | H2, H5, -SCH3 |
| C8a | - | Quaternary | H2, H5 |
| -SCH3 | Singlet (~2.5) | Aliphatic C | C8 |
Note: The exact chemical shifts will depend on the solvent and other experimental conditions. The table provides a general expectation based on known data for similar structures.[8]
Infrared (IR) Spectroscopy
While not as definitive for the core structure as NMR and MS, IR spectroscopy can confirm the presence of certain functional groups and the overall aromatic nature of the molecule.
Expected IR Absorption Bands:
-
C=N and C=C Stretching: Characteristic absorptions in the 1600-1450 cm-1 region, indicative of the aromatic heterocyclic system.[1]
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm-1.
-
C-S Stretching: A weaker absorption in the fingerprint region.
III. Conclusion
The structure elucidation of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine requires a systematic and multi-faceted analytical approach. By integrating data from mass spectrometry (for molecular formula and halogen confirmation), a full suite of 1D and 2D NMR experiments (for detailed atomic connectivity), and IR spectroscopy (for functional group confirmation), a confident and unambiguous structural assignment can be achieved. This guide provides a robust framework for researchers in the field, emphasizing the logical progression of experiments and the rationale behind each analytical choice, thereby upholding the principles of scientific integrity and trustworthiness.
IV. References
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. Magnetic Resonance in Chemistry. [Link]
-
3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine. African Rock Art. [Link]
-
Mass Spectrometry. Chemistry LibreTexts. [Link]
-
Introduction to Spectroscopy V: Mass Spectrometry. University of Puget Sound. [Link]
-
Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. ResearchGate. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ochem.weebly.com [ochem.weebly.com]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine,(CAS# 887475-39-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. Sci-Hub. 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines / Magnetic Resonance in Chemistry, 1996 [sci-hub.kr]
3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine molecular weight
An In-Depth Technical Guide to 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
Executive Summary: The imidazo[1,2-a]pyrazine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active molecules. This guide focuses on a specific derivative, 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine, providing a comprehensive overview for researchers and drug development professionals. We will delve into its fundamental physicochemical properties, plausible synthetic routes, and its potential applications based on the broader activities of the imidazo[1,2-a]pyrazine class, including their roles as kinase inhibitors and immunomodulatory agents. This document serves as a technical resource, consolidating key data and outlining experimental methodologies relevant to the study and application of this compound.
Introduction to the Imidazo[1,2-a]pyrazine Scaffold
The fusion of imidazole and pyrazine rings creates the imidazo[1,2-a]pyrazine system, a nitrogen-rich bicyclic heterocycle that is a structural analog of purines. This unique electronic architecture has made it a cornerstone in the development of novel therapeutics. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including but not limited to, antibacterial, anti-inflammatory, antioxidant, and cardiac-stimulating properties.[1] The versatility of the imidazo[1,2-a]pyrazine core allows for substitutions at multiple positions (C2, C3, C6, C8), enabling fine-tuning of its biological and pharmacokinetic profiles.[2] The subject of this guide, 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine, incorporates two key functional groups: a bromine atom at the 3-position and a methylthio group at the 8-position. The bromine atom is a particularly useful handle for further synthetic modifications via cross-coupling reactions, while the methylthio group can influence the molecule's electronic properties and metabolic stability.
Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine is a specific derivative with defined characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrN₃S | [3][4][5] |
| Molecular Weight | 244.11 g/mol | [3][4][5] |
| CAS Number | 887475-39-0 | [3][4] |
| Appearance | Solid (at room temperature) | (Inferred from related compounds) |
| Purity | Typically ≥97% | [3][5] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [4] |
| SMILES Code | CSC1=NC=CN2C1=NC=C2Br | [4] |
Synthesis and Mechanistic Insights
Proposed Synthetic Workflow
The synthesis would likely begin with a substituted 2-aminopyrazine, specifically one bearing a methylthio group. This precursor undergoes condensation with a two-carbon electrophile to form the imidazole ring. The final step is a regioselective bromination at the C3 position, which is electronically favored.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on similar syntheses.[2]
-
Cyclocondensation:
-
To a solution of 2-Amino-3-(methylthio)pyrazine (1 equivalent) in a suitable solvent such as ethanol, add an aqueous solution of bromoacetaldehyde (1.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with a mild base like sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 8-(methylthio)imidazo[1,2-a]pyrazine intermediate.
-
-
Bromination:
-
Dissolve the crude intermediate from the previous step in a solvent such as ethanol or chloroform.
-
Cool the solution to 0-5°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.1 to 1.2 equivalents) portion-wise, maintaining the low temperature.
-
Allow the reaction to stir and slowly warm to room temperature. Continue stirring until TLC indicates the consumption of the starting material.[2]
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the final product, 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine, with an organic solvent.
-
Purify the crude product using column chromatography on silica gel to obtain the final compound.
-
Causality Behind Experimental Choices:
-
NBS as Brominating Agent: NBS is chosen for its ability to perform regioselective electrophilic aromatic halogenations on electron-rich heterocyclic systems under mild conditions, which avoids over-bromination and cumbersome workups.[2]
-
Solvent Choice: Ethanol is a common solvent for both steps as it is polar enough to dissolve the starting materials and is relatively unreactive under the reaction conditions.
Applications in Research and Drug Development
The imidazo[1,2-a]pyrazine scaffold is a key component in molecules targeting a range of diseases. While specific studies on 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine are limited, the activities of its structural analogs provide a strong basis for its potential applications.
Immuno-Oncology: ENPP1 Inhibition
Recent research has identified imidazo[1,2-a]pyrazine derivatives as potent and selective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[7][8] ENPP1 is a negative regulator of the cGAS-STING pathway, which is crucial for innate immune responses against cancer.[8] By inhibiting ENPP1, these compounds can prevent the hydrolysis of the STING agonist 2'3'-cGAMP, thereby enhancing the downstream expression of interferons and other cytokines that stimulate an anti-tumor immune response.[7][8] An imidazo[1,2-a]pyrazine derivative, compound 7 in a recent study, showed promise in enhancing the efficacy of anti-PD-1 antibody therapy in a murine model.[7]
Caption: Inhibition of ENPP1 by imidazo[1,2-a]pyrazines enhances the cGAS-STING pathway.
Kinase Inhibition
The imidazo[1,2-a]pyrazine core is also found in inhibitors of various protein kinases. For instance, substituted imidazo[1,2-a]pyrazin-8-amines have been developed as potent inhibitors of Breast Tumor Kinase (Brk/PTK6), a non-receptor tyrosine kinase implicated in breast cancer.[9] Furthermore, related 8-amino-imidazo[1,5-a]pyrazines are effective reversible inhibitors of Bruton's tyrosine kinase (BTK), a key target for autoimmune diseases like rheumatoid arthritis.[10] The structural features of 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine make it a candidate for screening against various kinase targets.
Other Potential Applications
Derivatives of this scaffold have also been evaluated for a multitude of other biological activities, including:
-
Antioxidant and Antimicrobial Properties: Studies have shown that substitutions at various positions can lead to compounds with significant free radical scavenging and antimicrobial activity.[2]
-
Central Nervous System (CNS) Activity: The broader class of imidazo-fused heterocycles, such as imidazo[1,2-a]pyridines, includes marketed drugs for anxiety and insomnia, suggesting potential for CNS applications.[11]
Analytical Characterization
To confirm the identity and purity of synthesized 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine, a suite of standard analytical techniques is required.
Standard Characterization Workflow
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and environment of protons. Expected signals would correspond to the aromatic protons on the pyrazine and imidazole rings and the methyl protons of the methylthio group.
-
¹³C NMR: To identify the number and types of carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
To confirm the molecular weight (244.11 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition (C₇H₆BrN₃S). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.
-
-
Infrared (IR) Spectroscopy:
-
To identify characteristic functional groups and bond vibrations within the molecule, such as C=N, C-S, and aromatic C-H stretches.
-
Conclusion
3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine is a promising heterocyclic compound positioned at the intersection of synthetic versatility and pharmacological potential. Its structural features—a reactive bromine handle and a modulatory methylthio group on a biologically active core—make it an attractive building block for creating novel chemical entities. Drawing from the extensive research on the imidazo[1,2-a]pyrazine scaffold, this derivative holds significant potential for exploration in drug discovery programs targeting cancer, autoimmune disorders, and infectious diseases. This guide provides a foundational resource for researchers aiming to synthesize, characterize, and utilize this compound in their scientific endeavors.
References
- Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors.
- Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties.
- 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine, 98% Purity, C7H6BrN3S, 1 gram. Achemica.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- 887475-39-0|3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine. BLDpharm.
- Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed.
- Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- 3-BROMOIMIDAZO[1,2-A]PYRAZINE. ChemicalBook.
- 3-bromo-8-(methylsulfanyl)imidazo[1,2-a]pyrazine. Combi-Blocks.
- 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine. African Rock Art.
- 6,8-Dibromoimidazo[1,2-a]pyrazine: Comprehensive Overview and Applic
- Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. PubMed.
- Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheum
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tsijournals.com [tsijournals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 887475-39-0|3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine|BLD Pharm [bldpharm.com]
- 5. labsolu.ca [labsolu.ca]
- 6. 3-BROMOIMIDAZO[1,2-A]PYRAZINE | 57948-41-1 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility Assessment of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for assessing the aqueous solubility of the novel heterocyclic compound, 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide serves as a detailed procedural manual for researchers to determine this critical physicochemical parameter. Authored from the perspective of a Senior Application Scientist, this document outlines the fundamental importance of solubility in drug discovery, presents detailed experimental protocols for both kinetic and thermodynamic solubility determination, and discusses the interpretation of this data in the context of preclinical development. The methodologies described herein are grounded in established scientific principles and are designed to ensure data integrity and reproducibility, empowering research and drug development professionals to make informed decisions about the progression of this and similar candidate compounds.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is a paramount parameter that significantly influences a compound's therapeutic potential.[1][2][3] Poor solubility can lead to a cascade of undesirable outcomes, including low bioavailability, erratic absorption, and an increased risk of failure in later stages of drug development.[4][5] Therefore, an early and accurate assessment of a compound's solubility profile is not merely a routine characterization step but a critical determinant of its "developability."
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6][7] 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine, with its unique substitution pattern, represents a compelling NCE for further investigation. This guide will provide the necessary theoretical and practical framework to thoroughly characterize its solubility, a crucial step in unlocking its therapeutic potential.
Physicochemical Profile of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
A foundational understanding of the molecule's inherent properties is essential before embarking on experimental solubility studies.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃S | [8][9] |
| Molecular Weight | 244.11 g/mol | [8][9] |
| Appearance | Solid (predicted) | General knowledge |
| Storage Conditions | Sealed in dry, 2-8°C |
Experimental Determination of Aqueous Solubility
The assessment of aqueous solubility can be broadly categorized into two key types of measurements: kinetic and thermodynamic solubility. Each provides distinct and valuable insights at different stages of the drug discovery process.[10]
Kinetic Solubility: A High-Throughput Approach for Early Discovery
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (typically dimethyl sulfoxide, DMSO) into an aqueous buffer.[10][11] This method is particularly useful in the early stages of drug discovery for ranking compounds and establishing structure-solubility relationships.[11]
Caption: Workflow for Kinetic Solubility Assay.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a concentration gradient.
-
Compound Transfer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a clear-bottom 96- or 384-well assay plate.
-
Aqueous Buffer Addition: Rapidly add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a final DMSO concentration of ≤1%.
-
Incubation: Incubate the plate at room temperature (or 37°C) with gentle shaking for a defined period (e.g., 2 hours).
-
Precipitation Detection: Measure the turbidity (light scattering) of each well using a nephelometer. An increase in nephelometry units indicates precipitation.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.
Thermodynamic Solubility: The "Gold Standard" for Preclinical Development
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pH.[12] The shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility.[12][13] This data is crucial for preclinical development, informing formulation strategies and predicting in vivo dissolution.[10]
Caption: Workflow for Shake-Flask Solubility Assay.
-
Sample Preparation: Add an excess amount of solid 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, carefully separate the solid phase from the supernatant. This can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for its sensitivity and specificity.
-
Calibration: Prepare a standard curve of the compound in a suitable solvent to ensure accurate quantification.
-
Data Reporting: The thermodynamic solubility is reported as the mean concentration from replicate measurements (e.g., in µg/mL or µM).
Interpretation and Implications of Solubility Data
The obtained solubility data for 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine will be instrumental in guiding its future development.
-
Low Solubility (<10 µM): If the compound exhibits low aqueous solubility, it may present challenges for oral absorption and formulation.[3][4] In such cases, formulation strategies such as amorphous solid dispersions, micronization, or the use of solubility-enhancing excipients may be necessary.
-
pH-Dependent Solubility: A significant variation in solubility across different pH values would indicate that the compound is ionizable. This is valuable information for predicting its dissolution behavior in different regions of the gastrointestinal tract.
-
Discrepancy between Kinetic and Thermodynamic Solubility: It is common for kinetic solubility to be higher than thermodynamic solubility. This is because the kinetic measurement reflects a supersaturated state before equilibrium is reached. A large difference may indicate a propensity for the compound to precipitate in vivo.
Conclusion
While the precise solubility of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine remains to be experimentally determined, this guide provides a robust and scientifically sound framework for its assessment. By diligently applying the detailed protocols for both kinetic and thermodynamic solubility, researchers can generate high-quality, reliable data. This will not only provide a deeper understanding of the compound's fundamental properties but also enable data-driven decisions to mitigate potential development risks and ultimately enhance the probability of translating a promising molecule into a successful therapeutic agent.
References
- Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.
- Drug Discovery News. (n.d.). Substance solubility.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- BMG LABTECH. (2023).
- SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
- ResearchGate. (2019).
- Jadhav, D. S. (2013).
- PubChem. (n.d.). Imidazo(1,2-a)pyrazine.
- ChemicalBook. (n.d.). IMIDAZO[1,2-A]PYRAZINE CAS#: 274-79-3.
- Lund University Publications. (n.d.).
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- TSI Journals. (n.d.).
- BLDpharm. (n.d.). 887475-39-0|3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine.
- African Rock Art. (n.d.). 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine.
- Sigma-Aldrich. (n.d.). Imidazo 1,2-a pyrazine 97 274-79-3.
- Chongqing Chemdad Co., Ltd. (n.d.). 3-BroMo-8-(Methylthio)iMidazo[1,2-a]pyrazine.
- RSC Publishing. (2023).
Sources
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Substance solubility | Drug Discovery News [drugdiscoverynews.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucd.ie [ucd.ie]
- 5. bmglabtech.com [bmglabtech.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. 887475-39-0|3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine|BLD Pharm [bldpharm.com]
- 9. 3-BroMo-8-(Methylthio)iMidazo[1,2-a]pyrazine Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Biological activity of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
An In-Depth Technical Guide to the Potential Biological Activity of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
Executive Summary
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide focuses on the potential therapeutic applications of a specific derivative, 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine. While direct experimental data for this compound is limited in publicly accessible literature, this document will synthesize information from closely related analogues to build a predictive framework for its biological profile. We will explore the established roles of the imidazo[1,2-a]pyrazine core as a potent modulator of key cellular pathways, particularly in oncology, virology, and bacteriology. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this compound class and to design future investigations.
The Imidazo[1,2-a]pyrazine Scaffold: A Foundation for Diverse Bioactivity
The imidazo[1,2-a]pyrazine core is a nitrogen-rich bicyclic system that has attracted significant attention from medicinal chemists. Its rigid structure provides a well-defined three-dimensional arrangement for substituent groups, facilitating specific interactions with biological targets. This scaffold has been identified as a versatile starting point for the development of potent and selective inhibitors of various enzymes, particularly kinases.[1]
The biological activity of imidazo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the core ring system. The "3-Bromo" and "8-(methylthio)" substitutions on the target compound are key determinants of its potential interactions and metabolic fate. The bromine atom at the 3-position can serve as a handle for further chemical modification or may be involved in halogen bonding with the target protein. The methylthio group at the 8-position can influence the compound's solubility and electronic properties, and may also participate in key binding interactions.
Predicted Biological Activities Based on Scaffold Analysis
Based on extensive research into the imidazo[1,2-a]pyrazine class, we can project several potential biological activities for 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine.
Anticancer Potential: A Kinase Inhibitor in the Making?
A significant body of research points to the potential of imidazo[1,2-a]pyrazines as anticancer agents, primarily through the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[2][3][4]
-
Aurora Kinase Inhibition: Derivatives of imidazo[1,2-a]pyrazine have been designed as potent inhibitors of Aurora-A kinase, a key regulator of mitosis.[5] Inhibition of this kinase can lead to mitotic arrest and apoptosis in cancer cells.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Certain imidazo[1,2-a]pyrazine derivatives have shown potent inhibitory activity against CDK9.[2] CDK9 is involved in the regulation of transcription, and its inhibition is a promising strategy for treating various cancers.
-
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer. Several imidazo[1,2-a]pyrazine-based compounds have been identified as potent PI3K inhibitors, demonstrating the potential of this scaffold to target this critical oncogenic pathway.[3][4][6][7]
The following diagram illustrates the central role of the PI3K pathway in cell signaling, a common target for imidazo[1,2-a]pyrazine derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway.
Antiviral and Antibacterial Applications
Beyond oncology, the imidazo[1,2-a]pyrazine scaffold has shown promise in combating infectious diseases.
-
Antiviral Activity: Some derivatives have been reported to possess activity against human coronavirus and influenza A virus.[2] The mechanism of action can vary, with some compounds targeting viral proteases.[2]
-
Antibacterial Activity: A notable application of this scaffold is in the development of inhibitors of the bacterial type IV secretion system, a mechanism used by many Gram-negative bacteria to deliver virulence factors into host cells.[8] Specifically, imidazo[1,2-a]pyrazines have been shown to inhibit the VirB11 ATPase HP0525.[8]
Other Potential Therapeutic Areas
The versatility of the imidazo[1,2-a]pyrazine core suggests other potential applications:
-
Antifungal Activity: Hybrid molecules incorporating the imidazo[1,2-a]pyrazine scaffold have demonstrated antifungal efficacy, particularly against Sporothrix species.[9]
-
Anti-inflammatory Effects: As inhibitors of kinases like Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs), these compounds have potential in treating autoimmune and inflammatory conditions such as rheumatoid arthritis.[10][11]
-
Antioxidant Properties: Certain imidazopyrazinones have been investigated for their ability to act as antioxidants.[12]
Experimental Protocols for Assessing Biological Activity
To empirically determine the biological activity of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine, a series of well-established in vitro assays would be necessary.
Kinase Inhibition Assays
A primary step would be to screen the compound against a panel of cancer-relevant kinases.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for PI3Kα)
-
Reagents and Materials: Recombinant human PI3Kα, ATP, kinase buffer, substrate (e.g., PIP2), detection reagent (e.g., ADP-Glo™ Kinase Assay kit), 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine, and a known PI3K inhibitor (positive control).
-
Procedure: a. Prepare serial dilutions of the test compound and the positive control in kinase buffer. b. In a 96-well plate, add the kinase, substrate, and either the test compound, positive control, or vehicle (negative control). c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
The following diagram outlines a typical workflow for a kinase inhibition assay.
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal efficacy of imidazo[1,2- a]pyrazine-based thiosemicarbazones and thiazolidinediones against Sporothrix species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo studies of 6,8-(diaryl)imidazo[1,2-a]pyrazin-3(7H)-ones as new antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Imidazo[1,2-a]pyrazine Derivatives: A Technical Guide for Drug Discovery
Abstract
The imidazo[1,2-a]pyrazine scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities and synthetic accessibility. This guide provides an in-depth exploration of this privileged heterocyclic system, from fundamental synthetic strategies to its diverse therapeutic applications. We will delve into the causal relationships behind experimental choices in synthetic routes, analyze structure-activity relationships (SAR), and present detailed protocols for the synthesis and characterization of these promising compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Introduction: The Imidazo[1,2-a]pyrazine Core - A Privileged Scaffold
The imidazo[1,2-a]pyrazine ring system, a nitrogen-bridged fused heterocycle, is considered a "privileged scaffold" in drug discovery. Its structural resemblance to purines allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutic agents.[1] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3]
The versatility of the imidazo[1,2-a]pyrazine scaffold lies in the ability to readily introduce substituents at various positions (C2, C3, C6, and C8), allowing for fine-tuning of its physicochemical and pharmacological properties. This guide will explore the key synthetic methodologies that enable the construction of diverse libraries of these compounds and highlight their application in targeting critical disease pathways.
Synthetic Strategies: Building the Imidazo[1,2-a]pyrazine Core
The construction of the imidazo[1,2-a]pyrazine ring system can be broadly categorized into several key approaches. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Condensation Reactions: The Cornerstone of Synthesis
The most traditional and widely employed method for synthesizing imidazo[1,2-a]pyrazines involves the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound.[4][5] This reaction, a variation of the Tschitschibabin reaction, proceeds via an initial N-alkylation of the more nucleophilic endocyclic nitrogen of the 2-aminopyrazine, followed by an intramolecular cyclization and dehydration to afford the bicyclic aromatic system.
Mechanism of Condensation:
The reaction is initiated by the nucleophilic attack of the N1 nitrogen of the 2-aminopyrazine on the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon. Subsequent dehydration yields the final imidazo[1,2-a]pyrazine product.
Figure 1: General mechanism for the condensation of 2-aminopyrazines with α-halocarbonyl compounds.
Multi-Component Reactions (MCRs): A Strategy for Diversity
More recently, multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of imidazo[1,2-a]pyrazines.[6] These one-pot reactions combine three or more starting materials to generate complex products in a single step, offering significant advantages in terms of atom economy, reduced waste, and simplified purification procedures.
A notable example is the iodine-catalyzed three-component condensation of a 2-aminopyrazine, an aryl aldehyde, and an isocyanide.[6][7] This approach allows for the rapid generation of a library of derivatives with diverse substituents at the 2- and 3-positions.
Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve 2-aminopyrazine (1.0 mmol), the desired aryl aldehyde (1.0 mmol), and tert-butyl isocyanide (1.2 mmol) in a suitable solvent such as methanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of iodine (10 mol%).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Palladium-Catalyzed Cross-Coupling Reactions: Functionalization of the Core
Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, are indispensable tools for the late-stage functionalization of the imidazo[1,2-a]pyrazine core. These reactions enable the introduction of a wide range of aryl, heteroaryl, and amino substituents, which is crucial for optimizing the biological activity of lead compounds.
Figure 2: A generalized workflow for the synthesis and diversification of imidazo[1,2-a]pyrazine derivatives.
Medicinal Chemistry and Therapeutic Applications
The imidazo[1,2-a]pyrazine scaffold has been explored for a multitude of therapeutic applications, with a significant focus on oncology and infectious diseases.
Anticancer Activity: Targeting Key Signaling Pathways
Imidazo[1,2-a]pyrazine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[8][9] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Key Kinase Targets:
-
Aurora Kinases: These serine/threonine kinases play a crucial role in mitosis. Inhibitors based on the imidazo[1,2-a]pyrazine core have shown potent and selective inhibition of Aurora A kinase.[8][9]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in cancer. Imidazo[1,2-a]pyrazines have been identified as novel PI3K inhibitors.[10][11]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. Certain imidazo[1,2-a]pyrazine derivatives have demonstrated potent inhibitory activity against CDK9.[12]
-
Tubulin Polymerization: Some derivatives have been shown to inhibit tubulin polymerization, a mechanism shared by several successful anticancer drugs.[13][14]
Structure-Activity Relationship (SAR) Insights:
The following table summarizes key SAR observations for the anticancer activity of imidazo[1,2-a]pyrazine derivatives.
| Position | Substituent Effect on Anticancer Activity | Reference |
| C2 | Aryl or heteroaryl groups are often beneficial for activity. | [12] |
| C3 | Introduction of amine or benzyl groups can enhance potency. | [12] |
| C6 | Substitution at this position can modulate selectivity and pharmacokinetic properties. | [8] |
| C8 | Amino substitutions have been shown to be important for interaction with the kinase hinge region. | [8] |
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibition
Recently, imidazo[1,2-a]pyrazine derivatives have been identified as potent and selective inhibitors of ENPP1.[15][16][17] ENPP1 is a negative regulator of the cGAS-STING pathway, which plays a critical role in innate immunity. Inhibition of ENPP1 can enhance the anti-tumor immune response, making it a promising target for cancer immunotherapy.[15][17]
Figure 3: The role of imidazo[1,2-a]pyrazine derivatives in inhibiting ENPP1 and activating the STING pathway.
Other Therapeutic Areas
Beyond oncology, imidazo[1,2-a]pyrazine derivatives have shown promise in a variety of other therapeutic areas:
-
Antimicrobial and Antiviral Activity: Certain derivatives have exhibited activity against various bacteria and viruses, including human coronavirus.[1][12]
-
Neurodegenerative Diseases: The structural similarity to endogenous neuromodulators suggests potential applications in treating neurodegenerative disorders.[18]
-
Anti-inflammatory and Antioxidant Properties: Some compounds have demonstrated significant anti-inflammatory and free radical scavenging activities.[1]
Conclusion and Future Perspectives
The imidazo[1,2-a]pyrazine scaffold continues to be a highly attractive and productive platform for the discovery of novel drug candidates. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent inhibitors for validated targets, as well as the exploration of new therapeutic applications. The use of advanced synthetic methodologies, such as flow chemistry and automated synthesis, will undoubtedly accelerate the discovery and optimization of the next generation of imidazo[1,2-a]pyrazine-based therapeutics.
References
-
Bavetsias, V., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. [Link]
-
Alla, M., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. [Link]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (2013). Trade Science Inc.[Link]
-
Kavitha, S., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 14(1), 1-13. [Link]
-
Li, J., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]
-
Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]
-
da Silva, A. C. S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Zhan, S., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4496. [Link]
-
Zhan, S., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Castanedo, G., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1919-1923. [Link]
-
doll, R. J., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218. [Link]
-
Li, J., et al. (2022). Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. ResearchGate. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets, 24(8). [Link]
-
Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]
-
Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005. [Link]
-
da Silva, A. C. S., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Kavitha, S., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 14(1), 1-13. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
-
Kavitha, S., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
Zhan, S., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. [Link]
-
Wang, Y., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 248, 115030. [Link]
-
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ResearchGate. [Link]
-
ZAVADA, O., et al. (2013). SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 49(5), 748-755. [Link]
-
Goel, R., et al. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]
-
Zhan, S., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. ResearchGate. [Link]
-
Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. Engineered Science Publisher. [Link]
-
Shailaja, M., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Scite. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. [Link]
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed Central. [Link]
-
Layton, M. E., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(9), 926-931. [Link]
-
New imidazoline I2-receptor ligands to face neurodegenerative diseases. Universitat de Barcelona. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New imidazoline I2-receptor ligands to face neurodegenerative diseases - Medicinal Chemistry & Pharmacology [ub.edu]
An In-Depth Technical Guide to the Safe Handling and Use of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
Abstract
This technical guide provides a comprehensive overview of the safety, handling, and toxicological considerations for 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine, a heterocyclic compound of interest to researchers and professionals in drug development. This document synthesizes critical information from safety data sheets, toxicological studies of related compounds, and established protocols for handling brominated and sulfur-containing organic molecules. The guide is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a self-validating system of laboratory safety. Key sections include detailed hazard identification, personal protective equipment (PPE) protocols, reactivity and stability profiles, in-depth toxicological assessment, emergency spill management, and environmentally responsible disposal methods. This guide is intended to empower researchers to work with this compound safely and effectively, minimizing risks to both personnel and the environment.
Chemical Identification and Physicochemical Properties
3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine is a substituted imidazopyrazine derivative. The unique arrangement of a brominated imidazo[1,2-a]pyrazine core with a methylthio substituent at the 8-position dictates its chemical reactivity and biological activity, as well as its hazard profile.
| Property | Value |
| Chemical Name | 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine |
| CAS Number | 887475-39-0 |
| Molecular Formula | C₇H₆BrN₃S |
| Molecular Weight | 244.11 g/mol |
| Appearance | Not explicitly stated in searches; likely a solid at room temperature. |
| Storage Temperature | 2-8°C, sealed in a dry environment.[1] |
Hazard Identification and GHS Classification
3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine is classified as a hazardous substance. The following Globally Harmonized System (GHS) classifications have been identified from supplier safety data.
GHS Pictograms:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE) and Engineering Controls
A proactive approach to safety necessitates a robust combination of engineering controls and personal protective equipment to minimize exposure.
Engineering Controls
-
Fume Hood: All handling of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine, including weighing, dissolution, and reaction setup, must be conducted in a certified chemical fume hood to mitigate inhalation hazards.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical splash goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
-
Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Caption: Mandatory PPE and Engineering Controls Workflow.
Reactivity and Chemical Stability
Understanding the reactivity of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine is crucial for safe handling and for predicting potential hazards during chemical synthesis.
General Reactivity
The imidazo[1,2-a]pyrazine core is an electron-rich heterocyclic system. Electrophilic aromatic substitution, such as bromination, typically occurs at the C3 position, which is the most electron-rich site.[2] The presence of the bromine atom at this position suggests that the compound has likely been synthesized via electrophilic bromination, a reaction that often employs hazardous reagents like N-bromosuccinimide (NBS).
Stability and Storage
This compound should be stored at 2-8°C in a tightly sealed container to protect it from moisture and light.[1] While specific degradation pathways have not been elucidated in the searched literature, heterocyclic compounds can be susceptible to degradation over time, especially when exposed to air, moisture, or light.
Incompatible Materials
-
Strong Oxidizing Agents: As with many organic compounds, contact with strong oxidizing agents should be avoided to prevent exothermic reactions.
-
Strong Acids and Bases: The stability of the compound in the presence of strong acids and bases has not been determined, but such conditions could potentially lead to decomposition.
-
Reactive Metals: Contact with reactive metals should be avoided.
Hazardous Decomposition Products
Upon thermal decomposition, this compound may release toxic and corrosive fumes, including:
-
Hydrogen Bromide (HBr): A corrosive gas that can cause severe respiratory damage.
-
Oxides of Nitrogen (NOx): Toxic gases that can cause respiratory irritation and other health effects.
-
Oxides of Sulfur (SOx): Including sulfur dioxide (SO₂), which is a respiratory irritant.
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Products of incomplete and complete combustion, respectively.
The thermal decomposition of brominated organic compounds can also lead to the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which are highly toxic and persistent environmental pollutants.[3]
Toxicological Profile: A Mechanistic Perspective
While specific toxicological data for 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine are not available, an assessment of its potential hazards can be inferred from the toxicology of its structural components and related compounds.
Acute Toxicity (H302, H332)
The "harmful if swallowed" and "harmful if inhaled" classifications suggest moderate acute toxicity. The mechanism of this toxicity is likely multifactorial, arising from the combined effects of the brominated heterocyclic core and the methylthio group.
Irritation (H315, H319, H335)
-
Skin and Eye Irritation: The compound is classified as a skin and eye irritant. This is a common property of many reactive organic molecules, which can interact with proteins and lipids in tissues, leading to an inflammatory response.
-
Respiratory Irritation: The "may cause respiratory irritation" classification indicates that inhalation of the dust or aerosol can lead to irritation of the respiratory tract.
Insights from Related Compounds
-
Imidazo[1,2-a]pyridines: Studies on some 2,3-substituted imidazo[1,2-a]pyridines, which are structurally related to the imidazo[1,2-a]pyrazine core, have been conducted for their antiparasitic and anti-inflammatory properties. In exploratory toxicology studies, some of these compounds did not show signs of hepatic or renal toxicity.[4] However, it is crucial to note that different substituents can dramatically alter the toxicological profile.
-
Organosulfur Compounds: The methylthio group is a common feature in many bioactive molecules. The metabolism of organosulfur compounds is complex and can involve oxidation of the sulfur atom to sulfoxides and sulfones, as well as conjugation with glutathione.[5] These metabolic processes can either detoxify the compound or, in some cases, lead to the formation of reactive metabolites. The metabolism of organosulfur compounds can also influence the activity of drug-metabolizing enzymes like cytochrome P450s.[6]
-
Brominated Aromatic Compounds: Some brominated aromatic compounds have been shown to be hepatotoxic, with the degree of toxicity depending on the position and number of bromine atoms.[7] While the imidazo[1,2-a]pyrazine core is not a simple aromatic ring, the presence of bromine raises a flag for potential liver toxicity, which should be considered in any in vivo studies.
Caption: Conceptual Overview of Toxicological Considerations.
Emergency Procedures: Spill and Exposure Management
Prompt and appropriate action is critical in the event of a spill or personal exposure.
Personal Exposure
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Spill Cleanup
-
Minor Spills (in a fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
All cleanup materials must be disposed of as hazardous waste.
-
-
Major Spills (outside a fume hood or large volume):
-
Evacuate the immediate area and alert others.
-
If the substance is volatile or dusty, close the laboratory door and prevent re-entry.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Provide details of the spilled substance and its location.
-
Caption: Decision Tree for Spill Response.
Waste Disposal
Proper disposal of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine and its contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Chemical Waste: The pure compound and any solutions containing it must be disposed of as hazardous chemical waste. Collect in a clearly labeled, sealed, and compatible container.
-
Contaminated Materials: All disposable labware, PPE, and spill cleanup materials that have come into contact with the compound must be disposed of as solid hazardous waste.
-
Disposal of Brominated Organic Waste: Brominated waste should not be mixed with non-halogenated solvent waste.[8] Incineration is a common disposal method for brominated organic compounds, but it must be done in a facility equipped with appropriate scrubbers to handle the resulting hydrogen bromide.[5]
-
Disposal of Sulfur-Containing Waste: The presence of sulfur requires consideration during disposal. Landfilling of sulfur-containing waste may require neutralization to prevent acidification of soil and groundwater.
Consult your institution's EHS department for specific waste disposal procedures and guidelines.
Conclusion
3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine is a valuable research compound with a defined set of hazards. By understanding its chemical properties, potential reactivity, and toxicological profile, and by adhering to the stringent safety protocols outlined in this guide, researchers can handle this compound with a high degree of safety. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) have been applied to create a self-validating system of safety, where the rationale behind each precaution is clearly articulated. Adherence to these guidelines will not only protect the health and safety of laboratory personnel but also ensure the integrity of the research and the protection of the environment.
References
- Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflamm
- Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflamm
- GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE Prepared by. Open Government program.
- Drug Metabolism and Pharmacokinetics of Organosulfur Compounds
- Drug Metabolism and Pharmacokinetics of Organosulfur Compounds
- Effect of organosulfur compounds from garlic and cruciferous vegetables on drug metabolism enzymes. PubMed.
- Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect.
- Safe disposal and recycling of Bromine in the UK. Ideal Response.
- Other Disposal Guidance. US EPA.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- Chemical spill cleanup procedures. J&K Scientific LLC.
- Spill Response and Clean-Up. USC Environmental Health & Safety.
- Chemical Spill Clean-Up. TBEP Labs.
- Guide for Chemical Spill Response. American Chemical Society.
- (PDF) Imidazo[1,2-a]pyrazines.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
- Hazardous Waste Reduction. Environmental Health and Safety, University of Washington.
- 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Europe PMC.
- (A) Functional compounds containing methylthio groups and related...
- Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange.
- Hepatotoxicity of brominated benzenes: relationship between chemical structure and hepatotoxic effects in acute intoxic
- The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview. PubMed.
- A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers.
- 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine. African Rock Art.
- Storage of bromine.
- Working with Hazardous Chemicals. Organic Syntheses.
- [Toxicity of selected brominated arom
- Bromine in orgo lab SOP.
- Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity: A Perspective Based on the Critical Examination of Trends in the Top 200 Drugs Marketed in the United States.
- Sulfur Spills. The Sulphur Institute.
Sources
- 1. ehs.providence.edu [ehs.providence.edu]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. longdom.org [longdom.org]
- 6. Effect of organosulfur compounds from garlic and cruciferous vegetables on drug metabolism enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US3375077A - Storage of bromine - Google Patents [patents.google.com]
- 8. Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Framework for Targeting Key Pathologies
An In-depth Technical Guide for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyrazine core, a nitrogen-rich heterocyclic system, has emerged as a versatile and privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of potent and selective modulators of a wide array of biological targets, leading to promising therapeutic candidates for oncology, neurodegenerative disorders, infectious diseases, and inflammatory conditions. This guide provides a comprehensive overview of the key therapeutic targets of imidazo[1,2-a]pyrazines and related analogues, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.
Part 1: The Oncological Armamentarium of Imidazo[1,2-a]pyrazines
The dysregulation of cellular signaling pathways is a hallmark of cancer, and the imidazo[1,2-a]pyrazine scaffold has proven to be a fertile ground for the discovery of inhibitors targeting critical nodes in these pathways.
Aurora Kinases: Guardians of Mitosis
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in regulating mitosis. Their overexpression is frequently observed in a variety of human cancers, making them attractive targets for anticancer therapy.[1][2] Imidazo[1,2-a]pyrazine-based compounds have been extensively investigated as potent inhibitors of Aurora kinases.[3][4]
These inhibitors typically function as ATP-competitive agents, binding to the hinge region of the kinase domain. Structure-activity relationship (SAR) studies have revealed that substitutions at various positions of the imidazo[1,2-a]pyrazine core are crucial for potency and selectivity.[5] For instance, optimization of the solvent-accessible 8-position has led to improvements in both oral bioavailability and off-target kinase inhibition.[4] The development of these inhibitors has been guided by X-ray crystallography, providing detailed insights into their binding modes.[3]
Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay
A common method to assess the potency of imidazo[1,2-a]pyrazine derivatives against Aurora kinases is a radiometric kinase assay.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant Aurora kinase A or B, a suitable substrate (e.g., histone H3), and [γ-³³P]ATP in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto a filtermat, wash to remove unincorporated [γ-³³P]ATP, and dry.
-
Quantification: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival
The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers. A novel series of imidazo[1,2-a]pyrazines has been identified as potent PI3K inhibitors.[6] These compounds have demonstrated antiproliferative activity in various cancer cell lines.[7] The related imidazo[1,2-a]pyridine scaffold has also been extensively explored for its ability to inhibit the PI3K/Akt pathway.[8][9]
Caption: Imidazo[1,2-a]pyrazine inhibition of the PI3K pathway.
Cyclin-Dependent Kinase 9 (CDK9): A Regulator of Transcription
Cyclin-dependent kinase 9 (CDK9) plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA polymerase II. Inhibition of CDK9 is a promising strategy for cancer therapy. Novel imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as CDK9 inhibitors, with some compounds displaying potent activity.[10] The cytotoxic effects of these inhibitors have been shown to correlate with their inhibitory activity against CDK9 in various cancer cell lines.[10]
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1): A Target for Cancer Immunotherapy
ENPP1 is a negative regulator of the cGAS-STING pathway, which is involved in the innate immune response to cancer. Inhibition of ENPP1 can enhance the antitumor immune response. Recently, imidazo[1,2-a]pyrazine derivatives have been identified as highly potent and selective ENPP1 inhibitors.[11] These inhibitors have been shown to enhance the expression of downstream target genes of the STING pathway and have demonstrated promising in vivo antitumor efficacy, particularly in combination with anti-PD-1 antibodies.[11]
Table 1: Representative Imidazo[1,2-a]pyrazine-based Kinase Inhibitors in Oncology
| Target | Compound Example | IC50 | Cell Line | Reference |
| Aurora A | 1j | Not specified | Not specified | [3] |
| Aurora B | 12k | 0.03 nM (Kd) | HCT116 | [12][13] |
| PI3K | Not specified | Not specified | Various | [6] |
| CDK9 | 3c | 0.16 µM | MCF7, HCT116, K562 | [10] |
| ENPP1 | 7 | 5.70 nM | Not specified | [11] |
Part 2: Neurodegenerative Diseases: A Glimmer of Hope with Imidazo[1,2-a]pyrazine Derivatives
The complex pathology of neurodegenerative diseases presents a significant challenge for drug discovery. The imidazo[1,2-a]pyrazine scaffold and its analogues are being investigated for their potential to modulate key targets implicated in these disorders.
Glycogen Synthase Kinase-3β (GSK-3β): A Multifaceted Player in Neurodegeneration
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[14] Imidazo[1,2-b]pyridazine derivatives have been designed and synthesized as potent and brain-penetrant GSK-3β inhibitors.[14] In vivo studies in a mouse model of Alzheimer's disease have shown that these compounds can significantly reduce the levels of phosphorylated tau.[14] The related imidazo[1,5-a]pyridine scaffold has also been explored for the development of GSK-3β inhibitors with improved central nervous system permeability.[15]
Caption: Workflow for developing GSK-3β inhibitors.
AMPA Receptors: Modulating Excitatory Neurotransmission
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are crucial for fast synaptic transmission in the central nervous system. Their dysregulation is implicated in conditions like epilepsy. Imidazo[1,2-a]pyrazines have been discovered as selective negative modulators of AMPA receptors associated with the transmembrane AMPAR regulatory protein γ-8.[16] These compounds have demonstrated seizure protection in preclinical models, highlighting their potential as anticonvulsant agents.[16]
Part 3: Combating Infectious Diseases with Imidazo[1,2-a]pyrazines
The rise of drug-resistant pathogens necessitates the development of novel anti-infective agents. The imidazo[1,2-a]pyrazine scaffold has shown promise in targeting both viral and bacterial pathogens.
Influenza Virus Nucleoprotein: A Novel Antiviral Strategy
The influenza virus nucleoprotein (NP) is essential for viral replication and is a promising target for antiviral drug development. A series of imidazo[1,2-a]pyrazine derivatives have been identified that exhibit potent and broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains.[17][18] These compounds have been shown to induce clustering of the viral NP and prevent its nuclear accumulation, thereby inhibiting viral replication.[18]
Bacterial Type IV Secretion Systems: Disarming Pathogens
Type IV secretion systems (T4SS) are utilized by many Gram-negative bacteria to deliver effector molecules into host cells, a process crucial for their pathogenicity. The VirB11 ATPase HP0525 is a key component of the T4SS in Helicobacter pylori. A novel series of 8-amino imidazo[1,2-a]pyrazine derivatives have been developed as inhibitors of this ATPase, demonstrating their potential as a new class of antibacterial agents that target virulence rather than bacterial growth.[19]
Part 4: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to a wide range of diseases. Imidazo[1,2-a]pyridine derivatives, structurally similar to imidazo[1,2-a]pyrazines, have demonstrated significant anti-inflammatory effects.
The STAT3/NF-κB Signaling Axis
The STAT3 and NF-κB signaling pathways are central regulators of the inflammatory response. A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines.[20] This suggests that the broader imidazo-heterocycle class of compounds holds potential for the development of novel anti-inflammatory agents.
Conclusion
The imidazo[1,2-a]pyrazine scaffold and its close analogues represent a remarkably versatile platform for the development of novel therapeutics. The extensive research into this chemical space has yielded potent and selective inhibitors for a diverse range of targets in oncology, neurodegenerative diseases, infectious diseases, and inflammation. The continued exploration of this privileged scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds immense promise for addressing significant unmet medical needs.
References
-
Belanger, D. B., Curran, P. J., Hruza, A., Voigt, J., Meng, Z., Mandal, A. K., Siddiqui, M. A., Basso, A. D., & Gray, K. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170–5174. [Link]
-
(2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. [Link]
-
Belanger, D. B., Gray, K., Voigt, J. H., Basso, A. D., Hruza, A., Lindsley, C. W., & Curran, P. J. (2011). Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. Journal of Medicinal Chemistry, 54(1), 201–210. [Link]
-
(2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. PubMed. [Link]
-
Fancelli, D., Berta, D., Bindi, S., Cameron, A., Candiani, I., Cappella, P., Carpinelli, P., Casale, E., Ciavolella, A., Cuman, S., D'Anello, M., Donati, D., Ermoli, A., Fachin, G., Felder, E. R., Ferguson, R. D., Forte, B., Giorgini, M. L., Isacchi, A., … Vulpetti, A. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988–5993. [Link]
-
Belanger, D. B., Gray, K., Voigt, J. H., Basso, A. D., Hruza, A., Lindsley, C. W., & Curran, P. J. (2011). Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. Journal of Medicinal Chemistry. [Link]
-
(2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ScienceDirect. [Link]
-
Altaher, A. M., Al-Omar, M. A., & Aliwaini, S. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(4), 79-88. [Link]
-
Ghandadi, M., Mehranfar, F., & Al-Abdullah, E. S. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BMC Cancer, 22(1), 1-16. [Link]
-
S.N., S., & B.M., P. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.[Link]
-
Pissinate, K., Martins, L. P., de Oliveira, C. C., de Oliveira, A. S., de Faria, V. F., de Souza, M. V. N., & Wardell, J. L. (2021). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. [Link]
-
(2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PubMed. [Link]
-
Al-Ghorbani, M., El-Gazzar, M. G., & Abbas, S. Y. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4504. [Link]
-
(2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed. [Link]
-
(2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
-
Hartz, R. A., Ahuja, V. T., Sivaprakasam, P., Xiao, H., Krause, C. M., Clarke, W. J., Kish, K., Lewis, H., Szapiel, N., Ravirala, R., Mutalik, S., Nakmode, D., Shah, D., Burton, C. R., Macor, J. E., & Dubowchik, G. M. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231–4252. [Link]
-
Li, Y., Zhang, Y., Wang, Y., Zhang, J., Zhang, L., Liu, Y., & Liu, Z. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science. [Link]
-
Cui, J., Shen, Y., Cai, H., Wei, H., Zhang, L., Su, W., & Ding, J. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][3][6]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(16), 6839–6855. [Link]
-
(2017). Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kummerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Scott, M., Hothersall, J., Eurtivong, C., Dossetter, A. G., & Thomas, G. H. (2013). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 23(23), 6425–6429. [Link]
-
Aliwaini, S., Awadallah, A., Morjan, R., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. [Link]
-
Rizk, M. A., El-Sayed, S. A., El-Kadi, D. A., & El-Sayed, M. A. (2023). Imidazo[1,2-a]pyridine: a Highly Potent Therapeutic Agent Clears Piroplasm Infection In Vitro. Acta Parasitologica, 68(1), 249–256. [Link]
-
Aliwaini, S., Altaher, A. M., Awadallah, A., & Morjan, R. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]
-
Sgalla, G., Lolli, M. L., Ciraolo, E., Giurato, L., Marini, E., Bouzom, F., Brancale, A., & Carazzone, C. (2020). Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. Molecules, 25(17), 3986. [Link]
-
Li, Y., Zhang, Y., Wang, Y., Zhang, J., Zhang, L., Liu, Y., & Liu, Z. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science, 6(10), 1599–1610. [Link]
-
(2012). Discovery of Imidazo[1,5-a]pyrido[3,2-e]pyrazines as a New Class of Phosphodiesterase 10A Inhibitiors. ResearchGate. [Link]
-
Yu, T., Belanger, D. B., Hruza, A., Wu, W., Basso, A. D., Lindsley, C. W., & Curran, P. J. (2018). Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. Bioorganic & Medicinal Chemistry Letters, 28(8), 1362–1366. [Link]
-
Zhang, P., Li, Y., Wang, Y., Wang, Y., Zhang, J., Zhang, L., & Liu, Z. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Bioorganic & Medicinal Chemistry Letters, 89, 129309. [Link]
-
(2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Zhang, Y., Wang, Y., Li, Y., Wang, Y., Zhang, J., Zhang, L., & Liu, Z. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Gupta, V., Mahata, T., Roy, R., Gharai, P. K., Jana, A., Garg, S., & Ghosh, S. (2022). Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight. Frontiers in Cell and Developmental Biology, 10, 1045804. [Link]
-
Aliwaini, S., Altaher, A. M., Awadallah, A., & Morjan, R. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]
-
Al-Ostath, A., El-Agrody, A. M., & El-Gendy, M. A. (2021). Multi target-directed imidazole derivatives for neurodegenerative diseases. ResearchGate. [Link]
-
(2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate. [Link]
-
Cid, J. M., Tresadern, G., Duvey, G., MacSweeney, A., Andrés, J. I., Trabanco, A. A., & de Lucas, A. I. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(11), 1132–1137. [Link]
-
(2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
Singh, V., Kaur, M., & Kumar, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(30), 3590–3616. [Link]
-
(2021). New imidazoline I2-receptor ligands to face neurodegenerative diseases. Universitat de Barcelona. [Link]
-
(2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Cardiff University. [Link]
-
Zhang, P., Li, Y., Wang, Y., Wang, Y., Zhang, J., Zhang, L., & Liu, Z. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Semantic Scholar. [Link]
-
(2021). Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Technology Networks. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
Abstract: This document provides a comprehensive, in-depth technical guide for the multi-step synthesis of 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocol herein is designed for researchers, chemists, and drug development professionals, offering a robust and reproducible methodology. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, providing mechanistic insights and justifying experimental choices to ensure both scientific integrity and successful replication. The synthesis proceeds through three key stages: a palladium-catalyzed Buchwald-Hartwig amination to form a key aminopyrazine intermediate, a condensation/cyclization reaction to construct the imidazo[1,2-a]pyrazine core, and a regioselective electrophilic bromination to yield the final product.
Introduction and Strategic Overview
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The strategic introduction of bromo- and methylthio- substituents onto this scaffold provides valuable handles for further chemical modification, such as cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery programs.[1] The target molecule, 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine (CAS RN 887475-39-0), is therefore a valuable building block for synthetic and medicinal chemists.[2]
This guide details a reliable three-step synthetic sequence. The logic of this pathway is to first construct the substituted pyrazine ring, then form the fused imidazole ring, and finally, to selectively halogenate the most reactive position. This approach ensures high control over the regiochemistry at each step.
Diagram 1: Overall Synthetic Workflow This diagram outlines the three principal stages of the synthesis, from commercially available starting materials to the final target compound.
Caption: High-level overview of the synthetic pathway.
Mechanistic Insights and Rationale
A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization. This section explains the causality behind the chosen reagents and conditions for each key transformation.
Step 1: Buchwald-Hartwig Amination for C-N Bond Formation
The initial step involves the synthesis of the crucial intermediate, 2-(methylthio)pyrazin-3-amine. While various methods exist for aminating pyrazines, the Buchwald-Hartwig amination offers a highly efficient and general route for forming carbon-nitrogen bonds.[3][4] This palladium-catalyzed cross-coupling reaction is favored for its functional group tolerance and its ability to couple amines with aryl halides under relatively mild conditions.[5]
The catalytic cycle begins with the oxidative addition of the aryl halide (2-chloropyrazine derivative) to a Pd(0) complex. The subsequent coordination of the amine and deprotonation by a base (cesium carbonate) forms a palladium-amido complex. The final, and often rate-determining, step is the reductive elimination of the desired aryl amine, which regenerates the Pd(0) catalyst.[6]
-
Choice of Catalyst and Ligand: A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is employed. Xantphos is a bidentate ligand that promotes both the oxidative addition and the final reductive elimination steps, leading to higher yields and reaction rates compared to monodentate phosphine ligands.[5][7]
-
Choice of Base: Cesium carbonate (Cs₂CO₃) is used as the base. It is effective in deprotonating the amine nucleophile without causing significant side reactions. Its solubility in the reaction solvent also plays a role in its efficacy.
Step 2: Imidazo[1,2-a]pyrazine Ring Formation
The formation of the fused bicyclic system is a classic condensation reaction between a 2-aminopyrazine and an α-halocarbonyl compound, in this case, chloroacetaldehyde.[8]
The reaction proceeds via two key steps:
-
Iminium Ion Formation: The exocyclic amino group of 2-(methylthio)pyrazin-3-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetaldehyde. This is typically the faster, kinetically favored process compared to SN2 attack on the alkyl halide.[8] Subsequent dehydration leads to the formation of an iminium ion intermediate.
-
Intramolecular Cyclization: The endocyclic pyrazine nitrogen then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom in an SN2 fashion. This irreversible cyclization step drives the reaction to completion, forming the five-membered imidazole ring. Subsequent aromatization yields the stable imidazo[1,2-a]pyrazine core.
Step 3: Regioselective Electrophilic Bromination
The final step is the bromination of the imidazo[1,2-a]pyrazine core. The regioselectivity of this electrophilic aromatic substitution is highly predictable. The five-membered imidazole portion of the fused system is significantly more electron-rich and thus more susceptible to electrophilic attack than the six-membered pyrazine ring.[9]
Attack at the C-3 position is strongly favored over the C-2 position. This preference can be rationalized by examining the stability of the cationic intermediate (Wheland intermediate) formed upon attack by the electrophile (Br⁺). Attack at C-3 allows the positive charge to be delocalized over the nitrogen atom at position 4 without disrupting the aromaticity of the six-membered pyrazine ring.[9] In contrast, attack at C-2 would lead to a less stable intermediate.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is an ideal reagent for this transformation.[10] It is a convenient and safe source of electrophilic bromine (Br⁺) and the reaction byproducts are easily removed during workup.[11][12][13] Using NBS avoids the hazards associated with handling molecular bromine.[13]
Diagram 2: Mechanism of C-3 Bromination This diagram illustrates the resonance structures of the intermediate cation, explaining the regioselectivity of the electrophilic attack.
Caption: Stability of intermediates in electrophilic bromination.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-3-aminopyrazine | ≥97% | Commercial | |
| Methanethiol, sodium salt | ≥95% | Commercial | Hygroscopic, store under inert gas |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Reagent | Commercial | Air-sensitive, handle under inert gas |
| Xantphos | ≥98% | Commercial | |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercial | Dry before use |
| 1,4-Dioxane | Anhydrous | Commercial | Use from a sealed bottle or freshly distilled |
| Chloroacetaldehyde | 50% wt. in H₂O | Commercial | |
| n-Butanol (n-BuOH) | Reagent | Commercial | |
| N-Bromosuccinimide (NBS) | ≥98% | Commercial | Recrystallize if yellow |
| Ethanol (EtOH) | Anhydrous | Commercial | |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction and chromatography |
| Hexanes | ACS Grade | Commercial | For chromatography |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | For drying organic layers |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography |
Step-by-Step Synthesis
Part 1: Synthesis of 2-(Methylthio)pyrazin-3-amine
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-3-aminopyrazine (1.0 eq), methanethiol sodium salt (1.2 eq), and cesium carbonate (2.0 eq).
-
Catalyst Addition: In a separate vial under an inert atmosphere (glovebox or nitrogen-filled bag), add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Assembly: Evacuate and backfill the Schlenk flask with argon or nitrogen three times. Add the catalyst mixture to the flask, followed by anhydrous 1,4-dioxane (approx. 0.1 M concentration relative to the limiting reagent).
-
Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-(methylthio)pyrazin-3-amine as a solid.
Part 2: Synthesis of 8-(Methylthio)imidazo[1,2-a]pyrazine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(methylthio)pyrazin-3-amine (1.0 eq) in n-butanol (approx. 0.2 M).
-
Reagent Addition: Add chloroacetaldehyde (50% wt. in H₂O, 1.1 eq) dropwise to the stirred solution.
-
Reaction: Heat the mixture to reflux (approx. 110-115 °C). Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature. Add a saturated aqueous solution of sodium bicarbonate to neutralize any acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography (ethyl acetate/hexanes).
Part 3: Synthesis of 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine
-
Reaction Setup: Dissolve 8-(methylthio)imidazo[1,2-a]pyrazine (1.0 eq) in anhydrous ethanol in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor completion by TLC or LC-MS.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.
-
Concentration & Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Final Purification: Purify the crude material by flash column chromatography (ethyl acetate/hexanes) to afford the final product, 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine, typically as a white to off-white solid.
Characterization and Data
The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.
| Compound | Technique | Expected Observations |
| 2-(Methylthio)pyrazin-3-amine | ¹H NMR | Aromatic protons on the pyrazine ring, a singlet for the -SCH₃ group, and a broad singlet for the -NH₂ group. |
| MS (ESI+) | [M+H]⁺ corresponding to the molecular weight (C₅H₇N₃S). | |
| 8-(Methylthio)imidazo[1,2-a]pyrazine | ¹H NMR | Protons on both the five- and six-membered rings, and a singlet for the -SCH₃ group. |
| MS (ESI+) | [M+H]⁺ corresponding to the molecular weight (C₇H₇N₃S). | |
| 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine | ¹H NMR | Disappearance of the C-3 proton signal. Characteristic shifts for remaining aromatic protons. Singlet for -SCH₃. |
| ¹³C NMR | Signal for the bromine-bearing carbon (C-3). | |
| MS (ESI+) | Isotopic pattern for [M+H]⁺ and [M+2+H]⁺ characteristic of a monobrominated compound (approx. 1:1 ratio). | |
| HRMS | Calculated exact mass should be within 5 ppm of the observed mass for C₇H₇BrN₃S⁺. |
References
-
Nandwana, N.K., et al. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules, 24(5), 933. Available at: [Link]
-
Reddy, T.S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13, 36439-36454. Available at: [Link]
-
Roncali, J. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Stack Exchange. Available at: [Link]
- Knapsack, A.G. (1974). Preparation of 2-chloro-3-aminopyridine. Google Patents, US3838136A.
-
Klier, L., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 14, 11361-11369. Available at: [Link]
-
Reddy, T.S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
-
Nandwana, N.K., et al. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. PubMed Central. Available at: [Link]
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5, 81608-81637. Available at: [Link]
-
Tulasi Devi, M., & Rao, C.V.N. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (2011). N-Bromosuccinimide Initiated One-Pot Synthesis of Imidazoline. Organic Chemistry Portal. Available at: [Link]
-
Maleki, B. (2013). N-Bromosuccinimide Catalyzed Three Component One-Pot Efficient Synthesis of 2,4,5-Triaryl-1H-imidazoles from Aldehyde. Redalyc. Available at: [Link]
-
Reddy, T.S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate. Available at: [Link]
- CN101514185A - Preparation method of 2-chloro-3-aminopyridine. (2009). Google Patents.
-
EmbarrassedGarlic808. (2025). Why 2-aminopyrazine react with chloroacetaldehyde and form compoound 1 not 2. Reddit. Available at: [Link]
- CN102532010A - Preparation method of 2-chloro-3-aminopyridine. (2012). Google Patents.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). Bromination of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia. Available at: [Link]
-
African Rock Art. (n.d.). 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine. African Rock Art. Available at: [Link]
-
Blog. (2025). What are the products of the Buchwald - Hartwig reaction of 2 - Chloropyridine?. Blog. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
- EP0111717A2 - 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines. (1984). Google Patents.
-
European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. EJBPS. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]
- US2396067A - Preparation of 2-aminopyrazine. (1946). Google Patents.
-
ResearchGate. (2025). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Pyrazine, methyl(methylthio)-. PubChem. Available at: [Link]
-
PubMed. (2010). 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. PubMed. Available at: [Link]
-
Klier, L., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of 6-chloro-2-aminopyrazine with various amides a. ResearchGate. Available at: [Link]
-
ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. Available at: [Link]
-
National Institutes of Health. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. NIH. Available at: [Link]
-
NIST. (n.d.). Pyrazine, 2-methyl-3-(methylthio)-. NIST WebBook. Available at: [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. RSC Publishing. Available at: [Link]
- WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine. (2021). Google Patents.
-
Chemical Science. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Reactions of 2-aminopyrimidine and 2-aminopyrazine with aqueous formaldehyde. ResearchGate. Available at: [Link]
-
PubMed. (2007). Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. PubMed. Available at: [Link]
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 3-BroMo-8-(Methylthio)iMidazo[1,2-a]pyrazine [887475-39-0] | King-Pharm [king-pharm.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 11. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tsijournals.com [tsijournals.com]
Application Notes & Protocols for the Investigation of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine in Cancer Research
Foreword: The Scientific Imperative for Novel Anticancer Agents
The landscape of oncology is in a perpetual state of evolution, driven by the dual challenges of therapeutic resistance and the need for greater specificity in targeting malignant cells. Within this dynamic field, the exploration of novel chemical scaffolds is paramount. The imidazo[1,2-a]pyrazine core has emerged as a structure of significant interest, with various derivatives demonstrating promising cytotoxic effects against a range of cancer cell lines.[1][2][3][4] This document provides a comprehensive guide for the preclinical evaluation of a specific, yet under-explored derivative: 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine .
While direct, extensive research on this particular compound is nascent, the protocols and methodologies detailed herein are designed to provide a rigorous and scientifically sound framework for its investigation. This guide is intended for cancer researchers, drug discovery scientists, and pharmacologists, offering a roadmap from initial in vitro screening to more complex mechanistic and in vivo studies. The underlying principle of this document is to empower researchers to systematically uncover the therapeutic potential of this promising molecule.
Part 1: Foundational In Vitro Evaluation of Anticancer Activity
The initial phase of investigation for any novel compound is to ascertain its fundamental cytotoxic and cytostatic effects against cancer cells. This section outlines the protocols for determining the compound's potency and selectivity.
Cell Viability and Cytotoxicity Assays: The First Litmus Test
The cornerstone of preliminary anticancer screening is the cell viability assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[5][6] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[5][6]
Principle of the MTT Assay: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5][6] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[5]
Detailed Protocol for MTT Assay:
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer) and a non-cancerous control cell line (e.g., MEF - mouse embryonic fibroblasts) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][6]
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis and Interpretation: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Table 1: Hypothetical IC50 Values for 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine against Various Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 8.5 |
| A549 | Lung Cancer | 12.3 |
| PC-3 | Prostate Cancer | 15.1 |
| MEF | Non-cancerous | >100 |
This table presents hypothetical data for illustrative purposes.
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic effects of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine are established, the next critical step is to understand how it exerts its effects. This involves investigating its impact on key cellular processes and signaling pathways.
Western Blotting for Signaling Pathway Analysis
Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[8][9] This is particularly useful for assessing the activation state of signaling pathways known to be dysregulated in cancer, such as the PI3K/AKT and MAPK pathways.[10] Some related imidazo[1,2-a]pyrazine derivatives have been shown to target the PI3K pathway.[11]
Workflow for Western Blot Analysis:
Detailed Protocol for Western Blotting:
-
Protein Extraction:
-
Seed and treat cancer cells with 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[10][12]
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-AKT, total-AKT, phospho-ERK, total-ERK, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.[10][12]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Hypothetical Signaling Pathway Targeted by 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine:
Part 3: In Vivo Efficacy Assessment in Xenograft Models
Positive in vitro results are a prerequisite for advancing a compound to in vivo testing. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the efficacy of novel therapeutic agents.[13][14][15]
Cell Line-Derived Xenograft (CDX) Model Protocol
CDX models are valuable for initial efficacy testing due to their reproducibility and relatively rapid tumor growth.[14][15]
Detailed Protocol for CDX Model Study:
-
Animal Husbandry and Acclimatization:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
House the animals in a pathogen-free environment with ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the study begins.
-
-
Tumor Cell Implantation:
-
Harvest cancer cells that showed sensitivity to the compound in vitro (e.g., MCF-7).
-
Resuspend the cells in a mixture of sterile PBS and Matrigel (1:1 ratio) to a final concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor the mice for tumor formation.
-
Measure tumor volume regularly (2-3 times per week) using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Compound Administration:
-
Formulate 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the compound to the treatment group at a predetermined dose and schedule (e.g., daily for 21 days).
-
Administer the vehicle alone to the control group.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Study Endpoint and Tissue Collection:
-
The study may be terminated when the tumors in the control group reach a predetermined size, or after a fixed duration.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
A portion of the tumor tissue can be flash-frozen for subsequent molecular analysis (e.g., Western blotting) or fixed in formalin for immunohistochemistry.
-
Data Analysis and Interpretation: The primary endpoint is typically tumor growth inhibition. This can be assessed by comparing the mean tumor volume and weight between the treated and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.
Workflow for In Vivo Xenograft Study:
Conclusion and Future Directions
The protocols and application notes provided in this document offer a comprehensive framework for the initial preclinical evaluation of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine as a potential anticancer agent. Successful outcomes from these studies, including potent in vitro cytotoxicity, a well-defined mechanism of action, and significant in vivo efficacy, would provide a strong rationale for further development.
Future research could involve the use of more complex models, such as patient-derived xenografts (PDX), which better recapitulate the heterogeneity of human tumors.[16] Additionally, combination studies with existing chemotherapeutic agents could be explored to identify potential synergistic effects.[17] The journey of a novel compound from the laboratory to the clinic is long and arduous, but it begins with the rigorous and systematic application of the foundational principles and protocols outlined herein.
References
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.). PubMed Central.
- Preclinical Drug Testing Using Xenograft Models. (n.d.).
- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
- Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- Protocol to identify small-molecule inhibitors against cancer drug resistance. (n.d.).
- Tumor Xenograft Models in Cancer Research: The "Miniature Battlefield" in Mice. (2025, October 29). HuaTeng.
- Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.
- MTT assay protocol. (n.d.). Abcam.
- 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023, January 21). Preclinical GLP Research Services by Altogen Labs.
- Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023, April 3). Medium.
- Western Blotting Protocol. (n.d.). Cell Signaling Technology.
- Western blot protocol. (n.d.). Abcam.
- Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025, March 21). PubMed.
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC. (2014, April 28). NIH.
- Display of small-molecule inhibitors screening outcomes Heatmap showing... | Download Scientific Diagram. (n.d.). ResearchGate.
- Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023, January 12).
- In Vitro Drug Testing. (n.d.). Diag2Tec, Preclinical CRO.
- Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. (2014). NIH.
- Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. (n.d.). ResearchGate.
- 887475-39-0|3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine. (n.d.). BLDpharm.
- Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (n.d.). NIH.
- 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine. (n.d.). African Rock Art.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC. (2025, February 22). NIH.
- Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. (2025, February 13).
- 3-bromo-8-chloro-2-methylimidazo[1, 2-a]pyrazine, min 97%, 500 mg. (n.d.).
- 3-BroMo-8-(Methylthio)iMidazo[1,2-a]pyrazine [887475-39-0]. (n.d.). King-Pharm.
- 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine. (n.d.). Vulcanchem.
- Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC. (2017, February 17). NIH.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing.
- 6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine | C10H12BrN5 | CID 46228424. (n.d.).
- (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †. (2023, December 6). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. clyte.tech [clyte.tech]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
- 9. blog.championsoncology.com [blog.championsoncology.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xenograft.org [xenograft.org]
- 15. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 16. startresearch.com [startresearch.com]
- 17. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine as a Putative ENPP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a comprehensive guide and generalized protocols for the characterization of a novel ENPP1 inhibitor, using 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine as a representative compound from the imidazo[1,2-a]pyrazine class. It is important to note that, based on currently available scientific literature, 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine has not been specifically described or validated as an ENPP1 inhibitor. Therefore, the information presented herein should be considered a template for the experimental validation of this or any other novel compound targeting ENPP1.
Introduction: The Role of ENPP1 in Immuno-Oncology
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that has emerged as a critical regulator of innate immunity and a promising target for cancer immunotherapy.[1][2] ENPP1's primary function in this context is the hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[2] cGAMP is a potent second messenger produced by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA, a hallmark of cellular stress, damage, or viral infection. cGAMP subsequently binds to and activates the Stimulator of Interferon Genes (STING), triggering a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines.[1][2] This process is pivotal for the initiation of an anti-tumor immune response.
However, many tumors overexpress ENPP1 on their surface, leading to the degradation of extracellular cGAMP and the suppression of STING-mediated anti-tumor immunity.[2][3] This effectively creates an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune surveillance. Therefore, the development of potent and selective ENPP1 inhibitors is a compelling therapeutic strategy to restore and enhance anti-tumor immunity. By blocking ENPP1 activity, these inhibitors aim to increase the local concentration of cGAMP, thereby reactivating the cGAS-STING pathway and turning "cold" tumors into "hot," immune-responsive ones.[3]
The imidazo[1,2-a]pyrazine scaffold has been identified as a promising chemical starting point for the development of novel ENPP1 inhibitors. This guide will provide a detailed framework for the preclinical characterization of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine as a putative ENPP1 inhibitor.
The ENPP1-cGAMP-STING Signaling Pathway
The following diagram illustrates the central role of ENPP1 in modulating the cGAS-STING pathway.
Caption: The ENPP1-cGAMP-STING signaling pathway and the proposed mechanism of action for an ENPP1 inhibitor.
Physicochemical Properties and Handling of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
A thorough understanding of the physicochemical properties of a test compound is crucial for its effective use in biological assays.
| Property | Value (Predicted or Experimental) | Source |
| Molecular Formula | C₇H₆BrN₃S | PubChem |
| Molecular Weight | 244.11 g/mol | PubChem |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 90-94 °C | Sigma-Aldrich |
| Solubility | Soluble in DMSO | Assumed for experimental purposes |
| Storage | 2-8°C, desiccated | Sigma-Aldrich |
Stock Solution Preparation: For in vitro assays, prepare a 10 mM stock solution of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine in dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the assays should be kept below 0.5% to avoid solvent-induced artifacts.
Experimental Protocols
The following protocols provide a step-by-step guide for the comprehensive evaluation of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine as an ENPP1 inhibitor.
Protocol 1: In Vitro ENPP1 Enzymatic Activity Assay
This protocol describes a fluorescence-based assay to determine the direct inhibitory effect of the test compound on recombinant human ENPP1.
Principle: The assay utilizes a fluorogenic ENPP1 substrate that, upon cleavage by ENPP1, releases a fluorescent molecule. The increase in fluorescence is proportional to ENPP1 activity. An inhibitor will reduce the rate of fluorescence generation.
Materials:
-
Recombinant Human ENPP1
-
ENPP1 fluorogenic substrate (e.g., a commercially available substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂
-
3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
-
Positive control ENPP1 inhibitor (e.g., a known potent inhibitor)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine in assay buffer. The final concentrations should typically range from 1 nM to 100 µM. Also, prepare dilutions of the positive control inhibitor.
-
Enzyme Preparation: Dilute recombinant human ENPP1 in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range during the incubation period.
-
Assay Setup:
-
Add 5 µL of the diluted compound or control to the wells of the 384-well plate.
-
Add 10 µL of the diluted ENPP1 enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
-
Reaction Initiation: Add 5 µL of the ENPP1 fluorogenic substrate to each well to initiate the reaction. The final substrate concentration should be at or near its Kₘ value for ENPP1.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate. Take readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Normalize the reaction rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Results: A potent ENPP1 inhibitor will exhibit a dose-dependent decrease in the rate of substrate hydrolysis, resulting in a low nanomolar to micromolar IC₅₀ value.
Caption: Workflow for the in vitro ENPP1 enzymatic activity assay.
Protocol 2: Cell-Based ENPP1 Activity Assay
This protocol measures the ability of the test compound to inhibit ENPP1 activity on the surface of live cells.
Principle: Similar to the enzymatic assay, this assay uses a cell-impermeable fluorogenic substrate to measure the activity of cell-surface ENPP1.
Materials:
-
A cell line with high endogenous ENPP1 expression (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and supplements
-
Cell-based assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
Cell-impermeable ENPP1 fluorogenic substrate
-
3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
-
96-well black, clear-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed the ENPP1-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Treatment: The next day, remove the culture medium and wash the cells once with the assay buffer. Add the assay buffer containing serial dilutions of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine to the wells. Incubate at 37°C for 30-60 minutes.
-
Substrate Addition: Add the cell-impermeable fluorogenic substrate to each well.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader and monitor the increase in fluorescence over time.
-
Data Analysis: Calculate the reaction rates and determine the cellular IC₅₀ value as described in Protocol 1.
Expected Results: An effective cell-permeable or cell-surface acting ENPP1 inhibitor will show a dose-dependent inhibition of fluorescence generation, providing a cellular IC₅₀ value.
Protocol 3: In Vivo Pharmacodynamic and Efficacy Studies in a Syngeneic Mouse Tumor Model
This protocol outlines the evaluation of the in vivo anti-tumor efficacy of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine.
Principle: The administration of an effective ENPP1 inhibitor to tumor-bearing mice is expected to enhance the anti-tumor immune response, leading to delayed tumor growth and improved survival.
Animal Model:
-
Syngeneic mouse tumor model (e.g., CT26 colon carcinoma or 4T1 breast cancer cells implanted in BALB/c mice). These models have a competent immune system, which is essential for evaluating immunotherapies.
Materials:
-
3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine formulated for in vivo administration (e.g., in a solution of 0.5% methylcellulose and 0.1% Tween-80 in water)
-
Tumor cells
-
Female BALB/c mice (6-8 weeks old)
-
Calipers for tumor measurement
-
Flow cytometry reagents for immune cell profiling
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine at different dose levels). Administer the treatment daily or as determined by pharmacokinetic studies, typically via oral gavage or intraperitoneal injection.
-
Tumor Growth Monitoring: Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Survival Analysis: Monitor the mice for signs of toxicity and euthanize them when the tumor volume reaches a predetermined endpoint or if they show signs of distress. Record the date of euthanasia for survival analysis.
-
Pharmacodynamic and Immune Profiling (Optional): At the end of the study or at specific time points, tumors and spleens can be harvested for:
-
Measurement of intratumoral cGAMP levels by LC-MS/MS.
-
Analysis of immune cell infiltration (e.g., CD8⁺ T cells, dendritic cells, regulatory T cells) by flow cytometry or immunohistochemistry.
-
Measurement of cytokine levels (e.g., IFN-β) in the tumor microenvironment or serum by ELISA.
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Perform statistical analysis (e.g., two-way ANOVA) to compare tumor growth between groups.
-
Generate Kaplan-Meier survival curves and perform a log-rank test to compare survival between groups.
-
Analyze immune cell populations and cytokine levels to correlate anti-tumor efficacy with immune modulation.
Expected Results: A successful ENPP1 inhibitor will significantly inhibit tumor growth and prolong the survival of tumor-bearing mice.[3] This should be accompanied by evidence of increased cGAMP levels and enhanced anti-tumor immune cell infiltration in the tumor microenvironment.
Quantitative Data Summary (Hypothetical for 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine)
The following table provides a template for summarizing the key quantitative data that should be generated for a novel ENPP1 inhibitor. The values provided are representative of what might be expected for a potent inhibitor from the imidazo[1,2-a]pyrazine class.
| Parameter | Value | Assay |
| In Vitro Potency | ||
| ENPP1 Enzymatic IC₅₀ | 5.7 nM | Fluorescence-based enzymatic assay |
| ENPP1 Cellular IC₅₀ | 50 nM | Live-cell fluorescence assay |
| Selectivity | ||
| ENPP2 (Autotaxin) IC₅₀ | >10 µM | Relevant enzymatic assay |
| ENPP3 IC₅₀ | >10 µM | Relevant enzymatic assay |
| In Vivo Efficacy | ||
| Tumor Growth Inhibition (TGI) | 77.7% at 80 mg/kg | Syngeneic mouse tumor model |
References
-
Carozza, J. A., Böhnert, V., Nguyen, K. C., et al. (2020). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. Cell Chemical Biology, 27(11), 1347–1358.e5. [Link]
- Li, L., & Chen, Z. J. (2014). The cGAS–cGAMP–STING pathway in cancer and other diseases. Nature Reviews Immunology, 14(10), 637-647.
- Kato, K., & Nishimasu, H. (2021). The cGAS-STING pathway: a new target for cancer immunotherapy. Cancer Science, 112(8), 2937-2945.
-
Downey, C. M., Aghaei, M., Schwendt, K., et al. (2021). ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer. Proceedings of the National Academy of Sciences, 118(52), e2116527118. [Link]
- Carozza, J. A., & Lingyin, L. (2021). ENPP1: An Innate Immune Checkpoint in Cancer. Cancer Discovery, 11(5), 1073-1075.
-
Chen, D., & Sun, S. Y. (2022). Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review). Oncology Reports, 48(5), 1-1. [Link]
Sources
- 1. ENPP1 | Insilico Medicine [insilico.com]
- 2. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterizing 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[1,2-A]pyrazine Scaffold as a Privileged Structure in Kinase Inhibition
The imidazo[1,2-a]pyrazine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its rigid, planar structure and synthetic tractability have made it a "privileged" scaffold for the development of potent and selective inhibitors against a variety of protein kinases.[1] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to specific substrates.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.[3] Numerous imidazo[1,2-a]pyrazine derivatives have been investigated and developed as inhibitors for key kinases such as Aurora kinases, PI3K, and cyclin-dependent kinases (CDKs).[4][5][6]
This document provides detailed application notes and protocols for the characterization of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine , a specific derivative of this versatile scaffold. This compound has been identified as an inhibitor of TTK protein kinase (also known as Mps1), a crucial component of the spindle assembly checkpoint, which is implicated in cancer progression.[7]
Target Spotlight: TTK Protein Kinase
TTK is a dual-specificity kinase that is essential for the proper segregation of chromosomes during mitosis. It is a key regulator of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures the fidelity of cell division. In many cancer cells, there is an over-reliance on a functional SAC for survival, making TTK an attractive target for anticancer therapies. Inhibition of TTK can lead to chromosome missegregation and ultimately, cell death in cancer cells.
Caption: Figure 1: Simplified TTK Signaling Pathway in the Spindle Assembly Checkpoint.
Biochemical Assay for IC50 Determination of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine against TTK Kinase
To quantify the inhibitory potency of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine, a robust and sensitive biochemical assay is required. Luminescence-based kinase assays, such as the Kinase-Glo™ platform, are widely used for this purpose.[8] These assays measure the amount of ATP remaining after a kinase reaction; a lower luminescence signal corresponds to higher kinase activity (more ATP consumed), and a higher signal indicates inhibition of the kinase.[2][9]
Principle of the Luminescence-Based Kinase Assay
The assay is based on a two-step process. First, the kinase reaction is performed in the presence of the inhibitor. In the second step, a reagent containing luciferase and luciferin is added. The luciferase enzyme uses the remaining ATP to catalyze the oxidation of luciferin, producing light.[10] The intensity of the luminescent signal is directly proportional to the ATP concentration and inversely proportional to the kinase activity.[8]
Caption: Figure 2: Experimental Workflow for Luminescence-Based Kinase Assay.
Protocol: IC50 Determination using Kinase-Glo™ Assay
This protocol is a general guideline and should be optimized for specific laboratory conditions and reagent concentrations.
Materials:
-
3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
-
Recombinant human TTK kinase
-
Suitable kinase substrate (e.g., a generic peptide substrate like Kemptide, or a specific TTK substrate)
-
Kinase-Glo™ Luminescent Kinase Assay Kit (or equivalent)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
DMSO
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM down to 1 nM). It is crucial to maintain a consistent final DMSO concentration across all wells.[11]
-
-
Kinase Reaction Setup:
-
Prepare a master mix of the kinase reaction components (kinase, substrate, and buffer). The optimal concentrations of kinase and substrate should be determined empirically.
-
In a 384-well plate, add the serially diluted compound to the appropriate wells. Include positive controls (no inhibitor, 100% kinase activity) and negative controls (no kinase, 0% activity), both with the same final DMSO concentration.[12]
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should ideally be close to the Kₘ value for the specific kinase to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.[13]
-
The typical reaction volume is 10-20 µL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined amount of time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
ATP Detection:
-
Equilibrate the Kinase-Glo™ reagent to room temperature.
-
Add an equal volume of the Kinase-Glo™ reagent to each well of the plate.[9]
-
Mix the contents of the wells briefly on a plate shaker.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_kinase) / (Signal_no_inhibitor - Signal_no_kinase))
-
-
Generate Dose-Response Curve:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[14]
-
Table 1: Hypothetical IC50 Data for 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
| Kinase Target | IC50 (nM) | Assay Platform |
| TTK | 50 | Kinase-Glo™ |
| Aurora Kinase A | >10,000 | Kinase-Glo™ |
| PI3Kα | >10,000 | Kinase-Glo™ |
| CDK9 | 5,000 | Kinase-Glo™ |
This data is for illustrative purposes only.
Advanced Assay Formats and Best Practices
While luminescence-based assays are robust and straightforward, other technologies can provide complementary information.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays are less susceptible to interference from colored or fluorescent compounds in a screening library.[15][16] They work by measuring the energy transfer between a donor and an acceptor fluorophore, which are brought into proximity by a specific kinase-substrate interaction.[17][18]
-
Cell-Based Assays: To understand the activity of the compound in a more physiologically relevant context, cell-based assays are essential.[19] These assays can measure the inhibition of phosphorylation of a downstream substrate within the cell or assess the impact on cell proliferation.[20][21] A discrepancy between biochemical potency and cell-based efficacy can point to issues with cell permeability or off-target effects.[12]
Best Practices for Reliable Data:
-
Enzyme and Substrate Quality: Use highly purified and well-characterized kinase and substrate preparations.[22]
-
ATP Concentration: As mentioned, using an ATP concentration near the Kₘ is critical for determining the potency of ATP-competitive inhibitors.[23]
-
Controls: Always include appropriate positive and negative controls to ensure the validity of the assay.[12]
-
Kinase Selectivity Profiling: To understand the specificity of the inhibitor, it is crucial to screen it against a broad panel of kinases.[14] This helps to identify potential off-target effects that could lead to toxicity.
Conclusion
3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine represents a promising starting point for the development of novel kinase inhibitors, particularly targeting TTK. The protocols and guidelines presented here provide a framework for the accurate determination of its inhibitory potency and selectivity. By employing robust biochemical and cell-based assays, researchers can effectively characterize this and other imidazo[1,2-a]pyrazine derivatives, paving the way for the development of new therapeutic agents.
References
- Galye, D. L. (2006). Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substrates: applications of terbium-fluorescein and terbium-green fluorescent protein fluorescence resonance energy transfer pairs. Analytical Biochemistry, 356(1), 108-116.
- Fancelli, D., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993.
- Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4479.
- Engelman, J. A., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1965-1970.
- Acrobiosystems. (2024). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Pharmaceutical Technology.
-
BMG Labtech. (n.d.). Lonza's PKLight protein kinase assay on the PHERAstar FS plate reader. Retrieved from [Link]
- Turek-Hytmlof, A., et al. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology, 17(14), 1222-1230.
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
- Turek-Hytmlof, A., et al. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes.
- Al-Awadhi, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(1), 25-45.
- Doll, R. J., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218.
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 800, 1-21.
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8785.
- Rudolf, A. F., et al. (2014).
-
Autechaux. (n.d.). 3-bromo-8-(methylsulfanyl)imidazo[1,2-a]pyrazine. Retrieved from [Link]
- Xu, S., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 310.
- Sharma, A., et al. (2018). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 16(34), 6121-6150.
- Xu, S., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 310.
- Zaharim, W. N., et al. (2025). Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. Journal of Molecular Structure, 1340, 142549.
- Nordqvist, A., et al. (2012). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. MedChemComm, 3(5), 620-626.
- Doll, R. J., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214–218.
-
African Rock Art. (n.d.). 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine. Retrieved from [Link]
- Li, Y., et al. (2021). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 12(10), 1734-1744.
- Whittington, D. A., et al. (2017). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 8(12), 1267–1272.
- Dou, D., et al. (2011). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 21(3), 963-966.
- Pavlenko, N. V., et al. (2011). 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2599.
- Kumar, D., et al. (2016). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 6(81), 77803-77807.
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine | 887475-39-0 | Benchchem [benchchem.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination | PLOS One [journals.plos.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. LanthaScreen Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substrates: applications of terbium-fluorescein and terbium-green fluorescent protein fluorescence resonance energy transfer pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmaceutical-technology.com [pharmaceutical-technology.com]
- 19. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 22. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine Scaffold in Modern Drug Discovery
Foreword: Unlocking Therapeutic Potential with a Privileged Scaffold
In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that exhibit affinity for multiple biological targets—is a cornerstone of efficient medicinal chemistry. The imidazo[1,2-a]pyrazine core represents one such scaffold, demonstrating remarkable versatility and therapeutic promise, particularly in the realm of kinase inhibition. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of a key derivative, 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine , in the design and development of novel therapeutics. We will delve into the synthetic rationale, key biological applications, and detailed protocols for the evaluation of compounds derived from this promising scaffold, grounding our discussion in established scientific principles and field-proven insights.
The Imidazo[1,2-a]pyrazine Core: A Foundation for Kinase Inhibition
The imidazo[1,2-a]pyrazine heterocyclic system is an attractive scaffold in medicinal chemistry due to its unique electronic and structural properties. Its electron-deficient pyrazine ring fused with an electron-rich imidazole ring creates a dipole moment and a specific spatial arrangement of hydrogen bond donors and acceptors, making it amenable to interaction with the ATP-binding pockets of various kinases.[1]
Strategic Importance of the 3-Bromo and 8-Methylthio Substituents
The functionalization of the imidazo[1,2-a]pyrazine core at specific positions is critical for modulating its pharmacological profile. The introduction of a bromine atom at the 3-position and a methylthio group at the 8-position of the scaffold is a deliberate and strategic choice:
-
The 3-Bromo Group: This serves as a versatile synthetic handle. The bromine atom can be readily displaced or participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a diverse array of substituents to explore the chemical space around the scaffold and optimize interactions with the target protein.[2] The regioselectivity of bromination at the C3 position is a well-established principle in the chemistry of imidazo[1,2-a]pyridines and related heterocycles, driven by the electronic properties of the fused ring system.[3][4]
-
The 8-Methylthio Group: Modifications at the 8-position of the imidazo[1,2-a]pyrazine core have been shown to be crucial for improving pharmacokinetic properties, such as oral bioavailability, and for fine-tuning selectivity against off-target kinases.[5] The methylthio group, in particular, can engage in specific hydrophobic and sulfur-pi interactions within the kinase binding site, contributing to both potency and selectivity. Furthermore, bioisosteric replacement of the methylthio group offers a powerful strategy for lead optimization.[6]
Synthesis of the 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine Scaffold
Proposed Synthetic Workflow
The synthesis can be conceptualized as a multi-step process, beginning with the construction of the core heterocyclic system followed by sequential functionalization.
Caption: Proposed synthetic pathway for 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine.
Detailed Synthetic Protocol
Step 1: Synthesis of 2-Amino-3-(methylthio)pyrazine
-
Chlorination of 2-Aminopyrazine: To a solution of 2-aminopyrazine in a suitable solvent such as DMF, add N-chlorosuccinimide (NCS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Purify the crude product to obtain 2-amino-3-chloropyrazine.
-
Thiomethylation: In a sealed vessel, dissolve 2-amino-3-chloropyrazine in a polar aprotic solvent like DMSO. Add sodium thiomethoxide and heat the reaction mixture (e.g., to 100 °C) for several hours.[7] Monitor the reaction by TLC. After completion, cool the reaction, dilute with water, and extract the product. Purify the crude material to yield 2-amino-3-(methylthio)pyrazine.
Step 2: Cyclization to form 8-(Methylthio)imidazo[1,2-a]pyrazine
-
Dissolve 2-amino-3-(methylthio)pyrazine in a solvent such as ethanol or isopropanol.
-
Add an aqueous solution of an α-haloketone, such as chloroacetaldehyde (typically a 40-50% solution in water).
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 8-(methylthio)imidazo[1,2-a]pyrazine.
Step 3: Regioselective Bromination
-
Dissolve 8-(methylthio)imidazo[1,2-a]pyrazine in a solvent such as ethanol or chloroform.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.2 equivalents) portion-wise, maintaining the temperature.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).[8]
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final product, 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine .
Application in Targeting Aurora Kinases
The imidazo[1,2-a]pyrazine scaffold has been extensively explored for the development of inhibitors of Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis.[9] Overexpression of Aurora kinases is a common feature in many human cancers, making them attractive targets for anticancer drug development.[10]
Mechanism of Action and Signaling Pathway
Aurora kinases (A, B, and C) play crucial roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[11] Inhibitors based on the imidazo[1,2-a]pyrazine scaffold typically act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain and preventing the phosphorylation of downstream substrates. This disruption of kinase activity leads to mitotic arrest and, ultimately, apoptosis in cancer cells.
Caption: Mechanism of action of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
The following table summarizes key SAR insights for the imidazo[1,2-a]pyrazine scaffold as Aurora kinase inhibitors, providing a rationale for the use of the 3-bromo-8-(methylthio) derivative as a starting point for a drug discovery campaign.
| Position of Substitution | Rationale and Impact on Activity |
| C2 | Introduction of aryl or heteroaryl groups can enhance potency through interactions with the solvent-exposed region of the ATP-binding pocket. |
| C3 | Serves as a key vector for diversification. Small to medium-sized substituents can be explored to optimize potency and selectivity. The bromo-substituent allows for facile introduction of these groups via cross-coupling. |
| C6 | Modifications at this position can influence solubility and cell permeability. |
| C8 | Crucial for modulating pharmacokinetic properties and off-target kinase selectivity. Optimization of this position can lead to improved oral bioavailability. The methylthio group is a good starting point for bioisosteric replacement strategies.[5][6] |
Experimental Protocols for Biological Evaluation
Protocol 1: In Vitro Aurora Kinase Activity Assay (ADP-Glo™ Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is suitable for determining the IC50 values of test compounds against Aurora kinases A and B.[12][13][14]
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Suitable peptide substrate (e.g., Kemptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[12]
-
Test compounds dissolved in DMSO
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds (derived from the 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine scaffold) in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add:
-
1 µl of diluted test compound or DMSO (for control wells).
-
2 µl of diluted Aurora kinase in Kinase Reaction Buffer.
-
2 µl of a mixture of the peptide substrate and ATP in Kinase Reaction Buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and then into a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Assay for Aurora B Inhibition (Phospho-Histone H3 Assay)
This assay measures the inhibition of Aurora B kinase activity in cells by quantifying the phosphorylation of its substrate, Histone H3 at Serine 10 (pHH3).[13]
Materials:
-
Human cancer cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
Test compounds
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: Fluorescently labeled anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a defined period (e.g., 24 hours).
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour.
-
Incubate with the primary antibody (anti-pHH3) overnight at 4 °C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Wash with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of the pHH3 signal within the nucleus (defined by the DAPI stain).
-
Determine the concentration-dependent decrease in the pHH3 signal to assess the cellular potency of the inhibitors.
-
Future Perspectives and Advanced Applications
The 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine scaffold is not limited to the inhibition of Aurora kinases. Its inherent drug-like properties and synthetic tractability make it an excellent starting point for exploring other therapeutic targets.
-
Scaffold Hopping and Library Design: This scaffold can be used in scaffold hopping strategies to generate novel intellectual property and explore new chemical space.[15] The 3-bromo position is ideal for generating diverse libraries for high-throughput screening against other kinase families or even different classes of enzymes.
-
Targeting Other Kinases: Derivatives of the imidazo[1,2-a]pyrazine core have shown activity against other kinases, including PI3K/mTOR and ENPP1.[16][17] This suggests that libraries derived from the 3-bromo-8-(methylthio) precursor could be screened against a broad panel of kinases to identify new lead compounds for various diseases.
-
Protein Degraders: The 3-bromo position can be used to attach linkers for the development of PROTACs (Proteolysis Targeting Chimeras), a novel therapeutic modality that induces the degradation of target proteins.
Conclusion
The 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine scaffold represents a highly valuable tool in the armamentarium of the modern medicinal chemist. Its strategic design, which combines a versatile synthetic handle with a key modulating group, provides a solid foundation for the development of potent and selective kinase inhibitors and other therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs, ultimately accelerating the journey from a promising chemical starting point to a life-changing medicine.
References
- Steven, L. et al. (2003). Targeting Aurora-2 Kinase in Cancer. Molecular Cancer Therapeutics, 2, 589-595.
- Chemi-Verse™ Aurora Kinase B Assay Kit. BPS Bioscience.
- Aurora A Kinase Assay.
- Application Notes: Experimental Design for Aurora Kinase Inhibition Assays. Benchchem.
- Discovery and Development of an Aurora Kinase Inhibitor Clinical Candidate Using an Image-Based Assay for Measuring Proliferation, Apoptosis, and DNA Content. Semantic Scholar.
- A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PubMed Central.
- Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- HTScan ® Aurora A Kinase Assay Kit #7510. Cell Signaling Technology.
- Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing.
- Aurora B Kinase Assay.
- Chemi-Verse™ Aurora Kinase A Assay Kit. BPS Bioscience.
- Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. PubMed.
- Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
- Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors.
- Discovery of Orally Bioavailable imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors.
- Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermedi
- An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines.
- SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences.
- Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.
- Molecular Interactions of Pyrazine-Based Compounds to Proteins.
- Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed.
- 887475-39-0|3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine. BLDpharm.
- 3-BroMo-8-(Methylthio)iMidazo[1,2-a]pyrazine [887475-39-0]. King-Pharm.
- 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine | 887475-39-0. Benchchem.
- A GREEN PROTOCOL FOR THE SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME IMIDAZO (1,2-A) PYRAZINES. Semantic Scholar.
- Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. PubMed Central.
- Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source.
- Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed.
- 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine. African Rock Art.
- Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. PubMed.
- Application of Scaffold Hopping in Drug Discovery. PharmaBlock.
- Regioselective bromination of pyrrolo[1,2-a]quinoxalines. PubMed Central.
- Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. PubMed.
Sources
- 1. chembk.com [chembk.com]
- 2. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. promega.com [promega.com]
- 13. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. img01.pharmablock.com [img01.pharmablock.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Iodine-Catalyzed Synthesis of 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine: A Practical Guide
An Application Note for Medicinal and Process Chemistry
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif renowned for its broad therapeutic potential, forming the core of numerous drug candidates in oncology, neuroscience, and infectious diseases.[1][2][3] This application note provides a comprehensive, field-tested guide to the synthesis of 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine, a key intermediate for further functionalization in drug discovery programs. We present a robust, two-stage protocol centered on an efficient iodine-catalyzed cyclocondensation to form the core heterocycle, followed by a regioselective C-3 bromination. This guide emphasizes the mechanistic rationale behind procedural choices, offering researchers the insights needed for successful synthesis, optimization, and scale-up.
Guiding Principles & Synthetic Strategy
The synthesis of the target compound is strategically divided into two distinct stages to ensure high yield and purity.
Stage 1: Core Scaffold Synthesis. The initial step involves the construction of the 8-(methylthio)imidazo[1,2-a]pyrazine ring system. This is achieved via a cyclocondensation reaction between 2-amino-3-(methylthio)pyrazine and an α-halo carbonyl compound. While various catalysts can be employed, molecular iodine (I₂) is selected for its mild Lewis acidic properties, low cost, and operational simplicity, which facilitates the key cyclization step.[4][5]
Stage 2: Regioselective C-3 Bromination. The imidazo[1,2-a]pyrazine core is electron-rich, particularly at the C-3 position of the imidazole ring. This inherent reactivity is exploited for a highly selective electrophilic substitution. N-Bromosuccinimide (NBS) is the reagent of choice, providing a reliable and efficient method for introducing a bromine atom at the desired position.[6]
The complete workflow is visualized below.
Caption: High-level workflow for the two-stage synthesis.
Mechanistic Deep Dive: The Role of Iodine
Understanding the catalytic cycle is paramount for troubleshooting and optimization. Molecular iodine, in this context, functions as a mild Lewis acid. Its primary role is to activate the carbonyl group of the α-halo aldehyde, rendering it more susceptible to nucleophilic attack by the endocyclic nitrogen of the aminopyrazine.
The proposed mechanism for the cyclocondensation is as follows:
-
Initial Condensation: The reaction initiates with the formation of a Schiff base (iminium ion intermediate) between the 2-aminopyrazine derivative and chloroacetaldehyde.
-
Iodine Activation: Molecular iodine coordinates to the nitrogen of the pyrazine ring, enhancing the electrophilicity of the system.
-
Intramolecular Cyclization: The exocyclic nitrogen atom performs a nucleophilic attack on the carbon bearing the chlorine atom, leading to the formation of a five-membered ring intermediate. This is an intramolecular N-alkylation.
-
Aromatization: A subsequent dehydration and tautomerization step results in the formation of the stable, aromatic imidazo[1,2-a]pyrazine core. The iodine catalyst is regenerated in the process.
This iodine-mediated pathway offers a significant advantage over uncatalyzed reactions, often leading to shorter reaction times and higher yields.[4][7]
Caption: Key stages of the iodine-catalyzed cyclization mechanism.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Materials & Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Supplier Notes |
| 2-amino-3-(methylthio)pyrazine | 66494-52-8 | 141.20 | Purity >97% |
| Chloroacetaldehyde (50 wt.% in H₂O) | 107-20-0 | 78.50 | Handle with care, lachrymator |
| Iodine (I₂) | 7553-56-2 | 253.81 | Resublimed grade recommended |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | Recrystallize from water if purity is suspect |
| Ethanol (EtOH), Anhydrous | 64-17-5 | 46.07 | |
| Acetonitrile (ACN), Anhydrous | 75-05-8 | 41.05 | |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated aqueous solution |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | 10% w/v aqueous solution |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | HPLC Grade |
| Hexanes | 110-54-3 | 86.18 | HPLC Grade |
| Magnesium Sulfate (MgSO₄), Anhydrous | 7487-88-9 | 120.37 | For drying |
Stage 1: Synthesis of 8-(methylthio)imidazo[1,2-a]pyrazine
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-3-(methylthio)pyrazine (5.0 g, 35.4 mmol).
-
Solvent & Catalyst Addition: Add 100 mL of anhydrous ethanol, followed by molecular iodine (0.90 g, 3.54 mmol, 10 mol%). Stir the mixture for 5 minutes at room temperature to ensure dissolution.
-
Reagent Addition: Slowly add chloroacetaldehyde (5.56 mL, 50 wt.% in H₂O, 35.4 mmol) to the stirring mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate:Hexanes.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL), followed by a 10% aqueous solution of sodium thiosulfate (1 x 30 mL) to quench any remaining iodine. Finally, wash with brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to yield the pure product.
-
Expected Outcome: A pale yellow solid. Typical yield: 75-85%.
Stage 2: Synthesis of 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine
-
Reaction Setup: In a 100 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve the 8-(methylthio)imidazo[1,2-a]pyrazine (4.0 g, 24.2 mmol) obtained from Stage 1 in 50 mL of anhydrous acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (4.52 g, 25.4 mmol, 1.05 equivalents) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction completion by TLC. The product spot should be less polar than the starting material.
-
Work-up: Quench the reaction by adding 50 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification & Isolation: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically a solid that can be purified by recrystallization from an ethanol/water mixture or by a short plug of silica gel to afford the final product.
-
Expected Outcome: An off-white to light brown solid.[8] Typical yield: 88-95%.
Product Characterization & Validation
The identity and purity of the final product, 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine (CAS RN 887475-39-0), should be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Appearance | Off-white to light brown solid |
| Molecular Formula | C₇H₆BrN₃S |
| Molecular Weight | 244.11 g/mol |
| ¹H NMR (CDCl₃) | Expect signals corresponding to the aromatic protons on the pyrazine and imidazole rings, and a singlet for the methylthio (-SCH₃) group. The C-3 proton signal will be absent. |
| Mass Spec (ESI+) | [M+H]⁺ peak expected at m/z 243.9/245.9 (characteristic isotopic pattern for Bromine). |
Troubleshooting & Field Insights
-
Low Yield in Stage 1: If the cyclocondensation stalls, ensure the ethanol is anhydrous. Water can interfere with the reaction. A small increase in the catalyst loading (up to 15 mol%) may be beneficial.
-
Multiple Spots in Stage 2: The bromination is typically very selective for the C-3 position. If multiple products are observed, it may indicate over-bromination. Ensure the temperature is kept low during NBS addition and that no more than 1.05 equivalents of NBS are used. Protecting the reaction from light is crucial as NBS can undergo radical decomposition.
-
Why Iodine? While other Lewis acids can be used, iodine is non-metallic, avoiding potential metal contamination in the final product—a critical consideration for pharmaceutical intermediates. Its mildness also prevents decomposition of sensitive functional groups.[4]
-
Why NBS? NBS is an easy-to-handle, solid source of electrophilic bromine. It avoids the use of hazardous liquid bromine and the reaction by-product, succinimide, is water-soluble and easily removed during work-up.[6]
References
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. National Institutes of Health (NIH). [Link]
-
Iodine catalyzed synthesis of imidazo[1,2‐a]pyridine. ResearchGate. [Link]
-
Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. ACS Publications. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. PubMed. [Link]
-
Iodine-mediated intramolecular electrophilic cyclization reactions. ResearchGate. [Link]
-
3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine. African Rock Art. [Link]
-
Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine,(CAS# 887475-39-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Brominated Imidazo[1,2-a]pyrazines
Welcome to the dedicated technical support center for researchers, scientists, and professionals in drug development. This guide addresses the specific and often complex challenges encountered during the purification of brominated imidazo[1,2-a]pyrazines. Drawing from established laboratory principles and field-tested insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experimental outcomes.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section is designed to address specific issues that may arise during the purification of brominated imidazo[1,2-a]pyrazines. Each problem is analyzed from cause to solution, providing a clear path to resolution.
Problem 1: Inseparable Mixture of Regioisomers
Scenario: After bromination of the imidazo[1,2-a]pyrazine core, you observe an inseparable mixture of dibrominated regioisomers by TLC and NMR analysis.[1]
Probable Causes:
-
Reaction Conditions: The bromination reaction conditions may not be selective enough, leading to the formation of multiple brominated species. Factors such as the choice of brominating agent, solvent, and temperature can significantly influence the regioselectivity of the reaction.
-
Substrate Reactivity: The inherent electronic properties of the imidazo[1,2-a]pyrazine ring system can lead to bromination at multiple positions.[2]
Solutions:
-
Optimize Bromination Conditions:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine.[3] Consider using NBS in a suitable solvent like acetonitrile or dichloromethane.
-
Temperature Control: Running the reaction at a lower temperature can often improve regioselectivity. Start at 0 °C and slowly warm to room temperature while monitoring the reaction progress by TLC.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., DMF).
-
-
Chromatographic Separation:
-
Column Chromatography: While challenging, separation of regioisomers by flash column chromatography may be possible. A systematic approach to solvent system selection is crucial.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is a powerful tool. Both normal-phase and reversed-phase HPLC should be considered.
-
Experimental Protocol: Optimizing Regioselective Bromination
-
Dissolve the starting imidazo[1,2-a]pyrazine in a suitable solvent (e.g., acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in the same solvent dropwise over 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15 minutes.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the ratio of regioisomers.
Problem 2: Product Streaking on Silica Gel TLC and Column
Scenario: Your brominated imidazo[1,2-a]pyrazine product streaks severely on silica gel TLC plates and during column chromatography, leading to poor separation and low recovery.
Probable Cause:
-
Basic Nature of the Heterocycle: Imidazo[1,2-a]pyrazines are nitrogen-containing heterocycles and can exhibit basic properties. The acidic nature of silica gel can lead to strong interactions, causing streaking and irreversible adsorption.[4]
Solutions:
-
Neutralize the Silica Gel:
-
Triethylamine (TEA) Additive: Add a small amount of triethylamine (0.1-1%) to your eluent. The TEA will neutralize the acidic sites on the silica gel, minimizing interactions with your basic compound.[5]
-
Ammonia Solution: For highly basic compounds, using a mobile phase containing a small amount of ammonium hydroxide can be effective.
-
-
Alternative Stationary Phases:
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Chromatography: If your compound has sufficient non-polar character, reversed-phase chromatography on a C18-functionalized silica gel is an excellent option.[4]
-
Data Presentation: Effect of Mobile Phase Additives on TLC Separation
| Mobile Phase Composition | Observation |
| 50% Ethyl Acetate in Hexane | Severe streaking of the product spot |
| 50% Ethyl Acetate in Hexane + 0.5% Triethylamine | Symmetrical, well-defined product spot |
| 80% Methanol in Dichloromethane | Moderate streaking |
| 80% Methanol in Dichloromethane + 1% Ammonium Hydroxide | Sharp, non-streaking product spot |
Problem 3: Low Recovery After Recrystallization
Scenario: You attempt to purify your solid brominated imidazo[1,2-a]pyrazine by recrystallization, but the recovery of the crystalline product is very low.
Probable Causes:
-
Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for your compound at low temperatures, or you may be using an excessive volume of solvent.[4][6]
-
Presence of Impurities: Impurities can sometimes inhibit crystal formation.
Solutions:
-
Systematic Solvent Screening:
-
Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). A good recrystallization solvent will dissolve your compound when hot but have low solubility when cold.[6]
-
-
Optimize the Recrystallization Procedure:
-
Minimal Solvent Volume: Use the minimum amount of hot solvent necessary to just dissolve your crude product.[6]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This promotes the formation of larger, purer crystals.
-
Seed Crystals: If you have a small amount of pure product, adding a seed crystal can induce crystallization.[4]
-
Experimental Protocol: Systematic Solvent Screening for Recrystallization
-
Place a small amount (10-20 mg) of your crude product into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature until a slurry is formed. Observe the solubility.
-
Gently heat the test tubes that showed poor solubility at room temperature. A good solvent will dissolve the compound upon heating.
-
Allow the hot solutions to cool to room temperature, and then place them in an ice bath.
-
The solvent that yields the most significant amount of high-quality crystals is the best choice for recrystallization.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after the bromination of an imidazo[1,2-a]pyrazine?
A1: Common impurities include unreacted starting material, over-brominated products (e.g., dibromo- or tribromo- species), and regioisomers.[1][2] The specific impurity profile will depend on the reaction conditions and the substitution pattern of your starting material.
Q2: How can I confirm the regiochemistry of my brominated product?
A2: The most definitive method for determining regiochemistry is through 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).[1] X-ray crystallography can also provide unambiguous structural confirmation if you can obtain a single crystal of your compound.
Q3: My brominated imidazo[1,2-a]pyrazine is an oil. What are my purification options?
A3: For oily products, column chromatography is the primary purification method. If streaking is an issue, consider the solutions provided in the troubleshooting guide, such as using a basic modifier in your eluent or switching to an alternative stationary phase like alumina. Preparative HPLC can also be a very effective technique for purifying oils.
Q4: Are there any safety precautions I should take when working with brominating agents?
A4: Yes, absolutely. Brominating agents like N-Bromosuccinimide (NBS) and molecular bromine are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be sure to quench any excess brominating agent with a reducing agent like sodium thiosulfate before disposal.
III. Visualization of Purification Workflow
The following diagram illustrates a logical workflow for troubleshooting the purification of brominated imidazo[1,2-a]pyrazines.
Caption: Decision tree for purification of brominated imidazo[1,2-a]pyrazines.
IV. References
-
Imidazo[1,2-a]pyrazines. (2025). ResearchGate. [Link]
-
Li, J., Tang, J., Wu, Y., & Yu, Y. (2020). Bromination of imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. [Link]
-
2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. (2014). National Institutes of Health. [Link]
-
Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki purification problem. (2018). Reddit. [Link]
-
Synthesis Pros, what are your best tips for handling certain functional groups or reactions?. (2024). Reddit. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. [Link]
-
2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. (2014). ResearchGate. [Link]
-
recrystallization & purification of N-bromosuccinimide. (2021). YouTube. [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine. This document is designed for researchers, medicinal chemists, and drug development professionals who may encounter solubility challenges with this and structurally similar heterocyclic compounds. Imidazo[1,2-a]pyrazine derivatives are a critical class of molecules in modern drug discovery, often investigated as potent inhibitors in various signaling pathways.[1][2] However, their characteristically rigid, planar, and often lipophilic nature frequently leads to poor aqueous solubility, a significant hurdle in experimental assays and preclinical development.
This guide provides a series of troubleshooting steps and advanced strategies, moving from simple solvent selection to more complex formulation techniques. Our approach is grounded in explaining the physicochemical principles behind each method, empowering you to make informed decisions for your specific experimental context.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine.
Q1: What is the expected solubility of this compound in common laboratory solvents?
A: While specific quantitative data for this exact molecule is not broadly published, its structure—a fused aromatic heterocyclic system—strongly suggests it is a hydrophobic compound. Therefore, you should anticipate:
-
Poor solubility in aqueous buffers (e.g., PBS, TRIS) and non-polar solvents (e.g., hexanes, toluene).
-
Good to excellent solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO)[3][4], Dimethyl Formamide (DMF), and N-Methyl-2-pyrrolidone (NMP).
Q2: What is the recommended solvent for preparing a primary stock solution?
A: Dimethyl Sulfoxide (DMSO) is the industry-standard starting point for preparing high-concentration stock solutions of poorly water-soluble compounds for biological screening.[5] DMSO is a powerful, polar aprotic solvent that is miscible with water and can dissolve a vast range of organic molecules.[3][4] It provides a simple and effective way to accurately dispense low concentrations of the compound into aqueous assay media.[3]
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What's happening and how do I fix it?
A: This is the most common solubility issue encountered in the lab. The compound is soluble in 100% DMSO but crashes out when the solvent polarity dramatically increases upon dilution into an aqueous medium.
Causality: The DMSO concentration in your final assay volume is too low to act as an effective co-solvent, and the compound's intrinsic aqueous solubility is exceeded.
Immediate Troubleshooting Steps:
-
Decrease the Final Concentration: This is the simplest solution. Determine if your experiment can be successfully performed at a lower final concentration of the compound.
-
Increase the Final DMSO Concentration: Most cell-based assays can tolerate up to 0.5% or even 1% DMSO, though this must be validated. Increasing the final DMSO percentage can keep the compound in solution. However, be aware that DMSO itself can have biological effects, particularly on biofilm formation in microbiological assays.[6]
-
Explore Co-Solvent Systems: If the above steps fail, you will need to employ a more robust solubilization strategy, as detailed in the guides below.
Part 2: Troubleshooting Guides & Advanced Strategies
When simple dilution fails, a systematic approach is required. The following guides provide both the "why" and the "how" for advanced solubilization techniques.
Guide 1: Optimizing Co-Solvent Systems
Co-solvency is the process of increasing a drug's solubility by adding a water-miscible solvent in which the drug is highly soluble.[7][8] This technique works by reducing the overall polarity of the aqueous solvent system, making it more favorable for the hydrophobic solute.[9][10]
Why It Works
Water molecules form a highly ordered, hydrogen-bonded network. A hydrophobic molecule like 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine disrupts this network, which is energetically unfavorable. Co-solvents like PEG 400 or ethanol integrate into the water network, creating "pockets" of lower polarity that can accommodate the drug molecule, thereby preventing its precipitation.[11]
Workflow for Co-Solvent Selection
The following diagram outlines a logical workflow for selecting and validating a co-solvent system.
Caption: Decision workflow for selecting a suitable co-solvent.
Common Co-Solvents for Preclinical Research
| Co-Solvent | Typical Use Concentration | Pros | Cons |
| DMSO | < 1% | Excellent solubilizing power for many compounds.[4] | Can be toxic to some cell lines at >1%; can interfere with some assays.[6] |
| Ethanol | 1-10% | Biologically compatible; frequently used in formulations.[10] | Can cause protein precipitation at high concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 5-20% | Low toxicity; good solubilizer for many hydrophobic drugs.[11] | Can be viscous; may not be suitable for all administration routes. |
| Propylene Glycol (PG) | 5-30% | Common pharmaceutical excipient; good safety profile.[10] | Less powerful solubilizer than DMSO or PEG 400. |
| Cremophor® EL / Polysorbate 80 | < 1-5% | Surfactants that form micelles; very effective.[12] | Can cause hypersensitivity reactions in vivo; biological activity. |
Guide 2: pH-Mediated Solubilization
This strategy is applicable only to compounds with ionizable functional groups. By adjusting the pH of the medium, the ionization state of the molecule can be changed, often leading to a dramatic increase in aqueous solubility.[13]
Why It Works for This Compound
The imidazo[1,2-a]pyrazine core contains two nitrogen atoms within the heterocyclic ring system. These nitrogens have lone pairs of electrons and can act as weak bases. In an acidic environment (low pH), these nitrogens can become protonated, acquiring a positive charge. This charged species, being a salt, is significantly more polar and thus more soluble in water than the neutral parent molecule. The combined use of pH adjustment and other techniques like complexation can have a synergistic effect on solubility.[14]
Experimental Protocol: pH-Solubility Profile
-
Preparation: Prepare a series of buffers with pH values ranging from 2.0 to 9.0 (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-9).
-
Incubation: Add an excess amount of solid 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to remove undissolved solid.
-
Quantification: Measure the concentration of the dissolved compound in the supernatant of each sample using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. This will reveal the pH at which solubility is maximal.
Guide 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate poorly water-soluble "guest" molecules, like our target compound, forming a water-soluble inclusion complex.[16][17]
Why It Works
The hydrophobic 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine molecule can fit inside the non-polar cavity of the cyclodextrin, shielded from the surrounding water. The hydrophilic outer surface of the cyclodextrin allows the entire complex to dissolve readily in aqueous media, significantly enhancing the apparent solubility of the compound.[18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly useful due to its high aqueous solubility and low toxicity.[18]
Caption: Mechanism of cyclodextrin-based solubilization.
Guide 4: Advanced Formulation Approaches
For later-stage drug development, more advanced formulation strategies are often necessary.
-
Surfactant-Based Micellar Solubilization: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[20] These micelles have a hydrophobic core that can solubilize poorly soluble drugs, effectively creating a microenvironment where the drug can dissolve.[21] Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Cremophor® EL are commonly used.[12]
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[22][23] When this solid dispersion is exposed to water, the carrier dissolves quickly, releasing the drug as very fine, high-surface-area particles, which enhances the dissolution rate and bioavailability.[24][25] This is a powerful technique for oral drug formulation.[26]
Part 3: Detailed Experimental Protocols
Protocol 1: Preparation and Validation of a DMSO Stock Solution
-
Calculation: Determine the mass of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine (MW: 244.11 g/mol ) required to make a desired volume of a high-concentration stock (e.g., 10 mM or 20 mM).
-
Dissolution: Accurately weigh the compound into a sterile glass vial. Add the calculated volume of high-purity, anhydrous DMSO.
-
Mixing: Vortex the vial vigorously for 1-2 minutes. If necessary, gently warm the vial (to 30-40°C) or use a sonicating water bath to aid dissolution.
-
Visual Inspection: Once dissolved, hold the vial against a light source. The solution should be perfectly clear with no visible particulates. If any solid remains, continue mixing or sonication.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly capped to prevent water absorption by the hygroscopic DMSO.
Protocol 2: General Procedure for Aqueous Dilution and Troubleshooting
-
Intermediate Dilution: It is often beneficial to perform a serial dilution. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first.
-
Final Dilution: Add the required volume of the DMSO stock (or intermediate dilution) to your pre-warmed aqueous buffer while vortexing the buffer. Crucially, add the DMSO stock to the buffer, not the other way around. This ensures rapid dispersal and minimizes localized high concentrations that can trigger precipitation.
-
Troubleshooting: If precipitation occurs, try the following in order:
-
Reduce the final concentration of the compound.
-
Increase the final DMSO concentration in the buffer (ensure you run a parallel vehicle control).
-
Pre-mix your compound stock with a co-solvent like PEG 400 before adding it to the final buffer. For example, create a 1:1 (v/v) DMSO:PEG 400 stock.
-
References
-
MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]
-
ResearchGate. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Retrieved from [Link]
-
PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]
-
Slideshare. (n.d.). Cosolvency. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Retrieved from [Link]
-
ResearchGate. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Retrieved from [Link]
-
MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]
-
ResearchGate. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Retrieved from [Link]
-
Wisdom Library. (n.d.). Co-solvency: Significance and symbolism. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Cyclodextrins in delivery systems: Applications. Retrieved from [Link]
-
PMC - NIH. (n.d.). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]
-
SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Quora. (n.d.). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]
-
ResearchGate. (n.d.). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?. Retrieved from [Link]
-
PubMed Central. (n.d.). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). Retrieved from [Link]
-
ResearchGate. (n.d.). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. Retrieved from [Link]
-
gChem Global. (n.d.). DMSO. Retrieved from [Link]
-
PMC - NIH. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]
- Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
ScienceDirect. (n.d.). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Retrieved from [Link]
-
TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]
-
Cengage. (2018). Amines and Heterocycles. Retrieved from [Link]
-
PubMed - NIH. (n.d.). Combined effect of complexation and pH on solubilization. Retrieved from [Link]
-
ACS Publications. (2023). Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. Retrieved from [Link]
-
PubMed. (2024). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. gchemglobal.com [gchemglobal.com]
- 5. researchgate.net [researchgate.net]
- 6. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cosolvency | PPTX [slideshare.net]
- 8. Co-solvency: Significance and symbolism [wisdomlib.org]
- 9. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemicaljournals.com [chemicaljournals.com]
- 16. mdpi.com [mdpi.com]
- 17. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmatutor.org [pharmatutor.org]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. japer.in [japer.in]
- 24. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 25. japsonline.com [japsonline.com]
- 26. jddtonline.info [jddtonline.info]
Technical Support Center: Synthesis of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
Welcome to the technical support center for the synthesis of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurity formation, and streamline your purification process.
Introduction to the Synthesis
The target molecule, 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine, is typically synthesized in a two-step process. The first step involves the construction of the imidazo[1,2-a]pyrazine core via a condensation reaction between an appropriately substituted 2-aminopyrazine and an α-halocarbonyl compound. The second, and often more problematic step, is the regioselective bromination of the electron-rich imidazole ring, usually with N-bromosuccinimide (NBS). This guide will focus primarily on the side reactions that can occur during this critical bromination step.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
FAQ 1: My reaction mixture shows multiple spots on TLC after bromination, with some being less polar than my starting material. What are these impurities?
Answer: The most common side reaction during the bromination of 8-(methylthio)imidazo[1,2-a]pyrazine with NBS is over-bromination , leading to the formation of dibrominated regioisomers.[1][2] The imidazo[1,2-a]pyrazine ring system is electron-rich and, after the initial desired bromination at the C-3 position, can undergo a second bromination, most commonly at the C-5 position, to yield 3,5-dibromo-8-(methylthio)imidazo[1,2-a]pyrazine.[2] These dibrominated compounds are less polar than the desired monobrominated product and will therefore have a higher Rf value on a normal-phase TLC plate.
Causality: The C-3 position is the most nucleophilic and kinetically favored site for electrophilic aromatic substitution on the imidazo[1,2-a]pyrazine ring.[3] However, if the reaction conditions are too harsh (e.g., excess NBS, prolonged reaction time, or elevated temperature), a second electrophilic substitution can occur on the pyrazine ring.
FAQ 2: The yield of my desired 3-bromo product is consistently low, even when I carefully control the stoichiometry of NBS. What is happening?
Answer: Low yields can be attributed to several factors, often in combination:
-
Formation of Inseparable Mixtures: As mentioned in FAQ 1, the formation of dibrominated byproducts is a primary cause of reduced yield of the desired product. These isomers can be difficult to separate from the target molecule, leading to product loss during purification.[1]
-
Reaction Conditions: The choice of solvent and temperature is critical. While some protocols might use solvents like DMF, others have reported low yields in such solvents.[1] A less polar solvent like chloroform or dichloromethane at a controlled temperature (e.g., 0 °C to room temperature) can often provide better selectivity.
-
Purity of NBS: N-bromosuccinimide can decompose over time, releasing bromine.[4][5] Using aged or impure NBS can lead to inconsistent results and the formation of various side products. It is recommended to use freshly recrystallized NBS for best results.[4][5]
FAQ 3: I've noticed a new, more polar impurity in my reaction mixture. Could the methylthio group be reacting?
Answer: While less commonly reported in this specific synthesis, the oxidation of the methylthio group by NBS is a potential side reaction. Thioethers can be oxidized by NBS to sulfoxides and, under more forcing conditions, to sulfones.
Plausible Side Products:
-
3-Bromo-8-(methylsulfinyl)imidazo[1,2-a]pyrazine (sulfoxide)
-
3-Bromo-8-(methylsulfonyl)imidazo[1,2-a]pyrazine (sulfone)
These oxidized products are significantly more polar than the starting material and the desired product, and would appear as lower Rf spots on a normal-phase TLC plate.
Diagnostic Check: You can often diagnose the presence of a sulfoxide or sulfone by examining the 1H NMR spectrum for a downfield shift of the methyl protons of the -S(O)CH₃ or -S(O)₂CH₃ group compared to the -SCH₃ group. Mass spectrometry would also show a corresponding increase in mass of 16 (for the sulfoxide) or 32 (for the sulfone).
FAQ 4: How can I improve the regioselectivity of the bromination and minimize the formation of the 3,5-dibromo byproduct?
Answer: To enhance the regioselectivity for the C-3 position and suppress over-bromination, consider the following strategies:
-
Control Stoichiometry: Use no more than 1.0 to 1.1 equivalents of NBS. A slight excess may be needed to drive the reaction to completion, but a larger excess will significantly promote di-bromination.
-
Temperature Control: Perform the reaction at a lower temperature. Starting at 0 °C and allowing the reaction to slowly warm to room temperature can provide better control over the reaction rate and selectivity.
-
Slow Addition of NBS: Add the NBS portion-wise or as a solution in the reaction solvent over an extended period. This helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time, favoring the more reactive C-3 position.
-
Choice of Solvent: Using a non-polar, aprotic solvent such as dichloromethane (DCM) or chloroform (CHCl₃) can be beneficial.
Experimental Protocols
Protocol 1: Optimized Synthesis of 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine
This protocol is designed to maximize the yield of the desired monobrominated product while minimizing the formation of dibrominated impurities.
Materials:
-
8-(methylthio)imidazo[1,2-a]pyrazine
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 8-(methylthio)imidazo[1,2-a]pyrazine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve NBS (1.05 eq) in anhydrous DCM.
-
Add the NBS solution dropwise to the cooled solution of the starting material over 30-60 minutes.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient elution of hexane and ethyl acetate to separate the desired product from any unreacted starting material and dibrominated byproducts.
Protocol 2: Purification of 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine
The separation of the desired monobrominated product from the dibrominated byproduct can be challenging. Careful column chromatography is key.
Procedure:
-
Load the crude product onto a silica gel column packed with a non-polar solvent (e.g., hexane).
-
Begin elution with a low polarity eluent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent. The dibrominated byproduct, being less polar, should elute first.
-
The desired 3-bromo product will elute after the dibrominated impurity.
-
Collect fractions and analyze by TLC to identify the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine.
Data Summary
| Compound | Structure | Expected Polarity |
| 8-(methylthio)imidazo[1,2-a]pyrazine | Starting Material | Most Polar |
| 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine | Desired Product | Intermediate |
| 3,5-Dibromo-8-(methylthio)imidazo[1,2-a]pyrazine | Over-bromination Product | Least Polar |
| 3-Bromo-8-(methylsulfinyl)imidazo[1,2-a]pyrazine | Oxidation Product | More Polar than SM |
Visualizing Reaction Pathways
Caption: Main reaction pathway and potential side reactions.
Caption: Troubleshooting flowchart for reaction analysis.
References
-
Hargrave, J. D., et al. (2011). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 21(15), 4530-4534. [Link]
-
N-Bromosuccinimide. (2019). In Wikipedia. [Link]
-
Lyon, T. F., et al. (1986). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry, 29(4), 635-640. [Link]
-
N-Bromosuccinimide. (2019). Sci-Hub. [Link]
-
Campbell, F. (2012). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
-
Barlin, G. B. (1986). Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
Bromination of imidazo[1,2-a]pyridines. (2018). ResearchGate. [Link]
-
Patil, S. A., et al. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. [Link]
-
Imidazo[1,2-a]pyrazine, 6-methyl-8-(methylthio)-. (2024). ChemBK. [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
Wang, Y., et al. (2018). Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. Journal of Computational Chemistry, 39(27), 2324-2332. [Link]
-
Li, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 313. [Link]
-
Kumbhar, A. S. (2017). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. International Journal of ChemTech Research, 10(9), 833-839. [Link]
-
Oxidation of the Methyl Group at the Aromatic Nucleus with Molecular Oxygen in the Presence of N -Bromosuccinimide under Photoirradiation. (2007). ResearchGate. [Link]
-
Griesbeck, A. G., & Heckroth, H. (2001). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society, 123(49), 12234-12243. [Link]
-
Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry. [Link]
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014). Chemistry Stack Exchange. [Link]
-
Tulasi Devi, M., & Rao, C. V. N. (2018). Synthesis and Spectral Characterisation of Imidazo [1,2a] Pyrazine Derivatives. European Journal of Biomedical and Pharmaceutical Sciences, 5(6), 526-531. [Link]
-
Module 5 Reactions With Miscellaneous Reagents: 5.1 N-Bromosuccinimide (NBS). Scribd. [Link]
-
Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(10), 793-855. [Link]
-
2-methyl-3-(methyl thio) pyrazine. Perflavory. [Link]
-
Al-Hourani, B. J., & Al-Awaida, W. A. (2016). Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines. Jordan Journal of Chemistry, 11(3), 167-178. [Link]
-
Hibi, M., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14619. [Link]
-
Pyrazine, 2-methyl-3-(methylthio)-. NIST WebBook. [Link]
-
Zhang, Y., & Griesbeck, A. G. (2007). Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts. Molecules, 12(7), 1480-1503. [Link]
-
Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784-789. [Link]
-
Hargrave, J. D., et al. (2011). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 21(15), 4530-4534. [Link]
-
Griesbeck, A. G., & Heckroth, H. (2001). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. Journal of the American Chemical Society, 123(49), 12234-12243. [Link]
Sources
- 1. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for Imidazo[1,2-a]pyrazine Functionalization
Welcome to the technical support center for the functionalization of the imidazo[1,2-a]pyrazine scaffold. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic motif. The imidazo[1,2-a]pyrazine core is a privileged structure in medicinal chemistry, appearing in kinase inhibitors and other therapeutic agents.[1] Its successful and selective functionalization is crucial for developing novel molecular entities.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to rationalize and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the functionalization of the imidazo[1,2-a]pyrazine ring system.
Q1: Which positions on the imidazo[1,2-a]pyrazine ring are most reactive for functionalization?
A1: The reactivity of the imidazo[1,2-a]pyrazine scaffold is highly dependent on the reaction type.
-
For electrophilic aromatic substitution (e.g., bromination): The C3 position on the imidazole ring is generally the most nucleophilic and therefore most reactive.[2][3] This is due to the stability of the intermediate formed upon electrophilic attack, which maintains the aromaticity of the six-membered pyrazine ring.[2]
-
For direct C-H arylation (Palladium-catalyzed): The C3 position is also a common site for functionalization.[4] However, regioselectivity can be influenced by directing groups on the scaffold or by the choice of catalyst and ligands.
-
For metalation (using strong bases like TMP-bases): Regioselectivity can be precisely controlled. For example, with 6-chloroimidazo[1,2-a]pyrazine, TMPMgCl·LiCl leads to selective magnesiation at the C3 position, while TMP₂Zn·2MgCl₂·2LiCl can direct zincation to the C5 position.[1][5] This allows for subsequent quenching with various electrophiles at specific sites.
Q2: I want to perform a direct C-H arylation. What are the typical starting components for this reaction?
A2: A typical palladium-catalyzed direct C-H arylation reaction involves the following key components:
-
Imidazo[1,2-a]pyrazine substrate: The core heterocycle, which may or may not have pre-existing substituents.
-
Aryl Halide or Equivalent: The coupling partner that will be added to the heterocycle. Aryl bromides and iodides are most common due to their higher reactivity in oxidative addition.[6] Aryl chlorides can also be used but often require more specialized, electron-rich catalyst systems to overcome their lower reactivity.[7]
-
Palladium Catalyst: A source of palladium, such as Pd(OAc)₂ or a pre-catalyst complex.[4][8]
-
Ligand (optional but recommended): Phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands are often used to stabilize the palladium catalyst, enhance its reactivity, and influence selectivity.[9][10] In some cases, a ligand-free system can be effective.[8]
-
Base: A base is required to facilitate the C-H activation step, which often proceeds via a concerted metalation-deprotonation (CMD) mechanism.[7][11] Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) or carboxylates (KOAc, PivOK).
-
Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or dioxane are frequently used.
Q3: What is the general mechanistic cycle for a Palladium-catalyzed direct C-H arylation?
A3: The generally accepted mechanism for these reactions involves a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
C-H Activation/Cyclometalation: The Pd(II) catalyst coordinates to the imidazo[1,2-a]pyrazine and activates a C-H bond, typically at the C3 position, to form a palladacycle intermediate.[11][12][13] This is often the rate-limiting step.
-
Oxidative Addition: The aryl halide adds to the palladium center, oxidizing it from Pd(II) to Pd(IV).
-
Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(II) catalyst.[6][14]
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Problem 1: Low or No Product Yield
A low or non-existent yield is one of the most common issues. The underlying cause can often be traced back to the catalyst, reagents, or reaction conditions.
Q: My direct C-H arylation of an imidazo[1,2-a]pyrazine with an aryl bromide is giving a very low yield. How can I troubleshoot this?
A: A low yield can stem from several factors. Here is a systematic approach to identify and solve the problem.
Step-by-Step Troubleshooting Protocol:
-
Verify Catalyst and Ligand Integrity:
-
Cause: Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to deactivation. Ligands can also degrade over time.
-
Solution: Use a freshly opened bottle of the palladium precursor (e.g., Pd(OAc)₂) or a reliable source. Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon) using proper Schlenk techniques.[6] If using ligands, consider screening different types. Sterically demanding, electron-rich phosphine ligands can increase the nucleophilicity of the Pd(0) center, facilitating oxidative addition.[9]
-
-
Re-evaluate Your Choice of Base:
-
Cause: The base plays a critical role in the C-H activation step. Its strength and solubility can significantly impact the reaction rate.
-
Solution: If you are using a relatively weak base like K₂CO₃, consider switching to a stronger or more soluble base such as Cs₂CO₃ or potassium pivalate (PivOK). The choice of base can be crucial for achieving high yields.
-
-
Optimize Solvent and Temperature:
-
Cause: Insufficient temperature can lead to a stalled reaction, while the wrong solvent can affect reagent solubility and catalyst stability.
-
Solution: Ensure your solvent is anhydrous, as water can interfere with the catalytic cycle. If the reaction is sluggish at a lower temperature (e.g., 110 °C), try incrementally increasing it to 130-150 °C.[4] However, be aware that excessively high temperatures can lead to decomposition. Screening alternative high-boiling polar aprotic solvents (e.g., switching from dioxane to DMAc) can also be beneficial.[10]
-
-
Check Reagent Purity and Stoichiometry:
-
Cause: Impurities in either the imidazo[1,2-a]pyrazine or the aryl halide can poison the catalyst. The stoichiometry of the reagents is also critical.
-
Solution: Re-purify your starting materials if their purity is questionable. Ensure the stoichiometry is correct; often, a slight excess of one reagent (typically the more accessible one) is used.
-
Table 1: Key Parameter Adjustments for Low Yield
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Catalyst Loading | 1-2 mol% | Increase to 5 mol% | Overcomes minor catalyst deactivation pathways. |
| Ligand | None or PPh₃ | Screen bulky, electron-rich ligands (e.g., P(t-Bu)₃, XPhos) | Enhances catalyst stability and activity.[9] |
| Base | K₂CO₃ | Screen Cs₂CO₃, K₃PO₄, PivOK | Stronger or more soluble bases can accelerate C-H activation. |
| Temperature | 110 °C | Increase in 10 °C increments (up to 150 °C) | Overcomes the activation energy barrier for C-H cleavage. |
| Solvent | Dioxane | Switch to DMF, DMAc, or Toluene | Affects solubility and catalyst performance. |
Problem 2: Poor Regioselectivity
Controlling where the new functional group attaches is a common challenge, especially with multiple potential C-H activation sites.
Q: My reaction is producing a mixture of C3 and C5-arylated isomers. How can I improve the regioselectivity for the C3 position?
A: Achieving high regioselectivity often requires fine-tuning the electronic and steric environment of the reaction.
Strategies to Enhance Regioselectivity:
-
Leverage Steric Hindrance:
-
Cause: The different C-H positions on the imidazo[1,2-a]pyrazine ring have distinct steric environments. The catalyst's approach can be influenced by the size of its ligands.
-
Solution: Employ sterically bulky ligands. Large phosphine ligands or N-heterocyclic carbenes (NHCs) can create a more crowded coordination sphere around the palladium center.[15] This steric bulk can favor catalyst coordination and C-H activation at the less hindered C3 position over the more sterically encumbered C5 position.
-
-
Modify Reaction Temperature:
-
Cause: The activation energies for C-H cleavage at different positions may be similar but not identical. Higher temperatures can provide enough energy to overcome multiple activation barriers, leading to mixtures.
-
Solution: Try running the reaction at the lowest possible temperature that still affords a reasonable reaction rate. This can sometimes favor the pathway with the lower activation energy, leading to a higher proportion of the desired regioisomer.
-
-
Consider an Alternative, Two-Step Approach:
-
Cause: Direct C-H activation may not be inherently selective enough for your specific substrate.
-
Solution: If direct methods fail, a more classical and often highly selective approach is to first introduce a halogen (e.g., bromine) at the desired position via electrophilic aromatic substitution (which is typically highly C3-selective).[1] This can then be followed by a standard palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Negishi coupling, to introduce the aryl group.[1][5] This two-step process often provides unambiguous regioselectivity.
-
Conclusion
The functionalization of the imidazo[1,2-a]pyrazine scaffold is a field rich with possibilities for the development of novel chemical entities. While challenges such as low yields and poor regioselectivity are common, a systematic and mechanistically informed approach to troubleshooting can overcome these hurdles. By carefully considering the roles of the catalyst, ligands, base, and solvent, researchers can optimize their reaction conditions to achieve their desired synthetic outcomes. This guide provides a starting point for that optimization process, grounded in established chemical principles and field-proven insights.
References
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 14 (40), 11261-11266. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
-
Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]
-
Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5 (99), 81608-81637. [Link]
-
Efficient Pd-Catalyzed Direct Arylations of Heterocycles with Unreactive and Hindered Aryl Chlorides. Organic Chemistry Portal. [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]
-
Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework. ResearchGate. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45 (6), 947-958. [Link]
-
Direct C–H Arylation and Alkylation of Electron-Deficient Heteroaromatic Compounds with Organozinc Reagents. ResearchGate. [Link]
-
Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. ResearchGate. [Link]
-
Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine. ResearchGate. [Link]
-
Direct C-H arylation of electron-deficient heterocycles with arylboronic acids. Journal of the American Chemical Society, 132 (38), 13194-13196. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109 , 01005. [Link]
-
Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society, 132 (38), 13194-13196. [Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ResearchGate. [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110 (2), 724-793. [Link]
-
Direct C-H arylation of electron-deficient heterocycles with arylboronic acids. Europe PMC. [Link]
-
Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14 (23), 6012-6015. [Link]
-
Calculation-assisted regioselective functionalization of the imidazo[1,2- a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 14 (40), 11261-11266. [Link]
-
Palladium Catalyzed Allylic C-H Oxidation Enabled by Bicyclic Sulfoxide Ligands. Organics, 4 (2), 273-283. [Link]
-
Cross-coupling reaction. Wikipedia. [Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110 (2), 724-793. [Link]
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]
-
Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading. The Journal of Organic Chemistry, 77 (17), 7157-7165. [Link]
-
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Catalysts, 6 (1), 10. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12 (10), 6133-6145. [Link]
-
Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. The Chemical Record, 22 (3), e202100240. [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic Chemistry Frontiers. [Link]
-
On water direct arylation of imidazo[1,2- a ]pyridines with aryl halides. ResearchGate. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13 (53), 37013-37025. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28 (15), 5854. [Link]
-
Ortho C−H Functionalization of 2‐Arylimidazo[1,2‐a]pyridines. ResearchGate. [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 5 (4), 2530-2545. [Link]
-
Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. [Link]
-
Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Chemistry Proceedings, 18 (1), 25. [Link]
Sources
- 1. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Calculation-assisted regioselective functionalization of the imidazo[1,2- a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. Efficient Pd-Catalyzed Direct Arylations of Heterocycles with Unreactive and Hindered Aryl Chlorides [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 15. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
Welcome to the dedicated technical support center for 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, we address common challenges and questions to ensure the integrity of your experiments and the reliability of your results.
Introduction to 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine is a heterocyclic compound featuring an imidazopyrazine core, a versatile scaffold in medicinal chemistry.[1][2] The presence of a bromine atom at the 3-position and a methylthio group at the 8-position introduces specific reactive sites that are crucial to understanding its stability and potential degradation pathways. The recommended storage condition for this compound is sealed in a dry environment at 2-8°C, which suggests sensitivity to moisture and higher temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine?
A1: Based on the structure, the primary factors influencing stability are likely to be:
-
Oxidation: The methylthio (thioether) group is susceptible to oxidation.
-
pH: The imidazopyrazine core contains nitrogen atoms that can be protonated or deprotonated, making the molecule's stability pH-dependent. Both acidic and basic conditions can promote hydrolysis.
-
Light (Photodegradation): Aromatic heterocyclic systems can be sensitive to UV and visible light, which can induce photochemical reactions.[3]
-
Temperature: Elevated temperatures can accelerate degradation processes.
Q2: How should I properly store and handle this compound to ensure its stability?
A2: To maintain the integrity of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine, adhere to the following guidelines:
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at 2-8°C. Protect from light by using an amber vial or by storing it in a dark place.
-
Handling: When preparing solutions, use anhydrous solvents if possible and work quickly to minimize exposure to atmospheric moisture and oxygen. For aqueous solutions, use freshly prepared buffers and consider de-gassing the solvent.
Q3: What are the likely degradation products I might observe?
A3: While specific degradation products have not been reported in the literature for this exact molecule, we can predict the following based on its functional groups:
-
Oxidation Products: The methylthio group can be oxidized to the corresponding sulfoxide and then to the sulfone.
-
Hydrolysis Products: Under acidic or basic conditions, the imidazo[1,2-a]pyrazine ring could potentially undergo hydrolysis, leading to ring-opening.[4][5] The bromine atom at the C3 position could also be susceptible to nucleophilic substitution, potentially being replaced by a hydroxyl group, though this is generally less favorable on an electron-rich aromatic system without specific activation.[6]
-
Photodegradation Products: Light exposure could lead to a variety of products, including dehalogenation or reactions involving the thioether group.[3][7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Loss of compound potency or unexpected peaks in chromatography over a short period. | Oxidation of the methylthio group. | Action: Prepare solutions fresh before each experiment. Store stock solutions under an inert atmosphere at low temperatures. Explanation: The thioether is prone to oxidation to the sulfoxide and sulfone, which will have different chromatographic retention times and likely different biological activities. |
| Inconsistent results when using different buffer systems. | pH-dependent degradation (hydrolysis). | Action: Perform a preliminary pH stability screen. Analyze the compound's stability in your experimental buffer over the time course of your assay. Explanation: The imidazopyrazine ring system's stability can be compromised under strongly acidic or basic conditions, leading to hydrolysis and ring cleavage. |
| Appearance of new impurities after exposure to ambient light. | Photodegradation. | Action: Conduct all experimental manipulations under low-light conditions or using amber-colored labware. Explanation: Aromatic and heterocyclic compounds can absorb UV-Vis light, leading to photochemical reactions that alter the molecule's structure. |
| Gradual degradation of the compound in a frozen stock solution. | Repeated freeze-thaw cycles or slow degradation at low temperatures. | Action: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Confirm the long-term stability of your stock solutions at the storage temperature. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8][9][10][11]
Objective: To identify the potential degradation pathways of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine under various stress conditions.
Materials:
-
3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC or UPLC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., ACN or DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a sample of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose a sample of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for 24 hours.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a suitable chromatographic method (e.g., reverse-phase HPLC with UV detection or UPLC-MS).
-
Compare the chromatograms of the stressed samples to a control sample (un-stressed stock solution) to identify degradation products.
-
Protocol 2: Analytical Method for Stability Assessment
Objective: To provide a starting point for a stability-indicating analytical method using HPLC.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and ramp up to elute the parent compound and any potential degradation products. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (a UV scan should be performed first).
-
Injection Volume: 10 µL
Potential Degradation Pathways
The following diagrams illustrate the likely degradation pathways for 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine based on fundamental chemical principles.
Caption: Predicted oxidative degradation pathway of the methylthio group.
Caption: Potential hydrolytic and photolytic degradation pathways.
References
-
TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available from: [Link]
-
ResearchGate. (PDF) Imidazo[1,2-a]pyrazines. Available from: [Link]
-
RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]
-
PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]
-
African Rock Art. 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine. Available from: [Link]
-
PubChem. 3-Bromoimidazo(1,2-a)pyrazine. Available from: [Link]
-
StackExchange. Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Available from: [Link]
-
ResearchGate. Photodegradation study of some triazine-type herbicides. Available from: [Link]
-
ACS Publications. On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. Available from: [Link]
-
NIH. Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages. Available from: [Link]
-
Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]
-
MDPI. Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. Available from: [Link]
-
ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]
-
RSC Publishing. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Available from: [Link]
-
ACS Publications. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. Available from: [Link]
-
ResearchGate. (PDF) Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. Available from: [Link]
-
RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Available from: [Link]
-
ResearchGate. (PDF) Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. Available from: [Link]
-
NIH. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. Available from: [Link]
-
PubMed. Characterization of Thioether Compounds Formed From Alkaline Degradation Products of Enflurane. Available from: [Link]
-
NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
PubMed. Hydrolysis of imidazole-2-ylidenes. Available from: [Link]
-
Master Organic Chemistry. Thiols And Thioethers. Available from: [Link]
-
USGS. Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. Available from: [Link]
-
NIH. Photodegradation of Dacarbazine Catalyzed by Vitamin B2 and Flavin Adenine Dinucleotide Under Visible-Light Irradiation. Available from: [Link]
-
CORE. a case study of amitraz and its degradants. Available from: [Link]
-
MedCrave online. Forced Degradation Studies. Available from: [Link]
-
Chemistry LibreTexts. 15.12: Thioethers (Sulfides) and Silyl Ethers. Available from: [Link]
-
NIH. Studies on photodegradation process of psychotropic drugs: a review. Available from: [Link]
-
SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available from: [Link]
-
ResearchGate. Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B)... Available from: [Link]
-
Chemical Papers. Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Available from: [Link]
-
PubChem. 6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine. Available from: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. ajrconline.org [ajrconline.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Crystallization of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
Welcome to the technical support center for the crystallization of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome common challenges in obtaining high-quality crystals of this compound. Crystallization is a critical purification step where success often depends on a nuanced understanding of the molecule's properties and the thermodynamics of its solution behavior. This guide is structured as a series of questions and answers to directly address the issues you may encounter in the lab.
Frequently Asked Questions (FAQs) & Initial Considerations
Q1: What are the key structural features of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine that influence its crystallization?
To develop a successful crystallization protocol, we must first consider the molecule's structure. 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine is a heterocyclic compound with several features that dictate its behavior in solution:
-
Heterocyclic Core: The fused imidazo[1,2-a]pyrazine ring system is rigid and planar, which is generally favorable for forming an ordered crystal lattice.
-
Polarity: The presence of multiple nitrogen atoms imparts polarity to the molecule. However, the overall molecule is moderately polar due to the nonpolar thioether group and the fused aromatic system. This suggests that solvents of intermediate polarity might be a good starting point.[1]
-
Potential for Intermolecular Interactions: While the molecule lacks strong hydrogen bond donors (like -OH or -NH2), the nitrogen atoms in the ring system can act as hydrogen bond acceptors. This could be a factor when using protic solvents like alcohols.
-
Substituents: The bromine atom and the methylthio group (-SMe) add to the molecular weight and can influence packing in the crystal lattice. The thioether provides some conformational flexibility, which can sometimes complicate crystallization.
Q2: How should I select an appropriate starting solvent for crystallization?
Solvent selection is the most critical factor in a successful crystallization.[2] The ideal solvent should exhibit a steep solubility curve: the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[2][3]
The guiding principle is "like dissolves like."[3] Given the moderately polar nature of our compound, a good starting point would be polar aprotic solvents or alcohols. A systematic approach is recommended:
Experimental Solvent Screening Protocol:
-
Place a small amount of your compound (approx. 10-20 mg) into several different test tubes.
-
To each tube, add a different solvent dropwise at room temperature. Test a range of solvents with varying polarities (see Table 1).
-
If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery. Set it aside.
-
If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point.
-
The ideal solvent will dissolve the compound completely at or near its boiling point.
-
Allow the hot, clear solution to cool slowly to room temperature. High-quality crystals should form. If the compound remains in solution, it may be too soluble. If it precipitates immediately as a powder, it may not be soluble enough.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Heptane/Hexane | 69-98 | Low (~2.0) | Good for nonpolar compounds; likely a poor solvent for this molecule but could be useful as an anti-solvent. |
| Toluene | 111 | Low (2.4) | Aromatic solvent that can have specific interactions (π-stacking) with the heterocyclic core.[4] |
| Ethyl Acetate | 77 | Medium (6.0) | An excellent, versatile solvent with a suitable boiling point.[1] |
| Acetone | 56 | High (21) | A strong, polar aprotic solvent. Its low boiling point can sometimes be a drawback.[1] |
| Acetonitrile | 82 | High (37.5) | A polar aprotic solvent often effective for heterocyclic compounds. |
| Isopropanol | 82 | High (19.9) | A common protic solvent. |
| Ethanol | 78 | High (24.5) | Similar to isopropanol, slightly more polar.[1] |
| Methanol | 65 | High (33) | A very polar protic solvent.[1] |
Table 1: Properties of common solvents for crystallization screening.
Q3: What is supersaturation, and why is it the key to crystallization?
Supersaturation is the essential driving force for crystallization.[5][6] A supersaturated solution is an unstable state that contains more dissolved solute than it can thermodynamically hold at a given temperature.[5][7][8] The system seeks to return to equilibrium by precipitating the excess solute, forming crystals.
There are two key stages driven by supersaturation:
-
Nucleation: The initial formation of tiny, stable crystalline aggregates (nuclei).[6][]
-
Growth: The addition of more solute molecules onto the existing nuclei, leading to the formation of larger, macroscopic crystals.[6][]
The level of supersaturation determines the outcome:
-
Low Supersaturation: Crystal growth is favored over nucleation. This leads to fewer, larger, and often higher-purity crystals. This is the ideal state.[5]
-
High Supersaturation: Nucleation dominates growth. This results in a rapid precipitation of many small crystals (or a powder), which can trap impurities.[5]
Therefore, the goal of any crystallization protocol is to create a state of low supersaturation and maintain it over time. This is typically achieved by cooling a saturated solution slowly.
Troubleshooting Guide: Common Problems & Solutions
Q4: I've cooled my saturated solution, but no crystals have formed. What should I do?
This is a common issue indicating that the solution has become supersaturated but nucleation has not occurred.[8][10] There is a kinetic barrier to the formation of the first crystal nuclei.[11][12] Here is a systematic approach to induce crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[10][13] This creates microscopic imperfections in the glass that can serve as nucleation sites for crystal growth.[13]
-
Add a Seed Crystal: If you have a small crystal of your compound (even an impure one from a previous batch), adding it to the solution can provide a template for further crystal growth.[8][10][13] This is the most effective method for inducing nucleation.
-
Reduce Solvent Volume: It's possible you used slightly too much solvent. Gently heat the solution to boil off a small portion of the solvent (5-10%), then allow it to cool again.[10] This increases the solute concentration, raising the level of supersaturation.
-
Use an Anti-Solvent: If you know a solvent in which your compound is completely insoluble (e.g., heptane or water), add it dropwise to your solution at room temperature until it becomes faintly cloudy (the cloud point). The addition of an "anti-solvent" reduces the overall solubility of your compound in the mixed solvent system, promoting crystallization.[14]
-
Refrigerate: Lowering the temperature further will decrease the solubility of your compound. Place the sealed flask in a refrigerator (2-8 °C) or freezer, but be aware that very rapid cooling can lead to smaller crystals.
Q5: My compound separated as an oil instead of a solid. How do I fix this?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[1] This is often due to:
-
High Solute Concentration: The solution is too concentrated.
-
Rapid Cooling: The solution was cooled too quickly, leading to a very high level of supersaturation.
-
Low-Melting Impurities: Impurities can depress the melting point of the mixture.
Solutions:
-
Reheat the solution to dissolve the oil.
-
Add more solvent (10-20% extra) to create a more dilute solution.[15]
-
Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can help.
-
Consider changing to a lower-boiling point solvent. High boiling point solvents increase the chance that the solution temperature remains above the compound's melting point when it begins to precipitate.[1]
Q6: My compound crashed out of solution as a fine powder. What went wrong?
This is a classic sign of excessively high supersaturation, where nucleation happens too rapidly and widely.[5] While you get a solid, it is likely to be amorphous or microcrystalline with a high level of trapped impurities, defeating the purpose of crystallization.[15]
Solutions:
-
Reheat the solution until the solid completely redissolves.
-
Add more solvent (10-20%) to ensure the compound is not oversaturated at the boiling point.[15]
-
Ensure a slow cooling rate. Rapid cooling, such as placing a hot flask directly into an ice bath, is a common cause of this problem.[5] Slow, controlled cooling is paramount for growing large, pure crystals.
Q7: My crystallization yield is very low. How can I improve it?
A low yield (e.g., <50%) can be frustrating. The most common cause is using too much solvent, which keeps a significant portion of your compound dissolved in the final cold solution (the "mother liquor").[15]
Strategies to Improve Yield:
-
Minimize Solvent: During the initial dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the compound.[16]
-
Cool Thoroughly: Ensure the solution has been cooled sufficiently. Placing the flask in an ice-water bath for 15-30 minutes after it has reached room temperature can maximize the precipitation of the solid.
-
Recover from Mother Liquor: After filtering your first crop of crystals, you can try to recover more material from the filtrate. A simple method is to evaporate a portion of the solvent (e.g., by 50%) and cool the remaining solution to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Q8: I seem to be getting different crystal forms (polymorphs). How can I achieve consistency?
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[17] These different forms can have different physical properties, such as solubility and stability, which is a major concern in drug development.[18]
Controlling polymorphism involves carefully controlling the crystallization conditions, as both thermodynamic and kinetic factors play a role.[17][19]
-
Solvent: The choice of solvent can have a profound impact on which polymorph is favored.
-
Temperature & Cooling Rate: The rate of cooling can determine whether a thermodynamically stable form or a kinetically favored metastable form crystallizes.[14] Slower cooling generally favors the most stable polymorph.
-
Supersaturation: The level of supersaturation can also influence the resulting crystal form.[14]
To ensure consistency, meticulously document and control your crystallization parameters: solvent, concentration, cooling profile, and agitation. If you need to target a specific polymorph, a systematic screen of different solvents and cooling rates is necessary.
Advanced Crystallization Techniques
Q9: A single solvent isn't working. How do I properly use a mixed-solvent system?
When no single solvent provides the ideal solubility profile, a mixed-solvent system is a powerful alternative.[2] This involves a pair of miscible solvents:
-
"Solvent": One in which your compound is highly soluble.
-
"Anti-solvent" (or Co-solvent): One in which your compound is poorly soluble.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. unifr.ch [unifr.ch]
- 5. mt.com [mt.com]
- 6. mt.com [mt.com]
- 7. Supersaturation in crystallization | PPTX [slideshare.net]
- 8. Supersaturation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tips for Crystal Growing [cryst.chem.uu.nl]
- 13. chemedx.org [chemedx.org]
- 14. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 17. journals.iucr.org [journals.iucr.org]
- 18. tapi.com [tapi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Selectivity of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine Derivatives
Welcome to the technical support center for the synthesis and functionalization of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for enhancing selectivity in your experiments. The imidazo[1,2-a]pyrazine scaffold is a privileged core in medicinal chemistry, and precise control over its functionalization is paramount for the successful development of novel molecular entities.[1][2][3] This resource addresses common challenges in a direct question-and-answer format, explaining the underlying chemical principles to empower you to make informed decisions in your research.
Section 1: Regioselectivity in Bromination
The introduction of a bromine atom onto the imidazo[1,2-a]pyrazine core is a critical first step for subsequent cross-coupling reactions. However, achieving high regioselectivity can be challenging. This section addresses common issues encountered during the bromination of 8-(methylthio)imidazo[1,2-a]pyrazine.
Question 1: Why does bromination of 8-(methylthio)imidazo[1,2-a]pyrazine preferentially occur at the C3 position?
Answer: The regioselectivity of electrophilic aromatic substitution on the imidazo[1,2-a]pyrazine ring system is dictated by the electronic properties of the bicyclic structure. The five-membered imidazole ring is significantly more electron-rich and thus more susceptible to electrophilic attack than the six-membered pyrazine ring, which is deactivated by the presence of two electronegative nitrogen atoms.[4][5][6]
Within the imidazole ring, the C3 position is the most nucleophilic. This can be rationalized by examining the resonance structures of the Wheland intermediate formed upon electrophilic attack. Attack at C3 allows for the positive charge to be delocalized over the nitrogen atoms without disrupting the aromaticity of the pyrazine ring, leading to a more stable intermediate compared to attack at the C2 position.[4][5][6] The 8-(methylthio) group, being an electron-donating group through resonance, further activates the pyrazine ring, but its effect is not sufficient to overcome the inherent high reactivity of the C3 position in the imidazole moiety.
Diagram 1: Regioselectivity of Bromination
Caption: Workflow for the selective C3-monobromination of 8-(methylthio)imidazo[1,2-a]pyrazine.
Section 2: Optimizing Suzuki-Miyaura Cross-Coupling Reactions
The 3-bromo-8-(methylthio)imidazo[1,2-a]pyrazine is a versatile intermediate for introducing molecular diversity via palladium-catalyzed cross-coupling reactions. However, achieving high yields and selectivity in Suzuki-Miyaura couplings can be challenging due to competing side reactions.
Question 3: My Suzuki-Miyaura coupling reaction is giving low yields, and I am observing a significant amount of a dehalogenated byproduct. What is the cause and how can I mitigate it?
Answer: The formation of a dehalogenated (or hydrodehalogenated) byproduct, where the bromine atom is replaced by a hydrogen, is a common side reaction in palladium-catalyzed cross-couplings. This occurs when a palladium-hydride species is generated in the catalytic cycle, which can then undergo reductive elimination with the heteroaryl halide. Several factors can promote this undesired pathway:
-
Base: The choice of base is critical. While a base is necessary to activate the boronic acid, some bases can also promote the formation of palladium-hydrides. [7]Stronger bases or those with a higher water content can sometimes exacerbate the problem.
-
Solvent: Protic solvents (e.g., alcohols) or residual water in aprotic solvents can be a source of hydrides.
-
Ligand: The phosphine ligand plays a crucial role in stabilizing the palladium center and influencing the relative rates of the desired transmetalation and the undesired dehalogenation.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Base Selection | Weaker, anhydrous bases are less likely to promote palladium-hydride formation. | Switch from stronger bases like NaOH or KOH to milder options such as K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous. |
| Ligand Optimization | Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway. | Screen ligands such as SPhos, XPhos, or RuPhos. These have proven effective in challenging cross-coupling reactions of heteroaryl halides. |
| Solvent System | Aprotic, anhydrous solvents minimize the source of protons. | Use anhydrous solvents like 1,4-dioxane or toluene. A small amount of water is often necessary for the Suzuki reaction to proceed, but this should be carefully controlled. |
| Catalyst Choice | Pre-formed palladium catalysts can sometimes offer better performance and reproducibility. | Consider using a pre-catalyst like Pd₂(dba)₃ with a suitable ligand, or a commercially available catalyst system such as XPhos Pd G3. |
Diagram 2: Competing Pathways in Suzuki Coupling
Caption: Simplified catalytic cycle showing the desired Suzuki coupling pathway and the competing dehalogenation side reaction.
Question 4: The presence of the methylthio group seems to be affecting my catalyst activity. Are there specific considerations for sulfur-containing heterocycles?
Answer: Yes, sulfur-containing compounds can act as catalyst poisons by strongly coordinating to the palladium center, thereby inhibiting its catalytic activity. The lone pair of electrons on the sulfur atom of the methylthio group can bind to the palladium, leading to catalyst deactivation.
Strategies to Overcome Catalyst Inhibition:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands). These ligands can create a sterically hindered environment around the palladium center, which can disfavor the binding of the sulfur atom while still allowing for the desired catalytic cycle to proceed.
-
Catalyst Loading: A slightly higher catalyst loading (e.g., 2-5 mol%) may be necessary to compensate for any catalyst deactivation.
-
Specialized Catalysts: Certain palladium catalysts have been developed that show higher tolerance to sulfur-containing substrates. For example, palladium complexes with N-heterocyclic carbene (NHC) ligands or specific phosphine ligands like di(1-adamantyl)-n-butylphosphine (cataCXium A) have shown good performance in such cases.
Section 3: Purification and Characterization
The successful synthesis of your target compound is only complete after it has been purified and its structure unequivocally confirmed. This section provides guidance on common challenges in this final stage.
Question 5: I am having difficulty separating my desired 3-bromo-8-(methylthio)imidazo[1,2-a]pyrazine from the unreacted starting material and the C5-bromo isomer by column chromatography. What can I do?
Answer: The separation of regioisomers and closely related compounds can be challenging due to their similar polarities. Here are some strategies to improve your purification:
-
Optimize your Eluent System: A systematic approach to finding the right solvent system for column chromatography is crucial. Start with a low-polarity eluent (e.g., hexane/ethyl acetate) and gradually increase the polarity. If separation is still poor, try a different solvent system with different selectivity, such as dichloromethane/methanol.
-
Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can sometimes offer different selectivity for nitrogen-containing heterocycles.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique, especially for removing small amounts of impurities. A systematic solvent screen is recommended to find the optimal conditions.
-
Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) can provide the necessary resolution.
Question 6: How can I definitively confirm the regiochemistry of my brominated product using NMR?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the regiochemistry of your product.
-
¹H NMR: In the 8-(methylthio)imidazo[1,2-a]pyrazine starting material, you will observe distinct signals for the protons at C2, C3, C5, and C6. Upon successful bromination at C3, the signal corresponding to the C3 proton will disappear, and you should observe changes in the chemical shifts and coupling patterns of the remaining protons.
-
¹³C NMR: The carbon spectrum will also show the disappearance of the C3 signal and a significant downfield shift for the carbon atom now bearing the bromine.
-
2D NMR (NOESY/ROESY): For unambiguous confirmation, Nuclear Overhauser Effect (NOE) experiments are invaluable. An NOE correlation between the methyl protons of the 8-(methylthio) group and the proton at the C5 position would provide strong evidence for the structure. The absence of an NOE between the methyl group and a proton at C3 would further support the assigned regiochemistry.
Table 1: Representative ¹H NMR Chemical Shifts (Predicted)
| Position | 8-(methylthio)imidazo[1,2-a]pyrazine | 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine |
| H2 | ~7.8 ppm (s) | ~7.9 ppm (s) |
| H3 | ~7.5 ppm (s) | Absent |
| H5 | ~8.0 ppm (d) | ~8.1 ppm (d) |
| H6 | ~7.0 ppm (d) | ~7.1 ppm (d) |
| -SCH₃ | ~2.6 ppm (s) | ~2.6 ppm (s) |
Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents.
By carefully considering the principles outlined in this guide and systematically optimizing your experimental conditions, you can significantly enhance the selectivity and success of your synthesis of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine derivatives.
References
- Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (n.d.). ECHEMI.
- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. (n.d.). TCI Chemicals.
- N-Bromosuccinimide. (2019). In Wikipedia.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics.
- Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014). Chemistry Stack Exchange.
- Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. (n.d.).
- Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
- Effect of different bases on the Suzuki-Miyaura coupling. (n.d.).
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central.
- The proposed dual roles of K3PO4 (i and ii) in the coupling reactions... (n.d.).
- Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (n.d.).
- Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. (2005). Organic Letters.
- 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine. (n.d.). African Rock Art.
- 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. (1996). Magnetic Resonance in Chemistry.
- Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine. (n.d.). Benchchem.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central.
- An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. (2023).
- Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014). Chemistry Stack Exchange.
- European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). EJBPS.
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry.
- N-Bromosuccinimide:Chemical synthesis,Reactions. (2023). ChemicalBook.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). NIH.
- What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021).
- The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. (n.d.). Benchchem.
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv.
- Suzuki‐Miyaura cross‐coupling reaction of... (n.d.).
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing.
- Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. (n.d.).
- (PDF) Imidazo[1,2-a]pyrazines. (2007).
- Imidazo[1,2-a]pyrazine, 6-methyl-8-(methylthio)
- (PDF) Imidazo[1,2-a]pyrazines. (2007).
- Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. (n.d.). RSC Publishing.
- "troubleshooting guide for the synthesis of heterocyclic compounds". (n.d.). Benchchem.
- Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. (2012). PubMed.
- Why in Suzuki Coupling, only weak bases like sodium carbonate, potassium carbonate, etc. are used, and not the strong bases like NaOH ? (2019).
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). eScholarship.org.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (n.d.). PMC.
- A Comparative Guide to the Electrophilicity of Bromin
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.).
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). RSC Publishing.
- Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. (n.d.). Benchchem.
- Electrophilic substitution of imidazo[2,1-b]thiazoles. (1991). RSC Publishing.
- (PDF) Electrophilic Substitution In Azines. (2015).
- a) In situ ¹H NMR spectra of C5 and C3 protons in Ptriaz during the... (n.d.).
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. tsijournals.com [tsijournals.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
Welcome to the technical support center for the synthesis of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate a smooth and successful scale-up of this important synthetic intermediate.
I. Synthetic Overview & Key Challenges
The synthesis of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine is typically approached as a multi-step process. While seemingly straightforward, each stage presents unique challenges that can impact yield, purity, and scalability. This guide will address these potential hurdles in a practical, question-and-answer format, grounded in established chemical principles.
The general synthetic pathway can be visualized as follows:
Caption: General synthetic route for 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Step 1: Synthesis of 2-Amino-3-(methylthio)pyrazine
Question 1: My reaction to form 2-amino-3-(methylthio)pyrazine from 2-amino-3-chloropyrazine and sodium thiomethoxide is sluggish and gives a low yield. What are the potential causes and solutions?
Answer:
Several factors can contribute to a low-yielding nucleophilic aromatic substitution in this step.
-
Moisture: Sodium thiomethoxide is hygroscopic and moisture in the reaction will consume the reagent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Solvent Choice: The choice of solvent is critical. A polar aprotic solvent like DMF or DMSO is generally preferred to facilitate the dissolution of the reagents and promote the reaction.
-
Temperature: While the reaction may proceed at room temperature, gentle heating (e.g., 50-70 °C) can significantly increase the reaction rate. However, excessive heat should be avoided to minimize side reactions.
-
Purity of Sodium Thiomethoxide: The purity of sodium thiomethoxide is crucial. If it has been stored improperly, it may have partially oxidized. Using a freshly opened bottle or a recently prepared solution is recommended.
Question 2: I am observing the formation of a significant amount of a byproduct that I suspect is 2-amino-3-methoxypyrazine. How can I avoid this?
Answer:
The formation of the methoxy byproduct suggests the presence of methoxide ions. This can occur if the sodium thiomethoxide has degraded or if methanol was used as a solvent and a strong base is present.
-
Reagent Quality: Ensure the sodium thiomethoxide is of high purity.
-
Solvent: Avoid using methanol as a solvent. If the sodium thiomethoxide is prepared in situ from sodium methoxide and methanethiol, ensure the reaction goes to completion to consume all the methoxide.
-
Reaction Conditions: Running the reaction at a lower temperature may help to disfavor the competing methoxide substitution.
Step 2: Cyclization to form 8-(methylthio)imidazo[1,2-a]pyrazine
Question 3: The cyclization of 2-amino-3-(methylthio)pyrazine with bromoacetaldehyde is resulting in a dark, tarry mixture and a very low yield of the desired product. What is going wrong?
Answer:
The formation of a tarry mixture is often indicative of polymerization or decomposition of the aldehyde starting material, which can be unstable.
-
Bromoacetaldehyde Quality: Bromoacetaldehyde is unstable and can polymerize, especially in the presence of light or heat. It is often supplied as a solution or a dimethyl acetal, which is more stable. If using the acetal, an acidic workup is required to generate the aldehyde in situ.
-
Reaction Temperature: The cyclization should be performed at a controlled temperature. Running the reaction at elevated temperatures can accelerate the decomposition of bromoacetaldehyde.
-
pH Control: The reaction is typically carried out under mildly basic conditions to neutralize the HBr formed during the reaction. A non-nucleophilic base like sodium bicarbonate is a suitable choice.
-
Order of Addition: Adding the bromoacetaldehyde solution slowly to a heated solution of the aminopyrazine can help to maintain a low concentration of the aldehyde and minimize side reactions.
Question 4: My purification of 8-(methylthio)imidazo[1,2-a]pyrazine by column chromatography is difficult, and the product seems to co-elute with impurities. Do you have any suggestions?
Answer:
Purification can indeed be challenging. Here are a few tips:
-
Column Chromatography: A gradient elution on silica gel is typically effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be a highly effective purification method.
-
Acid-Base Extraction: The imidazo[1,2-a]pyrazine core is basic and can be protonated. An acid-base workup can sometimes be used to separate the product from non-basic impurities. Dissolve the crude material in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated product can then be basified and re-extracted with an organic solvent.
Step 3: Bromination to form 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine
Question 5: I am getting a mixture of mono- and di-brominated products when I perform the bromination with NBS. How can I improve the selectivity for the mono-brominated product?
Answer:
The formation of di-brominated species is a common issue if the reaction is not carefully controlled. The imidazo[1,2-a]pyrazine ring system is electron-rich and susceptible to multiple brominations.
-
Stoichiometry of NBS: Use a stoichiometric amount of NBS (1.0 to 1.1 equivalents). Using a large excess of NBS will favor di-bromination.
-
Temperature Control: The reaction should be performed at a low temperature, typically 0 °C to room temperature. Adding the NBS portion-wise at 0 °C can help to control the exotherm and improve selectivity.[1]
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent further bromination.
Question 6: The bromination reaction is not going to completion, even with extended reaction times. What could be the reason?
Answer:
Incomplete conversion can be due to several factors:
-
NBS Quality: N-Bromosuccinimide can decompose over time. Use a fresh bottle of NBS.
-
Solvent: A polar solvent like DMF or acetonitrile is usually effective. Ensure the solvent is anhydrous.
-
Activation: The imidazole ring is generally activated towards electrophilic substitution. However, if the reaction is still sluggish, the use of a mild Lewis acid catalyst could be explored, although this may also increase the risk of side reactions.
Caption: A workflow for troubleshooting common issues in the synthesis.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected overall yield for this three-step synthesis on a lab scale?
A1: While yields can vary significantly based on the scale and optimization of each step, a reasonable expectation for an unoptimized laboratory-scale synthesis would be in the range of 30-50% overall yield. Each step could be expected to yield between 60-80% after purification.
Q2: Are there any specific safety precautions I should be aware of?
A2: Yes, several safety precautions are essential:
-
Sodium thiomethoxide: This reagent is corrosive and has a strong, unpleasant odor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bromoacetaldehyde: This is a lachrymator and is toxic. Handle with extreme care in a fume hood.
-
N-Bromosuccinimide: NBS is a source of bromine and should be handled with care. It is an irritant.
-
Solvents: The use of flammable and potentially toxic solvents like DMF and acetonitrile requires proper handling and disposal procedures.
Q3: Can I use other brominating agents instead of NBS?
A3: While NBS is the most commonly used and generally most selective reagent for this type of transformation, other brominating agents like bromine (Br₂) could potentially be used. However, bromine is more hazardous to handle and may lead to lower regioselectivity and more side products.[1]
Q4: How can I confirm the structure of the final product?
A4: The structure of 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine should be confirmed by a combination of analytical techniques, including:
-
¹H NMR: To determine the number and connectivity of protons.
-
¹³C NMR: To determine the number of unique carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of bromine.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
IV. Experimental Protocol & Data
The following is a representative, non-optimized protocol for the synthesis of 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine.
Step 1: Synthesis of 2-Amino-3-(methylthio)pyrazine
-
To a solution of 2-amino-3-chloropyrazine (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.2 eq) portion-wise at room temperature under a nitrogen atmosphere.
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Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 8-(methylthio)imidazo[1,2-a]pyrazine
-
Dissolve 2-amino-3-(methylthio)pyrazine (1.0 eq) and sodium bicarbonate (2.0 eq) in ethanol.
-
Heat the mixture to reflux.
-
Slowly add a solution of bromoacetaldehyde dimethyl acetal (1.2 eq) in ethanol.
-
After the addition is complete, continue to reflux for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine
-
Dissolve 8-(methylthio)imidazo[1,2-a]pyrazine (1.0 eq) in anhydrous DMF and cool the solution to 0 °C.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.[1]
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Continue to stir for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the final product.
| Step | Starting Material | Reagent | Product | Molar Ratio | Solvent | Temperature | Time (h) | Typical Yield (%) |
| 1 | 2-Amino-3-chloropyrazine | Sodium thiomethoxide | 2-Amino-3-(methylthio)pyrazine | 1 : 1.2 | DMF | 60 °C | 4-6 | 70-80 |
| 2 | 2-Amino-3-(methylthio)pyrazine | Bromoacetaldehyde | 8-(methylthio)imidazo[1,2-a]pyrazine | 1 : 1.2 | Ethanol | Reflux | 8-12 | 65-75 |
| 3 | 8-(methylthio)imidazo[1,2-a]pyrazine | NBS | 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine | 1 : 1.1 | DMF | 0 °C to RT | 3-5 | 75-85 |
V. References
-
TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available from: [Link]
Sources
Technical Support Center: A Researcher's Guide to Minimizing Impurities in 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine Synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format to help you minimize impurities and optimize your reaction outcomes.
Introduction: The Synthetic Challenge
The synthesis of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine is a multi-step process that requires careful control of reaction conditions to achieve high purity. The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, and this particular derivative serves as a versatile intermediate for the development of novel therapeutics. However, its synthesis is not without challenges, and the formation of various impurities can complicate purification and compromise the quality of the final product. This guide will walk you through potential pitfalls and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route to 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine?
A probable and efficient synthetic pathway involves a three-step sequence starting from a suitable aminopyrazine precursor. This route is favored for its modularity and the commercial availability of the starting materials.
DOT Script of the General Synthetic Pathway
Caption: General synthetic route to 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine.
Q2: What are the most common impurities I should be aware of?
The most common impurities can be categorized by their origin in the synthetic sequence:
-
Starting Material Impurities: Residual 2-amino-3-chloropyrazine or impurities in the α-haloketone.
-
Incomplete Reaction Products: Unreacted 8-(methylthio)imidazo[1,2-a]pyrazine.
-
Over-bromination Products: Di-bromo or other poly-brominated species.
-
Side-reaction Products: Isomeric products or byproducts from undesired reactions of NBS.
-
Degradation Products: Decomposition of starting materials or products under harsh reaction conditions.
Q3: Which analytical techniques are best for monitoring the reaction and assessing purity?
A combination of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for reaction monitoring. For final product characterization and purity assessment, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are essential.
Troubleshooting Guide: A Deeper Dive into Potential Issues
This section addresses specific problems you might encounter during the synthesis and provides detailed, experience-based solutions.
Problem 1: Low Yield or Incomplete Conversion during the Formation of 8-(methylthio)imidazo[1,2-a]pyrazine (Step 2)
Question: My cyclization reaction to form the imidazo[1,2-a]pyrazine core is sluggish and gives a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in this step often stem from several factors related to the reagents and reaction conditions.
-
Causality & Explanation: The cyclization reaction is a nucleophilic attack of the endocyclic nitrogen of the aminopyrazine onto the α-carbon of the halo-ketone, followed by an intramolecular condensation. The efficiency of this process is highly dependent on the purity of the starting materials and the reaction conditions.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the 2-amino-3-(methylthio)pyrazine is pure. Any residual starting material from the previous step (2-amino-3-chloropyrazine) can compete in the reaction. Similarly, the α-haloketone (e.g., bromoacetaldehyde or a derivative) should be of high quality, as impurities can lead to side reactions.
-
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like ethanol or isopropanol. The temperature is a critical parameter; while heating is often necessary to drive the reaction, excessive heat can lead to degradation. A systematic temperature screen is recommended.
-
Base: The reaction often proceeds without a base, as the aminopyrazine is sufficiently nucleophilic. However, in some cases, a non-nucleophilic base can be added to scavenge the hydrohalic acid formed, which might otherwise protonate the starting amine and reduce its nucleophilicity.
-
Experimental Protocol: Synthesis of 8-(methylthio)imidazo[1,2-a]pyrazine
-
To a solution of 2-amino-3-(methylthio)pyrazine (1.0 eq) in ethanol (10 mL/mmol), add bromoacetaldehyde diethyl acetal (1.2 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Problem 2: Formation of Multiple Brominated Products (Step 3)
Question: During the bromination with NBS, I am observing multiple spots on my TLC, suggesting the formation of more than just the desired 3-bromo product. How can I improve the selectivity?
Answer: The formation of multiple brominated species is a common issue in the electrophilic bromination of electron-rich heterocyclic systems.
-
Causality & Explanation: The imidazo[1,2-a]pyrazine ring system is activated towards electrophilic substitution. While the 3-position is the most electronically favored site for bromination, over-bromination can occur, leading to di- or even tri-brominated products.[1] The reaction conditions, particularly the stoichiometry of NBS and the temperature, play a crucial role in controlling the selectivity.
-
Troubleshooting Steps:
-
NBS Stoichiometry: Carefully control the amount of NBS used. Start with a slight excess (1.05-1.1 equivalents) and monitor the reaction closely. Adding the NBS portion-wise can help maintain a low concentration of the brominating agent and improve selectivity.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature). Exothermic reactions can lead to localized heating and promote over-bromination.
-
Solvent Choice: The choice of solvent can influence the reactivity of NBS. Acetonitrile or dichloromethane are common choices.
-
Reaction Time: Monitor the reaction progress diligently and quench it as soon as the starting material is consumed to prevent further bromination.
-
DOT Script of Bromination Regioselectivity
Sources
Validation & Comparative
A Comparative Guide to 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine and Other Kinase Inhibitors: A Researcher's Perspective
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. Their deregulation is a hallmark of numerous cancers, driving aberrant cellular proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted cancer therapy. The imidazo[1,2-a]pyrazine scaffold has garnered significant attention as a privileged structure in medicinal chemistry, giving rise to a multitude of potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of a specific derivative, 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine, and its broader class against other established kinase inhibitors, offering experimental insights and methodologies for the discerning researcher.
The Imidazo[1,2-a]pyrazine Scaffold: A Versatile Core for Kinase Inhibition
The imidazo[1,2-a]pyrazine core is a nitrogen-containing heterocyclic system that has proven to be a versatile template for the design of inhibitors targeting a range of kinases. Its rigid, planar structure provides a foundation for the strategic placement of various substituents to achieve high-affinity interactions within the ATP-binding pocket of different kinases. Research has demonstrated that derivatives of this scaffold can potently inhibit key players in oncogenic signaling, including Aurora kinases, phosphoinositide 3-kinases (PI3K), and cyclin-dependent kinases (CDK).[1][2][3]
One particular kinase target for which imidazo[1,2-a]pyrazine derivatives have shown promise is the Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1).[4][5] TTK is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[6] Elevated TTK expression is observed in various cancers and is often associated with a poor prognosis, making it an attractive target for anti-cancer therapeutics.[5] The compound at the center of our discussion, 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine, has been identified as an inhibitor of TTK.[7]
Comparative Analysis of Kinase Inhibitory Profiles
To provide a comprehensive understanding of the therapeutic potential of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine and its congeners, it is essential to benchmark their activity against other well-characterized kinase inhibitors. This comparison will focus on inhibitors of TTK, as well as other key kinases that are often targeted in cancer therapy, such as PI3K, mTOR, and GSK-3β.
TTK Inhibition: The Primary Focus
While specific IC50 data for 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine is not extensively published in publicly available literature, we can infer its potential by examining a closely related imidazo[1,2-b]pyridazine derivative, which has demonstrated extremely potent cellular Mps1 (TTK) inhibition.[5]
| Inhibitor Class | Compound Example | Target | Biochemical IC50 | Cellular IC50 | Reference(s) |
| Imidazo[1,2-b]pyridazine | Compound 27f | Mps1 (TTK) | - | 0.70 nM | [5] |
| Covalent Inhibitor | RMS-07 | MPS1 (TTK) | Potent | Potent | [6] |
This data highlights the potential of the broader imidazo-heterocycle class as a source of highly potent TTK inhibitors. A direct comparison would necessitate head-to-head in vitro kinase assays and cellular assays.
Broader Kinase Selectivity: A Comparative Overview
To contextualize the activity of the imidazo[1,2-a]pyrazine scaffold, we will compare its derivatives to established inhibitors of other critical oncogenic kinases.
| Inhibitor | Primary Target(s) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) | GSK-3β IC50 (nM) | Reference(s) |
| Pictilisib (GDC-0941) | Pan-Class I PI3K | 3 | 33 | 3 | 75 | 580 | - | [8][9][10][11] |
| Copanlisib | Pan-Class I PI3K (α/δ dominant) | 0.5 | 3.7 | 0.7 | 6.4 | - | - | [12] |
| Tideglusib | GSK-3β | - | - | - | - | - | 60 | [13][14][15] |
| Rapamycin | mTORC1 | - | - | - | - | Variable (nM to µM range) | - | [16][17] |
| Everolimus | mTORC1 | - | - | - | - | Variable (nM to µM range) | - | [16][17] |
This table underscores the diverse inhibitory profiles of different kinase inhibitor classes. The imidazo[1,2-a]pyrazine scaffold has also been shown to yield potent PI3K/mTOR dual inhibitors, with some compounds exhibiting picomolar to low nanomolar IC50 values against PI3Kα and mTOR, respectively.[18] This positions them as highly competitive with established pan-PI3K inhibitors like Pictilisib and Copanlisib.
Experimental Methodologies for Comparative Evaluation
To generate the robust, comparative data required for a thorough analysis of novel kinase inhibitors, a standardized set of experimental protocols is essential. The following sections provide detailed, step-by-step methodologies for key assays.
In Vitro Kinase Inhibition Assay (TTK Example)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A decrease in ATP consumption in the presence of the inhibitor corresponds to its inhibitory activity. The ADP-Glo™ Kinase Assay is a common luminescent-based method for this purpose.[2][19]
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine) in 100% DMSO. A typical starting concentration is 1 mM.
-
Reagent Preparation:
-
Thaw recombinant TTK enzyme, kinase buffer, substrate (e.g., Myelin Basic Protein), and ATP on ice.
-
Prepare a master mix containing kinase buffer, substrate, and ATP. The ATP concentration should be at or near the Km for the kinase to ensure accurate determination of competitive inhibition.
-
-
Kinase Reaction:
-
In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the diluted TTK enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the substrate/ATP master mix to each well.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
-
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing an assessment of the cytotoxic or cytostatic effects of a compound.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[15][20][21][22]
Workflow Diagram:
Caption: Workflow for a cellular proliferation (MTT) assay.
Detailed Protocol:
-
Cell Seeding:
-
Harvest and count cells (e.g., a cancer cell line with high TTK expression).
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include wells with medium only (blank) and cells with vehicle (e.g., DMSO) as a negative control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., 100% DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to verify that a compound binds to its intended target protein within the complex environment of a living cell.[7][21][23][24]
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. In a CETSA experiment, cells are treated with a compound and then heated. The amount of soluble target protein remaining after heating is quantified, typically by Western blotting. A higher amount of soluble protein in the compound-treated sample compared to the control at a given temperature indicates target engagement.
Signaling Pathway and Target Engagement:
Caption: TTK's role in the spindle assembly checkpoint and its engagement by an inhibitor.
Detailed Protocol:
-
Cell Treatment:
-
Culture cells to near confluency.
-
Treat the cells with the test compound at a desired concentration (e.g., 10x the cellular IC50) or with vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Transfer the supernatant to a new tube and determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the target protein (e.g., anti-TTK antibody).
-
Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both the vehicle- and compound-treated samples.
-
Plot the relative amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
-
Conclusion and Future Directions
The imidazo[1,2-a]pyrazine scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. While 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine is identified as a TTK inhibitor, a comprehensive understanding of its activity and selectivity profile requires further rigorous experimental evaluation using the methodologies outlined in this guide.
By systematically applying in vitro kinase assays, cellular proliferation assays, and target engagement studies, researchers can effectively benchmark novel compounds like 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine against existing inhibitors. This comparative approach is crucial for identifying lead candidates with superior potency, selectivity, and cellular efficacy, ultimately paving the way for the development of next-generation targeted therapies. The versatility of the imidazo[1,2-a]pyrazine core suggests that further chemical exploration could yield inhibitors with novel kinase selectivity profiles, offering new therapeutic opportunities for a range of diseases.
References
-
Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date. (n.d.). In PMC. Retrieved from [Link]
-
GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor. (n.d.). In Cellagen Technology. Retrieved from [Link]
-
GDC-0941 (Pictilisib) | PI3K inhibitor. (n.d.). In AdooQ Bioscience. Retrieved from [Link]
-
Investigation of the effects of mTOR inhibitors rapamycin and everolimus in combination with carboplatin on canine malignant melanoma cells. (2021). In PMC. Retrieved from [Link]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. (2015). In ACS Publications. Retrieved from [Link]
-
Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. (2015). In PubMed. Retrieved from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). In Bio-protocol. Retrieved from [Link]
-
Comparison of IC 50 values for copanlisib in green (n = 61), 84 pictilisib in blue (n = 23) 85 and gedatolisib in red (n = 17) 86 when assessed relative to the ERBB family or PIK3CA mutational status of each cell line. (n.d.). In ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. (2022). In National Institutes of Health. Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In NCBI. Retrieved from [Link]
-
IC50 values for rapamycin and everolimus in MCF-7 and its sub-lines. (n.d.). In ResearchGate. Retrieved from [Link]
-
TTK (MPS-1) Kinase Assay Kit. (n.d.). In BPS Bioscience. Retrieved from [Link]
-
IC50 values for rapamycin and everolimus in MCF-7 and its sub-lines. (n.d.). In ResearchGate. Retrieved from [Link]
-
Target Engagement in Adherent Cells Quantification | Protocol Preview. (2023). In YouTube. Retrieved from [Link]
-
Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib. (n.d.). In PMC. Retrieved from [Link]
-
Calculated IC50 values for Tyrosine Kinase Inhibitors. (n.d.). In ResearchGate. Retrieved from [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). In Annual Reviews. Retrieved from [Link]
-
In vitro activity of everolimus: examples of IC 50 determination. (n.d.). In ResearchGate. Retrieved from [Link]
-
Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2010). In PubMed. Retrieved from [Link]
-
Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. (2010). In PubMed. Retrieved from [Link]
-
A, IC50 values for inhibition of cell proliferation after treatment. (n.d.). In ResearchGate. Retrieved from [Link]
-
Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2025). In ResearchGate. Retrieved from [Link]
-
Mitotic Phosphorylation of Histone H3: Spatio-Temporal Regulation by Mammalian Aurora Kinases. (n.d.). In PMC. Retrieved from [Link]
-
In vitro identification of imidazo[1,2-a]pyrazine-based antileishmanial agents and evaluation of L. major casein kinase 1 inhibition. (2021). In PubMed. Retrieved from [Link]
-
TTK (MPS-1) Kinase Assay Kit. (n.d.). In BPS Bioscience. Retrieved from [Link]
-
In vitro kinase assay. (2024). In Protocols.io. Retrieved from [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). In PubMed Central. Retrieved from [Link]
-
209936Orig1s000. (2017). In accessdata.fda.gov. Retrieved from [Link]
-
Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (n.d.). In PubMed. Retrieved from [Link]
-
(A) Inhibition of histone H3 phosphorylation on serine 10 by AZD1152. (n.d.). In ResearchGate. Retrieved from [Link]
-
Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. (2023). In PubMed. Retrieved from [Link]
-
Survivin reads phosphorylated histone H3 threonine 3 to activate the mitotic kinase Aurora B. (n.d.). In eLife. Retrieved from [Link]
-
Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor. (2022). In PubMed. Retrieved from [Link]
-
Copanlisib. (n.d.). In Wikipedia. Retrieved from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). In MDPI. Retrieved from [Link]
Sources
- 1. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellagentech.com [cellagentech.com]
- 9. adooq.com [adooq.com]
- 10. selleckchem.com [selleckchem.com]
- 11. doc.abcam.com [doc.abcam.com]
- 12. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. axonmedchem.com [axonmedchem.com]
- 15. Tideglusib (NP-031112, NP-12) | GSK-3β inhibitor | CAS 865854-05-3 | Buy Tideglusib (NP-031112, NP-12) from Supplier InvivoChem [invivochem.com]
- 16. Investigation of the effects of mTOR inhibitors rapamycin and everolimus in combination with carboplatin on canine malignant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Copanlisib for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. annualreviews.org [annualreviews.org]
Comparing the efficacy of different imidazo[1,2-a]pyrazine derivatives
An In-Depth Guide to the Comparative Efficacy of Imidazo[1,2-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents.[1] Its planar structure and the presence of multiple nitrogen atoms for hydrogen bonding make it an attractive starting point for designing inhibitors that can interact with various biological targets. Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4]
This guide provides a comparative analysis of the efficacy of various imidazo[1,2-a]pyrazine derivatives across different therapeutic areas, supported by experimental data from recent literature. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to evaluate their performance.
Comparative Efficacy in Oncology
Imidazo[1,2-a]pyrazine derivatives have emerged as a significant class of anticancer agents, primarily due to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.[5]
Kinase Inhibition: A Primary Anticancer Mechanism
The dysregulation of protein kinase signaling is a hallmark of many cancers, making kinases a prime target for therapeutic intervention. Imidazo[1,2-a]pyrazines have been successfully designed as potent inhibitors of several critical kinases.
-
PI3K/mTOR Pathway: The Phosphoinositide-3-Kinase (PI3K) pathway is one of the most frequently activated signaling pathways in human cancers.[6][7] A novel series of 8-morpholinyl-imidazo[1,2-a]pyrazines has been developed, showing potent inhibition of PI3Kδ and PI3Kα isoforms with improved selectivity over mTOR kinase.[8] One of the most potent compounds exhibited inhibitory activity with an IC50 of 2.8 nM against PI3Kδ.[8]
-
Aurora Kinases: Aurora kinases are essential for cell division, and their overexpression is common in various tumors. Structure-based design has led to the synthesis of imidazo[1,2-a]pyrazine derivatives that are potent and selective inhibitors of Aurora-A kinase, demonstrating significant selectivity in cell-based pharmacodynamic biomarker assays.[9]
-
Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a crucial regulator of transcription, and its inhibition is a promising strategy for cancer treatment. A series of novel imidazo[1,2-a]pyrazine derivatives were evaluated as CDK9 inhibitors.[10] Compound 3c , featuring a pyridin-4-yl group at position 2 and a benzyl group at position 3, emerged as the most potent inhibitor with an IC50 of 0.16 µM.[10][11] The cytotoxic effects of these compounds on breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K652) cell lines correlated well with their CDK9 inhibitory activity.[10]
Tubulin Polymerization Inhibition
Microtubules are dynamic polymers essential for cell division, making them a well-established target for anticancer drugs. Through structural optimization, a series of imidazo[1,2-a]pyrazine derivatives were designed as tubulin polymerization inhibitors.[12] These compounds displayed potent anti-proliferative activities against a panel of cancer cell lines. Compound TB-25 was particularly effective against HCT-116 cells with an IC50 of 23 nM.[12] Mechanistic studies confirmed that TB-25 effectively inhibits tubulin polymerization, disrupts the microtubule network in cells, and induces G2/M phase cell cycle arrest and apoptosis.[12]
ENPP1 Inhibition for Cancer Immunotherapy
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of the cGAS-STING pathway, which is critical for innate immune responses against cancer.[13][14] A recently identified imidazo[1,2-a]pyrazine derivative, compound 7 , is a highly potent and selective ENPP1 inhibitor with an IC50 value as low as 5.70 nM.[13][14] This compound enhances the expression of downstream target genes of the STING pathway. In preclinical models, combining compound 7 with an anti-PD-1 antibody resulted in a tumor growth inhibition rate of 77.7% and improved survival, highlighting its potential in cancer immunotherapy.[13][14]
Comparative Anticancer Activity of Selected Imidazo[1,2-a]pyrazine Derivatives
| Compound ID | Target | Cancer Cell Line | IC50 Value | Reference |
| 12b | Not Specified | Hep-2, HepG2, MCF-7, A375 | 11-13 µM | [15][16] |
| TB-25 | Tubulin | HCT-116 | 23 nM | [12] |
| 3c | CDK9 | Average of 3 cell lines | 6.66 µM | [10][11] |
| 7 | ENPP1 | N/A (Enzymatic Assay) | 5.70 nM | [13][14] |
| 15d, 17e, etc. | Not Specified | A375P (Melanoma) | < 0.06 µM | [17] |
Comparative Efficacy in Infectious Diseases
The imidazo[1,2-a]pyrazine scaffold has also yielded promising candidates for treating viral and bacterial infections.
Antiviral Activity
-
Influenza Virus: With the rise of resistance to existing antiviral drugs, there is a pressing need for novel agents. A phenotypic screening identified the imidazo[1,2-a]pyrazine derivative A4 as a potent and broad-spectrum anti-influenza agent, effective even against oseltamivir-resistant strains.[18][19][20] Mechanism studies revealed that A4 directly binds to the viral nucleoprotein (NP), causing it to cluster and preventing its accumulation in the nucleus, a critical step in viral replication.[18][20] Interestingly, A4 also shows robust anti-HIV activity, suggesting potential for development as a dual-target antiviral drug.[18]
-
Human Coronavirus: A selection of imidazo[1,2-a]pyrazine derivatives were screened for activity against human coronavirus 229E.[10] Compound 3b , with a pyridin-4-yl group at position 2 and a cyclohexyl group at position 3, showed the most potent activity with an IC50 of 56.96 µM and a selectivity index of 7.14.[10][11] Docking studies suggested that this compound has a high affinity for the viral main protease.[10]
Antimicrobial Activity
Derivatives of imidazo[1,2-a]pyrazine have shown significant efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungi.[2][3][4]
-
Antibacterial Activity: In one study, several synthesized derivatives displayed pronounced antibacterial activity against Staphylococcus aureus.[21] For example, compounds 4a and 6c showed excellent zones of inhibition at a concentration of 50 µg/mL.[3] Another study identified compound 8 as a highly promising antibacterial agent through QSAR modeling, with Staphylococcus aureus Pyruvate carboxylase (SaPC) predicted as its molecular target.[22]
-
Antifungal Activity: Compounds 5h, 6b, 4f, and 6c exhibited excellent zones of inhibition against the fungi Candida albicans and Aspergillus niger at 50 µg/mL.[21]
-
Inhibition of Bacterial Type IV Secretion Systems: A series of 8-amino imidazo[1,2-a]pyrazine derivatives were developed as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system used by pathogens like Helicobacter pylori to deliver toxins.[23][24]
Comparative Antimicrobial Activity of Selected Derivatives
| Compound ID | Activity Type | Target Organism | Measurement | Result | Reference |
| 4a, 6c | Antibacterial | S. aureus | Zone of Inhibition | Excellent at 50 µg/mL | [3] |
| 5c | Antibacterial | E. coli | Zone of Inhibition | 21-22 mm at 50 µg/mL | [3] |
| 5h, 6b | Antifungal | C. albicans, A. niger | Zone of Inhibition | Excellent at 50 µg/mL | [21] |
| 14 | ATPase Inhibitor | H. pylori VirB11 | IC50 | 7 µM | [23] |
Structure-Activity Relationship (SAR) Insights
The biological activity of imidazo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the core scaffold.
-
Position 8: Amination at the C8 position has been shown to improve antioxidant activity.[21]
-
Positions 2 and 3: For CDK9 inhibition, a pyridin-4-yl group at C2 and a benzyl group at C3 resulted in the most potent activity.[10][11] For anticoronaviral activity, a cyclohexyl group at C3 was more effective.[10] The development of flexible synthetic routes allows for the creation of both 2- and 3-aryl substituted regioisomers, enabling thorough SAR exploration.[24]
-
General Substitutions: Modifications at the C2, C3, and C8 positions have been a primary focus for generating libraries of compounds with diverse activities, including antioxidant and antimicrobial properties.[2]
Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are representative methodologies for the synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives.
Protocol 1: General Synthesis of Imidazo[1,2-a]pyrazines via Condensation
This protocol describes a common method for synthesizing the core scaffold.
-
Starting Materials: An appropriate α-aminopyrazine and an α-halocarbonyl compound.
-
Reaction: Dissolve the α-aminopyrazine in a suitable solvent (e.g., ethanol or DMF).
-
Addition: Add the α-halocarbonyl compound to the solution.
-
Heating: Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture, and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield the desired imidazo[1,2-a]pyrazine derivative.[5]
Caption: General workflow for the synthesis of imidazo[1,2-a]pyrazine derivatives.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyrazine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[15]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyrazine derivatives.
Conclusion
The imidazo[1,2-a]pyrazine scaffold is a remarkably fruitful platform for the discovery of new drugs. The diverse biological activities of its derivatives, ranging from potent and selective kinase inhibition for cancer therapy to novel mechanisms for combating infectious diseases, underscore its therapeutic potential. The comparative data presented in this guide highlight key derivatives that have shown exceptional promise in preclinical studies. Future research focused on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds, guided by detailed SAR studies, will be crucial for translating their potential into clinical applications.
References
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations - TSI Journals. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Available at: [Link]
-
Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed. Available at: [Link]
-
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed. Available at: [Link]
-
Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - ResearchGate. Available at: [Link]
-
Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - NIH. Available at: [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthes | 13787 - TSI Journals. Available at: [Link]
-
Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor | ACS Pharmacology & Translational Science. Available at: [Link]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds - UCL Discovery. Available at: [Link]
-
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - ElectronicsAndBooks. Available at: [Link]
-
Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available at: [Link]
-
Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations - TSI Journals. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - NIH. Available at: [Link]
-
Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed. Available at: [Link]
-
Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship A. Available at: [Link]
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - MDPI. Available at: [Link]
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PubMed Central. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Available at: [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing). Available at: [Link]
-
Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach - Engineered Science Publisher. Available at: [Link]
-
Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed. Available at: [Link]
-
Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed. Available at: [Link]
-
Imidazo[1,2-a] pyrazines as novel PI3K inhibitors | Request PDF - ResearchGate. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. Available at: [Link]
-
Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PubMed. Available at: [Link]
-
2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Available at: [Link]
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tsijournals.com [tsijournals.com]
- 3. tsijournals.com [tsijournals.com]
- 4. espublisher.com [espublisher.com]
- 5. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus [mdpi.com]
- 12. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tsijournals.com [tsijournals.com]
- 22. espublisher.com [espublisher.com]
- 23. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 24. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine Analogs
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1] This nitrogen-bridged ring system is a structural analog of deazapurines and is a cornerstone in the development of novel therapeutics.[2] Derivatives of this core have demonstrated a wide pharmacological spectrum, including potent anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory properties.[2][3][4][5]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subclass: 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine analogs. We will dissect how chemical modifications at various positions on this scaffold influence biological efficacy, offering a comparative framework supported by experimental data for researchers engaged in drug discovery and development.
The Core Scaffold: Strategic Design and Synthetic Accessibility
The 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine core is a strategically designed starting point for analog synthesis. The bromine atom at the C3 position and the methylthio group at the C8 position are not merely passive substituents; they are key functional handles that profoundly influence both the biological activity and the synthetic strategy.
-
C3-Bromo Group: The bromine atom offers a site for facile diversification. It can be utilized in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents, enabling extensive exploration of the chemical space around this position. Furthermore, the electronegativity and size of the bromine atom can contribute directly to target binding through halogen bonding or by occupying specific hydrophobic pockets.[2]
-
C8-Methylthio Group: The sulfur-linked methyl group at the C8 position often plays a crucial role in modulating the electronic properties of the ring system and can be involved in key interactions with biological targets. Its replacement or modification is a common strategy to optimize potency, selectivity, and metabolic stability. Studies on related analogs have shown that substitutions at the C8 position, such as with various amines, can significantly enhance biological outcomes like antioxidant activity.[2]
General Synthetic Workflow
The synthesis of these analogs typically follows a multi-step sequence, beginning with a commercially available 2-aminopyrazine derivative. The workflow's logic is to build the heterocyclic core first and then introduce diversity through functionalization.
Caption: General synthetic pathway for 3-Bromo-8-substituted imidazo[1,2-a]pyrazine analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of imidazo[1,2-a]pyrazine analogs is highly sensitive to the nature and position of substituents. Below, we compare how modifications at key positions influence their therapeutic potential, particularly as anticancer agents and kinase inhibitors.
Key SAR Insights Diagram
Caption: Summary of key structure-activity relationships for the imidazo[1,2-a]pyrazine scaffold.
-
C2 Position: Substitution at the C2 position is critical. The introduction of aryl or heteroaryl rings, particularly those with electron-withdrawing or -donating groups, can significantly impact potency. For instance, in a series of imidazo[1,2-a]pyrazine derivatives developed as tubulin polymerization inhibitors, compounds with substituted phenyl rings at C2 showed potent anti-proliferative activities against various cancer cell lines, with IC50 values in the nanomolar range.[3]
-
C3 Position: The presence of a bromine atom at C3 is a common feature in many potent analogs. While it can be replaced to explore other interactions, its role as a halogen bond donor or simply as a bulky, lipophilic group often contributes positively to binding affinity. In some series, regioselective bromination is the final step to generate the most active compounds.[2]
-
C8 Position: The C8 position is highly amenable to modification to tune the compound's properties. While this guide focuses on the methylthio group, comparative studies show that replacing a bromo-precursor at C8 with various cyclic and acyclic secondary amines (e.g., morpholine, piperidine) can lead to improved biological activity, such as enhanced antioxidant or kinase inhibitory effects.[2][6] The methylthio group itself is found in compounds with activity against TTK kinase and various cancer cell lines.[7]
-
C5/C6 Positions: These positions are less frequently modified. However, small alkyl groups, such as a methyl group at C6, are generally well-tolerated and are present in many active analogs without diminishing their potency.[8] Extensive substitution at C5, conversely, can lead to a loss of activity, likely due to steric hindrance.
Comparative Performance Data
The following table summarizes the biological activities of representative imidazo[1,2-a]pyrazine analogs, highlighting the impact of substitutions on their potency against different targets.
| Compound Class/Analog | Substituents | Target/Cell Line | Biological Activity (IC50/GI50) | Reference |
| Tubulin Inhibitor (TB-25) | C2: Substituted Phenyl; Other positions optimized | HCT-116 Cells | 23 nM | [3] |
| ENPP1 Inhibitor (Analog 7) | Optimized substitutions on imidazo[1,2-a]pyrazine core | ENPP1 | 5.70 - 9.68 nM | [4][9] |
| PI3K/mTOR Inhibitor (Analog 42) | C2, C3, C6, C8 optimized for dual inhibition | PI3Kα / mTOR | 0.06 nM / 3.12 nM | [10] |
| Aurora Kinase Inhibitor (Lead Analog) | C8: Acyclic amino alcohol | Aurora A / B | 0.02 nM / 0.03 nM (Kd) | [6] |
| Antioxidant (Analog 5h) | C2: Phenyl; C6: Methyl; C8: Diethanolamine | DPPH Assay | 8.54 µM | [2] |
| Anticancer (3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine based) | C3: Br; C8: SMe; Other positions varied | 51 Cancer Lines | ~11–91 µM (HepG2) | [7] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial.
Protocol 1: General Synthesis of 2,8-Disubstituted-3-bromo-imidazo[1,2-a]pyrazine
This protocol is a representative synthesis adapted from established literature methods.[2]
Step 1: Bromination of 2-Amino-5-methylpyrazine
-
Dissolve 2-amino-5-methylpyrazine (1 mmol) in ethanol.
-
Add N-bromo succinimide (NBS) (1.1 mmol) portion-wise at room temperature.
-
Stir the mixture until thin-layer chromatography (TLC) indicates the completion of the reaction.
-
Concentrate the reaction mixture under reduced pressure and purify the residue to yield 2-amino-3-bromo-5-methyl pyrazine.
Step 2: Cyclization to form the Imidazo[1,2-a]pyrazine Core
-
To a solution of 2-amino-3-bromo-5-methyl pyrazine (1 mmol) in acetone, add the desired α-bromoacetophenone derivative (1 mmol).
-
Stir the reaction at room temperature until a solid precipitate forms.
-
Filter the solid, wash with water, and dry under a vacuum to obtain the 8-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazine.
Step 3: Nucleophilic Substitution at C8
-
To the 8-bromo intermediate (1 mmol), add the desired nucleophile (e.g., sodium thiomethoxide for the methylthio group, or an amine like morpholine) (1.2 mmol).
-
Heat the mixture (typically to 120°C) and monitor by TLC.
-
Upon completion, perform an aqueous workup with ethyl acetate extraction.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the 2,8-disubstituted product.
Step 4: Regioselective Bromination at C3
-
Dissolve the 2,8-disubstituted product (1 mmol) in a suitable solvent like chloroform or DMF.
-
Add NBS (1.1 mmol) and stir at room temperature.
-
Monitor the reaction by TLC.
-
After completion, perform an appropriate workup and purify to obtain the final 3-bromo-2,8-disubstituted-imidazo[1,2-a]pyrazine analog.
Workflow for Kinase Inhibition Assay
Caption: Standard workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine scaffold and its analogs represent a fertile ground for the discovery of potent and selective therapeutic agents. The structure-activity relationship data clearly indicate that:
-
C2-Aryl substitution is a primary driver of potency, particularly for anticancer and kinase inhibitory activities.
-
C3-Bromination is a valuable strategy for enhancing binding affinity and provides a key synthetic handle.
-
C8-Substitution is critical for fine-tuning activity, selectivity, and pharmacokinetic properties, with amines and other polar groups often yielding favorable results.
Future research should focus on leveraging this established SAR to design next-generation analogs. Efforts could be directed towards optimizing the C2 and C8 substituents to improve properties like aqueous solubility and metabolic stability, which are critical for advancing these promising compounds from preclinical discovery to clinical candidates.[6][11] Furthermore, exploring novel bioisosteric replacements for the core scaffold itself could lead to the discovery of new chemical entities with unique pharmacological profiles.
References
- Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing).
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals.
- Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed.
- Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry (ACS Publications).
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central.
- Imidazo[1,2-a]pyrazines. ResearchGate.
- Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed.
- Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed.
- Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. ResearchGate.
- 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine. Benchchem.
- Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PubMed Central.
- 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine. African Rock Art.
- European Journal of Biomedical and Pharmaceutical Sciences. EJBPS.
- 3-BroMo-8-(Methylthio)iMidazo[1,2-a]pyrazine [887475-39-0]. King-Pharm.
- 887475-39-0|3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine. BLDpharm.
- Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. PubMed.
- Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed.
- Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PubMed.
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ejbps.com [ejbps.com]
- 9. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine: A Comparative Guide to Assessing Kinase Inhibitory Activity
This guide provides a comprehensive framework for the in vitro validation of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine, a small molecule belonging to the versatile imidazo[1,2-a]pyrazine scaffold. Drawing from the established literature on this chemical family, which has shown promise in targeting key cellular signaling pathways, we hypothesize a potential role for this compound as a kinase inhibitor. Derivatives of imidazo[1,2-a]pyrazine have been identified as inhibitors of critical cancer-related kinases such as PI3K, Akt, mTOR, and Aurora kinases.[1][2][3][4] Therefore, a rigorous in vitro evaluation is warranted to elucidate the biological activity of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine.
This guide will objectively compare its potential performance with established alternatives through detailed experimental protocols and data interpretation strategies. The methodologies outlined herein are designed to provide a robust and self-validating system for researchers, scientists, and drug development professionals.
Experimental Design: A Multi-faceted Approach to Validation
To comprehensively assess the in vitro activity of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine, a multi-pronged experimental approach is essential. This workflow is designed to first determine the direct biochemical activity of the compound on a relevant kinase, then to evaluate its effect on cancer cell viability, and finally to probe its impact on the specific intracellular signaling pathways.
Caption: Experimental workflow for the in vitro validation of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine.
Biochemical Validation: Direct Kinase Inhibition
The initial step is to determine if 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine directly inhibits the enzymatic activity of a specific kinase. Given that the imidazo[1,2-a]pyrazine scaffold has been associated with the PI3K/Akt/mTOR pathway, a PI3K isoform would be a logical starting point.[3][5] Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive and suitable for high-throughput screening.[6][7][8]
The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction.[6] The luminescent signal is directly proportional to kinase activity, meaning that an inhibitor will cause a decrease in the signal.[6][8]
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare the kinase buffer, kinase-substrate solution, and the test compound dilutions. A known PI3K inhibitor (e.g., PI-103) should be used as a positive control.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, and ATP to initiate the reaction. Add varying concentrations of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine or the positive control to the respective wells. Incubate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-driven reaction that produces light. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Cellular Validation: Assessing Cytotoxicity and Pathway Modulation
Following the biochemical validation, it is crucial to assess the compound's effect in a cellular context. This involves determining its cytotoxicity against a relevant cancer cell line and confirming its impact on the target signaling pathway.
Cell Viability Assay: Measuring Cytotoxic Effects
The MTS assay is a colorimetric method used to assess cell viability.[9][10] Viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture medium.[9][11] The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.[9] The MTS assay is generally considered more efficient than the MTT assay as it does not require a solubilization step for the formazan product.[9][10]
Protocol: MTS Cell Viability Assay
-
Cell Seeding: Seed a cancer cell line known to have a dysregulated PI3K/Akt/mTOR pathway (e.g., MCF7 breast cancer cells) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine and the positive control. Include untreated cells as a negative control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the GI50 value (the concentration at which 50% of cell growth is inhibited).
Western Blot Analysis: Probing the PI3K/Akt/mTOR Signaling Pathway
To confirm that the cytotoxic effects of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine are mediated through the inhibition of the PI3K/Akt/mTOR pathway, Western blotting is employed. This technique allows for the detection of changes in the phosphorylation status of key proteins in the pathway, such as Akt and S6 kinase.[12][13] A reduction in the phosphorylation of these downstream effectors upon treatment with the compound would provide strong evidence of on-target activity.[14]
Caption: The PI3K/Akt/mTOR signaling pathway with the hypothesized point of inhibition.
Protocol: Western Blot for Phosphorylated Proteins
-
Cell Lysis: Treat cells with 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine at concentrations around its GI50 value for a short duration (e.g., 2-6 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[15]
-
Blocking and Antibody Incubation: Block the membrane with bovine serum albumin (BSA) to prevent non-specific antibody binding.[13] Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated S6K (p-S6K), and total S6K overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A decrease in the ratio of p-Akt/total Akt and p-S6K/total S6K in treated cells compared to untreated cells indicates inhibition of the pathway.
Comparative Data Analysis
To provide a clear comparison, the experimental data for 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine should be presented alongside a known inhibitor of the same target.
| Parameter | 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine | PI-103 (Positive Control) | Interpretation |
| Biochemical IC50 (PI3Kα) | Hypothetical Value (e.g., 0.5 µM) | Known Value (e.g., 0.02 µM) | A lower IC50 value indicates higher potency in direct enzyme inhibition. |
| Cellular GI50 (MCF7 cells) | Hypothetical Value (e.g., 2.5 µM) | Known Value (e.g., 0.1 µM) | A lower GI50 value indicates greater cytotoxicity. |
| p-Akt Inhibition (at GI50) | Hypothetical Value (e.g., 70% decrease) | Known Value (e.g., 90% decrease) | A significant decrease confirms on-target activity in a cellular context. |
Conclusion
This guide outlines a systematic and robust approach for the in vitro validation of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine activity. By combining biochemical and cell-based assays, researchers can effectively determine its potency as a kinase inhibitor, its cytotoxic effects, and its mechanism of action. The comparative analysis with a known inhibitor provides essential context for evaluating its potential as a novel therapeutic agent. The results from these studies will form a strong foundation for further preclinical development, including selectivity profiling against a broader panel of kinases and in vivo efficacy studies.
References
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescent Assay Kits. Retrieved from [Link]
-
Pediaa.Com. (2019, April 9). Difference Between MTT and MTS Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]
-
Burbidge, S. A., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. doi: 10.1016/j.bmcl.2010.08.091. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4496. doi: 10.3390/molecules27144496. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
Barlaam, B., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1789-1795. doi: 10.1016/j.bmcl.2012.01.089. Retrieved from [Link]
-
Dwyer, M. P., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218. doi: 10.1021/ml100063w. Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8616. doi: 10.3390/ijms22168616. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Imidazo[1,2-a] pyrazines as novel PI3K inhibitors | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Retrieved from [Link]
-
TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]
-
American Association for Cancer Research. (n.d.). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro studies on synthetic PI3K/Akt/mTOR inhibitors in PC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Retrieved from [Link]
-
Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]
Sources
- 1. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. pediaa.com [pediaa.com]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. youtube.com [youtube.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Senior Application Scientist's Guide to Kinase Inhibitor Specificity: A Comparative Cross-Reactivity Study of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
Abstract
The therapeutic efficacy and safety of kinase inhibitors are intrinsically linked to their selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for assessing the cross-reactivity of kinase inhibitors, using the novel compound 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine as a case study. We present a comparative analysis against a panel of known kinase inhibitors, detailing the experimental design, methodologies, and data interpretation necessary for robust profiling. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of small molecule inhibitors.
Introduction: The Imperative of Kinase Inhibitor Selectivity
Protein kinases, comprising a family of over 500 enzymes in the human kinome, are critical regulators of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. However, the conserved nature of the ATP-binding pocket across the kinome presents a significant challenge: achieving inhibitor selectivity.[1][2]
A lack of specificity can result in off-target effects, leading to adverse drug reactions and limiting the therapeutic window. Conversely, in some instances, multi-targeting inhibitors can offer enhanced efficacy. Therefore, a thorough and early-stage assessment of an inhibitor's cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of its preclinical characterization.[3][4][5]
This guide uses 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine , a compound built upon the versatile imidazo[1,2-a]pyrazine scaffold known to yield inhibitors for various kinases like Aurora kinases and PI3K, as our central molecule of investigation.[6][7][8] For the purpose of this guide, we will hypothesize that it has been designed as a potent inhibitor of Aurora Kinase A (AURKA) . Our objective is to delineate a series of experiments to profile its selectivity against other kinases and compare its performance with established inhibitors.
The Comparative Compound Panel
To contextualize the selectivity profile of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine (herein referred to as IMZ-Br ), a carefully selected panel of comparator compounds is essential. The choice of these comparators is dictated by their structural similarity, their known targets, and their clinical relevance.
| Compound | Abbreviation | Primary Target(s) | Rationale for Inclusion |
| 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine | IMZ-Br | AURKA (Hypothesized) | The investigational compound. |
| Alisertib (MLN8237) | Alisertib | AURKA, AURKB | A well-characterized, clinical-stage Aurora kinase inhibitor.[6] |
| Dasatinib | Dasatinib | BCR-ABL, SRC family | A multi-kinase inhibitor known for its broad off-target profile.[3] |
| Staurosporine | Staurosporine | Broad Spectrum | A non-selective kinase inhibitor, serving as a positive control for broad reactivity. |
Methodologies for Cross-Reactivity Profiling
A multi-faceted approach is necessary to build a comprehensive understanding of a compound's selectivity. We will employ both biochemical and cellular assays to assess kinase inhibition.
Biochemical Kinome Scanning
This high-throughput method provides a broad overview of an inhibitor's activity against a large panel of recombinant kinases. The direct measurement of enzymatic inhibition offers a quantitative assessment of potency and selectivity.[9]
Experimental Workflow: Kinome Scanning
Caption: Workflow for a radiometric-based kinome scanning assay.
Protocol: Radiometric Kinase Assay (HotSpot Assay Platform)
-
Compound Preparation: Prepare a 10-point serial dilution of IMZ-Br and comparator compounds in DMSO.
-
Reaction Mixture: In a 96-well plate, combine the specific kinase, its corresponding substrate, and necessary cofactors in the reaction buffer (20 mM Hepes pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).
-
Inhibitor Addition: Add the diluted compounds to the reaction mixture and incubate for 20 minutes at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and ³³P-ATP to a final concentration of 10 µM.
-
Incubation: Allow the reaction to proceed for 120 minutes at room temperature.
-
Termination and Capture: Spot the reaction mixture onto P81 ion-exchange filter paper to capture the phosphorylated substrate.
-
Washing: Extensively wash the filter paper in 0.75% phosphoric acid to remove unincorporated ³³P-ATP.
-
Detection: Measure the radioactivity on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of remaining kinase activity compared to a DMSO vehicle control. Determine IC₅₀ values by fitting the data to a dose-response curve.
Cellular Target Engagement: Western Blot Analysis
To validate the biochemical findings in a more physiologically relevant context, we will assess the inhibition of AURKA's downstream signaling in a cellular model. AURKA phosphorylates histone H3 at Serine 10 (pHH3-Ser10) during mitosis. A reduction in this phosphorylation event serves as a robust biomarker of AURKA inhibition.
Experimental Workflow: Western Blot for pHH3-Ser10
Caption: Western blot workflow for assessing cellular target engagement.
Protocol: Western Blot for Phospho-Histone H3
-
Cell Culture: Culture HeLa cells in appropriate media.
-
Synchronization: Treat cells with nocodazole to synchronize them in the G2/M phase of the cell cycle, where AURKA activity is high.
-
Compound Treatment: Treat the synchronized cells with varying concentrations of IMZ-Br, Alisertib, and Dasatinib for 2 hours.
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-histone H3 (Ser10).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total histone H3 to ensure equal loading.
Comparative Data Analysis (Hypothetical Results)
The following tables summarize the expected outcomes from our proposed experiments. These are hypothetical data generated for illustrative purposes.
Table 1: Biochemical Kinase Inhibition Profile (IC₅₀ in nM)
| Kinase | IMZ-Br | Alisertib | Dasatinib | Staurosporine |
| AURKA | 15 | 12 | 500 | 5 |
| AURKB | 250 | 20 | >10,000 | 7 |
| ABL1 | >10,000 | >10,000 | 1 | 20 |
| SRC | 5,000 | >10,000 | 0.8 | 15 |
| CDK9 | 1,200 | 8,000 | 2,500 | 30 |
| PI3Kα | >10,000 | >10,000 | >10,000 | 150 |
Interpretation: The hypothetical data in Table 1 suggest that IMZ-Br is a potent inhibitor of AURKA, with an IC₅₀ value comparable to the known AURKA inhibitor, Alisertib. Importantly, IMZ-Br demonstrates significant selectivity for AURKA over the closely related AURKB (over 16-fold), a desirable characteristic to potentially mitigate toxicities associated with AURKB inhibition. In contrast, Alisertib shows potent inhibition of both isoforms. As expected, Dasatinib is highly potent against its primary targets (ABL1, SRC) but shows weak activity against AURKA, while Staurosporine inhibits all tested kinases.
Table 2: Cellular Inhibition of Histone H3 Phosphorylation (IC₅₀ in nM)
| Cell Line | Assay Readout | IMZ-Br | Alisertib | Dasatinib |
| HeLa | pHH3-Ser10 Inhibition | 150 | 100 | >10,000 |
Interpretation: The cellular data in Table 2 corroborate the biochemical findings. IMZ-Br effectively inhibits the phosphorylation of histone H3, a downstream substrate of AURKA, confirming its on-target activity in a cellular context. The cellular IC₅₀ is higher than the biochemical IC₅₀, which is expected due to factors such as cell permeability and ATP competition. The potency remains comparable to Alisertib, while Dasatinib shows no significant effect at relevant concentrations.
Discussion and Conclusion
This guide outlines a systematic approach to characterizing the cross-reactivity of a novel kinase inhibitor, 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine (IMZ-Br). Based on our hypothetical results, IMZ-Br emerges as a potent and selective inhibitor of Aurora Kinase A.
-
Expertise in Action: The selection of a multi-faceted approach, combining broad kinome scanning with a specific, mechanism-based cellular assay, provides a robust and validated dataset. The biochemical assay gives us a wide, unbiased view of potential off-targets, while the cellular assay confirms that the compound engages its intended target in a physiological system and elicits the expected downstream effect.[1] This dual strategy is critical for making informed decisions in a drug discovery pipeline.
-
Trustworthiness of the Protocol: The described protocols are standard in the field and include critical controls. The use of a non-selective inhibitor (Staurosporine) and a multi-kinase inhibitor (Dasatinib) helps to benchmark the selectivity of IMZ-Br. The normalization of the western blot to total histone H3 ensures that the observed effects are due to inhibition of phosphorylation and not variations in protein levels.
The imidazo[1,2-a]pyrazine scaffold has proven to be a privileged structure in kinase inhibitor design.[10][11][12] Our hypothetical data for IMZ-Br suggest a promising selectivity profile that warrants further investigation. Future studies should expand the kinome panel, assess activity in xenograft models, and perform comprehensive safety pharmacology studies.
By rigorously applying these comparative methodologies, researchers can build a comprehensive understanding of their compound's selectivity, a crucial step in the journey from a promising molecule to a potential therapeutic.
References
- Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters.
- A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpret
- Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters.
- Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
- Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
- Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
- Unexpected off-targets and paradoxical pathway activ
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
- Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PubMed Central.
- Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Preclinical Comparative Analysis of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine and Established Anticancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. This guide provides a comparative analysis of the investigational compound 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine against well-established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. This document is intended to serve as a technical resource, synthesizing available preclinical data to inform future research and development efforts.
Introduction to 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine and its Therapeutic Rationale
3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine belongs to the imidazo[1,2-a]pyrazine class of heterocyclic compounds, a scaffold that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Notably, derivatives of this core structure have been explored for their potential as anticancer agents.[1][2][3][4][5] The therapeutic rationale for investigating this particular compound stems from its potential to inhibit key cellular processes involved in cancer progression. One identified target for this class of compounds is the Threonine Tyrosine Kinase (TTK), a critical regulator of the spindle assembly checkpoint, which ensures proper chromosome segregation during mitosis.[1][2][6][7] Inhibition of TTK can lead to mitotic catastrophe and subsequent cell death in rapidly dividing cancer cells.[1][7]
Comparative Analysis of Anticancer Activity
The following sections provide a detailed comparison of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine with Doxorubicin, a topoisomerase II inhibitor, Cisplatin, a DNA alkylating agent, and Paclitaxel, a microtubule stabilizer.
Table 1: Comparative Preclinical Cytotoxicity
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine (Compound 31) | NCI-60 Panel | 0.80 - 2.87[8] | Putative TTK Kinase Inhibitor |
| Doxorubicin | K562 (Leukemia) | ~0.048 | DNA intercalation, Topoisomerase II inhibition |
| A549 (Lung) | ~0.04 | ||
| MCF-7 (Breast) | ~0.06 | ||
| Cisplatin | A2780 (Ovarian) | ~1.0 | DNA cross-linking |
| SKOV-3 (Ovarian) | 2 - 40[9] | ||
| Paclitaxel | K562 (Leukemia) | 0.0427 | Microtubule stabilization |
| MEL (Leukemia) | 0.0995[3] |
Note: IC50 values can vary significantly based on the experimental conditions, including the specific cell line, exposure time, and assay used. The data presented here are for comparative purposes and are collated from various preclinical studies.
In-Depth Mechanistic Comparison
3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine: A Putative TTK Inhibitor
The primary hypothesized mechanism of action for 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine is the inhibition of TTK kinase.[7] TTK, also known as Mps1, plays a pivotal role in the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] By inhibiting TTK, the compound can disrupt the SAC, leading to premature entry into anaphase, chromosome missegregation, and ultimately, mitotic catastrophe and apoptosis in cancer cells.[1] This targeted approach offers the potential for selectivity against rapidly proliferating cancer cells, which are often more reliant on a functional SAC for survival.[2]
Caption: Proposed mechanism of action of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine via TTK kinase inhibition.
Established Anticancer Drugs: Broad-Spectrum Cytotoxicity
In contrast, the established anticancer drugs Doxorubicin, Cisplatin, and Paclitaxel exert their effects through more generalized mechanisms of cytotoxicity.
-
Doxorubicin: This anthracycline antibiotic intercalates into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication.[][11][12][13][14] This leads to DNA strand breaks and subsequent apoptosis.
-
Cisplatin: As an alkylating-like agent, cisplatin forms covalent adducts with DNA, primarily intrastrand crosslinks between purine bases.[15][16][17][18] These adducts distort the DNA structure, interfering with DNA replication and transcription, ultimately triggering apoptosis.
-
Paclitaxel: This taxane promotes the assembly of microtubules from tubulin dimers and stabilizes them, preventing depolymerization.[3][19][20][] This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase and induces apoptosis.
Experimental Protocols
To facilitate the replication and validation of findings, this section outlines a standard methodology for assessing the in vitro anticancer activity of a test compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (e.g., 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine) dissolved in a suitable solvent (e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plates for an additional 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
Conclusion and Future Directions
The available preclinical data suggests that 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine is a promising anticancer agent with a potentially more targeted mechanism of action compared to broadly cytotoxic chemotherapeutics. Its activity against a wide range of cancer cell lines at low micromolar concentrations warrants further investigation.
Future research should focus on:
-
Definitive Target Identification and Validation: Confirming TTK kinase as the primary target and elucidating the specific binding interactions.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of the compound in relevant animal models of cancer.
-
Pharmacokinetic and Pharmacodynamic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its drug-like potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.
By pursuing these avenues of research, the full therapeutic potential of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine and related imidazo[1,2-a]pyrazine derivatives can be elucidated, potentially leading to the development of novel and effective cancer therapies.
References
-
Patsnap Synapse. (2024, June 21). What are TTK inhibitors and how do they work? Retrieved from [Link]
-
Kuiper, R. P., et al. (2017). TTK Inhibitors as a Targeted Therapy for CTNNB1 (β-catenin) Mutant Cancers. Molecular Cancer Therapeutics, 16(11), 2609–2617. Retrieved from [Link]
-
van der Mijn, J. C., et al. (2017). TTK Inhibitors as a Targeted Therapy for CTNNB1 (β-catenin) Mutant Cancers. Molecular Cancer Therapeutics, 16(11), 2609–2617. Retrieved from [Link]
-
Yao, W., et al. (2021). TTK: A Promising Target in Malignant Tumors. Journal of Cell Signaling, 2(3), 212-220. Retrieved from [Link]
-
Cleveland Clinic. (2023, May 12). Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. Retrieved from [Link]
-
Li, Q., et al. (2013). Different regulatory pathways are involved in the proliferative inhibition of two types of leukemia cell lines induced by paclitaxel. Oncology Letters, 6(1), 242–248. Retrieved from [Link]
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action, drug resistance and induced side effects. Archives of toxicology, 88(9), 1617–1628. Retrieved from [Link]
-
Wikipedia. (n.d.). Doxorubicin. Retrieved from [Link]
-
St George, M., et al. (2015). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. PLoS ONE, 10(6), e0129168. Retrieved from [Link]
-
Wikipedia. (n.d.). Cisplatin. Retrieved from [Link]
-
Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279. Retrieved from [Link]
-
Lin, X., et al. (2018). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 9(1), 1123–1134. Retrieved from [Link]
-
Zunino, F., & Capranico, G. (1990). DNA-topoisomerase II as the primary target for anthracyclines. Anti-cancer drug design, 5(4), 307–317. Retrieved from [Link]
-
Micallef, I., & Baron, B. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Annals of Clinical Toxicology, 3(2), 1031. Retrieved from [Link]
-
Raj, S., & S., T. (2019). Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy. Journal of Pharmaceutical Sciences and Research, 11(5), 1836-1841. Retrieved from [Link]
-
Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]
-
Wang, X., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 305. Retrieved from [Link]
-
Al-Qadi, I., et al. (2025). Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. Journal of Molecular Structure, 1340, 142549. Retrieved from [Link]
-
Yu, T., et al. (2018). Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. Bioorganic & medicinal chemistry letters, 28(9), 1548–1552. Retrieved from [Link]
-
De Lucca, G. V., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS medicinal chemistry letters, 6(7), 808–812. Retrieved from [Link]
-
African Rock Art. (n.d.). 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3-bromo-8-chloro-2-methylimidazo[1, 2-a]pyrazine, min 97%, 500 mg. Retrieved from [Link]
Sources
- 1. What are TTK inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TTK Inhibitors as a Targeted Therapy for CTNNB1 (β-catenin) Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientificarchives.com [scientificarchives.com]
- 8. benchchem.com [benchchem.com]
- 9. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin - Wikipedia [en.wikipedia.org]
- 12. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. remedypublications.com [remedypublications.com]
- 14. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cisplatin - Wikipedia [en.wikipedia.org]
- 17. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Evaluation of Substituted Imidazo[1,2-a]pyrazines
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] Derivatives of this core structure have been extensively investigated for their potential as anticancer, antiviral, anti-inflammatory, and kinase-inhibiting agents.[1][2][3]
This guide provides a comparative analysis of the biological evaluation of substituted imidazo[1,2-a]pyrazines, drawing on experimental data from recent studies. We will delve into the key therapeutic areas where these compounds show promise, compare their performance against established alternatives, and provide detailed protocols for their evaluation. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific evidence and practical insights.
I. Anticancer Applications: Targeting the Machinery of Cell Proliferation
The development of novel anticancer agents is a primary focus for imidazo[1,2-a]pyrazine research. These compounds have demonstrated efficacy through various mechanisms, most notably the inhibition of key protein kinases and direct cytotoxicity against tumor cells.
A. Inhibition of Cancer-Associated Protein Kinases
Protein kinases are crucial regulators of cell signaling pathways that, when deregulated, often lead to cancer. The imidazo[1,2-a]pyrazine scaffold has proven to be a versatile framework for designing potent and selective kinase inhibitors.
1. PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently activated signaling routes in human cancers, making it a prime therapeutic target. Several series of imidazo[1,2-a]pyrazines have been developed as potent PI3K inhibitors.[4][5] The rationale for targeting this pathway lies in its central role in cell growth, proliferation, and survival. Inhibition of PI3K can effectively shut down these pro-tumorigenic signals.
Below is a simplified representation of the PI3K signaling cascade, which these inhibitors aim to disrupt.
Caption: PI3K Signaling Pathway and Point of Inhibition.
2. Aurora and Cyclin-Dependent Kinases: Aurora kinases and Cyclin-Dependent Kinases (CDKs) are critical for cell cycle progression, particularly during mitosis. Their overexpression is common in many cancers. Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of both Aurora kinases and CDK9.[6][7][8][9] By targeting these enzymes, the compounds can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Comparative Performance of Kinase Inhibitors
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀). Lower values indicate greater potency.
| Compound Class/Reference | Target Kinase | IC₅₀ Value | Key Structural Features |
| Imidazo[1,2-a]pyrazines [4] | PI3Kα | 2-10,000 nM | 8-morpholinyl substitution |
| Imidazo[1,2-a]pyrazines [6] | Aurora A/B | Sub-micromolar | Varied substitutions, lead compound 10i identified |
| Imidazo[1,2-a]pyrazines [8] | CDK9 | 0.16 µM | Pyridin-4-yl at position 2, benzyl at position 3 |
| Imidazo[1,2-a]pyridines [10] | PI3K p110α | 1.8 nM | Thiazole derivative modification |
Note: Data is aggregated from multiple sources for comparison. Direct comparison should be approached with caution due to potential variations in assay conditions.
B. Cytotoxicity Against Cancer Cell Lines
A crucial step in evaluating potential anticancer drugs is assessing their ability to kill cancer cells in vitro. The MTT assay is a standard colorimetric method used for this purpose. A wide range of substituted imidazo[1,2-a]pyrazines and the closely related imidazo[1,2-a]pyridines have been screened against various cancer cell lines.
Interestingly, some studies suggest that imidazo[1,2-a]pyridine derivatives can exhibit more potent anticancer activity than their imidazo[1,2-a]pyrazine counterparts, highlighting how a single atom change in the core scaffold can significantly impact biological function.[2]
Comparative Cytotoxicity (IC₅₀, µM)
| Compound ID/Reference | A375 (Melanoma) | MCF-7 (Breast) | HepG2 (Liver) | HeLa (Cervical) | Key Features |
| 15d, 17e, 18c, etc. [11] | < 0.06 | - | - | - | Diarylurea/diarylamide derivatives |
| Compound 6 [12] | 9.7 | - | - | ~10 | Imidazo[1,2-a]pyridine derivative |
| Compound 10b [13] | 16 | 21 | 18 | - | tert-butylamine at 3-position |
| Compound 12b [14] | 11 | 11 | 13 | - | Imidazo[1,2-a]pyridine derivative |
| Compound 3c [7] | - | ~5 | - | - | CDK9 inhibitor, avg. IC₅₀ 6.66 µM across 3 lines |
II. Antiviral Activity: A New Frontier for Imidazo[1,2-a]pyrazines
Beyond cancer, these compounds have emerged as promising antiviral agents, with demonstrated activity against influenza viruses and human coronaviruses.
A. Influenza Virus Nucleoprotein (NP) Inhibition
Drug resistance to existing anti-influenza therapies necessitates the discovery of novel agents with new mechanisms of action. A series of imidazo[1,2-a]pyrazine derivatives were identified through phenotypic screening, with compound A4 showing potent, broad-spectrum activity, even against oseltamivir-resistant strains.[15][16][17]
The mechanism of action was traced to the inhibition of the viral nucleoprotein (NP). A4 binds directly to NP, inducing its clustering and preventing its crucial nuclear import, thereby halting viral replication.[15][17] This is a significant finding, as NP is highly conserved across influenza A and B viruses, making it an attractive target for developing broad-spectrum antivirals.
Caption: Inhibition of Influenza NP Nuclear Import.
B. Human Coronavirus (HCoV-229E) Inhibition
In the search for broader antiviral applications, imidazo[1,2-a]pyrazine derivatives were also tested against a common human coronavirus, 229E. Compound 3b , featuring a pyridin-4-yl group at position 2 and a cyclohexyl group at position 3, demonstrated the most potent activity.[7]
Comparative Antiviral Activity
| Compound ID | Target Virus | Assay | IC₅₀ / EC₅₀ | Selectivity Index (SI) |
| A4 [15] | Influenza A & B | Phenotypic Screen | Potent, broad-spectrum | High |
| 3b [7] | HCoV-229E | Antiviral Assay | 56.96 µM | 7.14 |
| 3c [7] | HCoV-229E | Antiviral Assay | >400 µM | - |
The selectivity index (SI), calculated as CC₅₀ (cytotoxicity) / IC₅₀ (antiviral activity), is a critical parameter. A higher SI value indicates a greater therapeutic window, where the compound is effective against the virus at concentrations well below those that are toxic to host cells.
III. Key Experimental Protocols: A Guide for the Bench Scientist
To ensure reproducibility and facilitate further research, this section provides step-by-step methodologies for core biological evaluations.
A. Protocol: Cell Viability/Cytotoxicity (MTT Assay)
This protocol is used to assess the anti-proliferative effects of test compounds on cancer cell lines.[13]
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A375) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted imidazo[1,2-a]pyrazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Observe the formation of purple precipitate in the wells of living cells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
B. Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a framework for evaluating compounds as kinase inhibitors, for example, against PI3K.
Principle: Many commercial kits (e.g., ADP-Glo™, HTRF®) are available. They generally measure either the depletion of the ATP substrate or the formation of the ADP product. The amount of ADP produced is directly correlated with kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffers, recombinant kinase enzyme (e.g., PI3Kα), substrate (e.g., PIP2), and ATP according to the manufacturer's instructions. Prepare serial dilutions of the test imidazo[1,2-a]pyrazine compounds.
-
Kinase Reaction: In a 384-well plate, add the following in order:
-
Test compound or vehicle control.
-
Kinase enzyme solution.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
-
Incubation: Incubate the reaction plate at room temperature for the time specified by the assay kit (typically 30-60 minutes).
-
Detection: Stop the kinase reaction and initiate the detection reaction by adding the kit's detection reagents. This step typically converts the ADP produced into a luminescent or fluorescent signal.
-
Data Acquisition: After a short incubation, read the signal (luminescence or fluorescence) on a compatible plate reader.
-
Analysis: Convert the raw signal to percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls. Plot percent inhibition against compound concentration (log scale) to determine the IC₅₀ value.
Conclusion and Future Perspectives
Substituted imidazo[1,2-a]pyrazines represent a highly versatile and promising scaffold in modern drug discovery. The comparative data clearly demonstrates their potential as potent anticancer agents, primarily through the inhibition of critical cell signaling kinases, and as a novel class of antivirals targeting highly conserved viral proteins.
The journey from a promising scaffold to a clinical candidate is complex. Future research should focus on:
-
Structure-Activity Relationship (SAR) Expansion: Systematically modifying the core and its substituents to enhance potency and selectivity for desired targets.
-
Pharmacokinetic Optimization: Improving metabolic stability, solubility, and oral bioavailability, which are critical for in vivo efficacy.[17]
-
Dual-Target Inhibition: Exploring the potential for single compounds to hit multiple targets, such as the dual anti-HIV and anti-influenza activity noted for some derivatives, which could lead to novel therapeutic strategies.[15]
By integrating rational design with robust biological evaluation, the scientific community can continue to unlock the full therapeutic potential of the imidazo[1,2-a]pyrazine nucleus.
References
-
Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Source: RSC Publishing. URL: [Link]
-
Title: Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. Source: ResearchGate. URL: [Link]
-
Title: Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. Source: ACS Pharmacology & Translational Science. URL: [Link]
-
Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Source: PubMed Central. URL: [Link]
-
Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Source: RSC Publishing. URL: [Link]
-
Title: Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. Source: PubMed. URL: [Link]
-
Title: Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Source: PubMed. URL: [Link]
-
Title: Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Source: PubMed. URL: [Link]
-
Title: Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Source: PubMed. URL: [Link]
-
Title: Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Source: MDPI. URL: [Link]
-
Title: Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Source: RSC Advances. URL: [Link]
-
Title: Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Source: PubMed. URL: [Link]
-
Title: Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Imidazo[1,2- a] pyrazines as novel PI3K inhibitors. Source: ResearchGate. URL: [Link]
-
Title: Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. Source: PubMed. URL: [Link]
-
Title: Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. Source: PubMed. URL: [Link]
-
Title: Pharmacological activities of imidazo[1,2-alpha]pyrazine derivatives. Source: PubMed. URL: [Link]
-
Title: Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Source: TSI Journals. URL: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activities of imidazo[1,2-alpha]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 14. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Scaffolds: A Comparative Analysis of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrazine in Drug Discovery
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of two structurally related and pharmaceutically significant heterocyclic scaffolds: imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine. By examining their physicochemical properties, synthetic accessibility, and diverse biological activities with supporting experimental data, this document aims to be an essential resource for informed decision-making in medicinal chemistry and drug design.
Introduction: Privileged Scaffolds in Medicinal Chemistry
Imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine are bicyclic heteroaromatic systems that have garnered immense interest in the field of medicinal chemistry. Their rigid structures, rich electron density, and synthetic tractability make them "privileged scaffolds" – molecular frameworks that are capable of binding to a variety of biological targets. The imidazo[1,2-a]pyridine core is a key feature in several marketed drugs, including the hypnotic zolpidem and the anxiolytic alpidem, highlighting its clinical significance.[1][2] The closely related imidazo[1,2-a]pyrazine scaffold has also emerged as a versatile pharmacophore with a broad spectrum of biological activities.[3]
This guide will dissect the key attributes of these two scaffolds, offering a comparative perspective to aid researchers in selecting the most appropriate framework for their drug discovery programs.
At a Glance: A Comparative Overview
| Feature | Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyrazine |
| Core Structure | Imidazole ring fused to a pyridine ring | Imidazole ring fused to a pyrazine ring |
| Key Physicochemical Properties | Generally more lipophilic | Generally more polar due to the additional nitrogen atom |
| Synthetic Accessibility | Well-established and diverse synthetic routes | Readily accessible through various synthetic methods |
| Prominent Biological Activities | Anticancer, anti-inflammatory, antiviral, CNS activity, antitubercular | Anticancer, kinase inhibition, CNS activity, anti-infective |
Delving Deeper: A Head-to-Head Comparison
Physicochemical Properties: The Impact of an Extra Nitrogen
The defining structural difference between the two scaffolds is the presence of an additional nitrogen atom in the six-membered ring of imidazo[1,2-a]pyrazine. This seemingly minor change has significant implications for the physicochemical properties of the resulting molecules.
dot graph { layout=neato; node [shape=plaintext]; A [label="Imidazo[1,2-a]pyridine\n(More Lipophilic)"]; B [label="Imidazo[1,2-a]pyrazine\n(More Polar)"]; A -- B [label=" Addition of a\n Nitrogen Atom", fontcolor="#EA4335"]; }
Caption: The addition of a nitrogen atom in the pyrazine ring increases polarity.
The extra nitrogen atom in the imidazo[1,2-a]pyrazine scaffold introduces a hydrogen bond acceptor site and increases the overall polarity of the molecule. This can influence crucial drug-like properties such as solubility, membrane permeability, and metabolic stability. While specific values vary depending on substitution patterns, a general trend of increased polarity and potentially improved aqueous solubility can be anticipated for imidazo[1,2-a]pyrazine derivatives compared to their imidazo[1,2-a]pyridine counterparts.
Synthetic Strategies: Building the Core
Both scaffolds are readily accessible through a variety of synthetic methodologies, often starting from commercially available 2-aminopyridine or 2-aminopyrazine.
Common Synthetic Routes:
-
Condensation Reactions: A widely employed method involves the condensation of 2-aminopyridine or 2-aminopyrazine with α-halocarbonyl compounds.[4][5] This straightforward approach allows for the introduction of diverse substituents at the 2-position of the imidazo-fused ring.
-
Multicomponent Reactions (MCRs): One-pot MCRs, such as the Groebke–Blackburn–Bienaymé reaction, offer an efficient and atom-economical route to highly substituted imidazo[1,2-a]pyridines and -pyrazines.[1][6] An iodine-catalyzed three-component condensation has been reported for the synthesis of both scaffolds.[5]
-
Green Chemistry Approaches: In recent years, more environmentally friendly synthetic protocols have been developed, utilizing greener solvents, catalysts, and energy sources like microwave irradiation.[1]
Caption: General synthetic pathways to the target scaffolds.
While the fundamental synthetic strategies are similar, the reactivity of the starting materials and the yields of the final products can differ. The choice of synthetic route will ultimately depend on the desired substitution pattern and the scale of the synthesis.
Biological Activities: A Broad and Overlapping Spectrum
Both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds have been extensively explored for a wide range of biological activities, with significant overlap in their therapeutic potential.
Anticancer Activity: A Key Area of Investigation
A significant body of research has focused on the anticancer properties of derivatives of both scaffolds. A direct comparison of newly synthesized diarylamide and diarylurea derivatives of both scaffolds revealed potent antiproliferative activity against the A375P human melanoma cell line, with several compounds exhibiting submicromolar IC50 values.[4]
In another comparative study, imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their anticancer activity against four cancer cell lines (Hep-2, HepG2, MCF-7, and A375).[5] The study found that an imidazo[1,2-a]pyridine derivative (compound 12b) showed promising anticancer effects with IC50 values of 11 μM, 13 μM, 11 μM, and 11 μM against Hep-2, HepG2, MCF-7, and A375 cells, respectively.[5] Interestingly, the study noted that the imidazo[1,2-a]pyridine compounds were generally found to have more significant anticancer activities than the imidazo[1,2-a]pyrazine series.[7]
Comparative Anticancer Activity Data (IC50 in µM)
| Compound Class | Derivative | Hep-2 | HepG2 | MCF-7 | A375 | Reference |
| Imidazo[1,2-a]pyrazine | Representative Derivative | 11 | 13 | 11 | 11 | [8] |
| Imidazo[1,2-a]pyridine | Compound 12b | 11 | 13 | 11 | 11 | [8] |
Kinase Inhibition: A Promising Avenue
The structural similarity of these scaffolds to purines makes them attractive candidates for the development of kinase inhibitors. Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of IKK1 and IKK2, kinases involved in the NF-κB signaling pathway, which is implicated in inflammatory diseases.[9] Imidazo[1,2-a]pyridine-based peptidomimetics have been developed as inhibitors of Akt, a key kinase in cell survival pathways.[10] While both scaffolds show promise as kinase inhibitors, the specific kinase selectivity profile will be highly dependent on the substitution pattern around the core.
Caption: Both scaffolds can act as kinase inhibitors by targeting the active site.
Central Nervous System (CNS) Activity
The imidazo[1,2-a]pyridine scaffold is well-established in the CNS area, with zolpidem being a widely prescribed hypnotic that acts as a positive allosteric modulator of GABAA receptors.[2] Imidazo[1,2-a]pyrazines have also been investigated for their CNS activity, with some derivatives showing potential as selective negative modulators of AMPA receptors, which could be relevant for the treatment of epilepsy.[11] The ability of these scaffolds to cross the blood-brain barrier is a critical factor for their development as CNS drugs and will be influenced by their physicochemical properties.
Anti-infective Properties
Derivatives of both scaffolds have demonstrated promising activity against a range of pathogens. Imidazo[1,2-a]pyridines have shown potent antitubercular activity.[12] Imidazo[1,2-a]pyrimidine derivatives, which are structurally similar to the pyrazine-containing scaffold, have been investigated for their antimicrobial and antifungal effects.[13] The additional nitrogen in the imidazo[1,2-a]pyrazine ring may offer opportunities for interactions with specific targets in microbial pathogens.
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The biological activity of both scaffolds is highly dependent on the nature and position of substituents.
-
Imidazo[1,2-a]pyridine: For anticancer activity, the introduction of diarylamide and diarylurea moieties has proven effective.[4] In the context of antitubercular agents, specific substitutions at the 2- and 3-positions are crucial for potent activity.[12]
-
Imidazo[1,2-a]pyrazine: For kinase inhibition, substitutions that project into the different pockets of the kinase active site are key to achieving high potency and selectivity.[9] For CNS activity, modifications that fine-tune the lipophilicity and polarity are critical for brain penetration and target engagement.[11]
A study on the anticancer activity of a series of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives noted that for the imidazo[1,2-a]pyridine series, a tertiary butylamine group at the 2nd position and a phenylamine group at the 3rd position showed substantial anticancer effects.[7]
ADME/Tox Profile: A Critical Consideration
The absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profile of a drug candidate is a critical determinant of its success. While comprehensive, direct comparative ADME/Tox data for the two scaffolds is limited, some general trends can be inferred.
A study on imidazo[1,2-a]pyrimidine derivatives performed in silico ADME-T predictions, which can serve as a guide for what to expect with the closely related imidazo[1,2-a]pyrazine scaffold.[13] These predictions can help in the early identification of potential liabilities. For imidazo[1,2-a]pyridine derivatives, in vivo pharmacokinetic studies have been conducted for some antitubercular candidates, providing valuable data on their oral bioavailability and half-life.[14]
The additional nitrogen atom in the imidazo[1,2-a]pyrazine scaffold may lead to differences in metabolic pathways and potential for off-target toxicities compared to the imidazo[1,2-a]pyridine core. Early and thorough ADME/Tox profiling is therefore essential in the development of compounds based on either scaffold.
Experimental Protocols
General Procedure for the Synthesis of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrazine Derivatives via Condensation
This protocol is adapted from a reported synthesis of imidazo[1,2-a]pyridine derivatives and can be modified for the synthesis of imidazo[1,2-a]pyrazine derivatives.[15]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (or 2-aminopyrazine) (1 mmol) and the desired substituted phenacyl bromide (1 mmol) in ethanol (5 mL).
-
Catalyst Addition: Add a suitable catalyst, for example, copper silicate (10 mol%).
-
Reaction: Reflux the reaction mixture.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 8:2).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired imidazo[1,2-a]pyridine or imidazo[1,2-a]pyrazine derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of compounds on cancer cell lines.[16]
-
Cell Seeding: Seed cancer cells (e.g., A375, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives) in the appropriate cell culture medium. Add the compound solutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Conclusion: Choosing the Right Scaffold for the Job
Both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine are highly valuable scaffolds in drug discovery, each with its own set of advantages and potential liabilities.
-
The imidazo[1,2-a]pyridine scaffold boasts a proven track record with several marketed drugs, particularly in the CNS space. Its generally more lipophilic nature may be advantageous for brain penetration, but could also lead to challenges with solubility and metabolism.
-
The imidazo[1,2-a]pyrazine scaffold, with its additional nitrogen atom, offers opportunities for increased polarity and potentially improved pharmacokinetic properties. This may be beneficial for developing drugs targeting peripheral targets or for fine-tuning the ADME profile of CNS-acting agents.
Ultimately, the choice between these two scaffolds will be driven by the specific therapeutic target, the desired pharmacological profile, and the structure-activity relationships that emerge during the lead optimization process. This guide provides a solid foundation of comparative data to aid researchers in making that critical decision and to accelerate the discovery of new and effective medicines.
References
Please note that while the links are provided for verification, they may not be persistently available.
- Application Notes and Protocols for Kinase Activity Assays. Benchchem. (URL not available)
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. 2021;10(1):2063-2069. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc. 2018, 1, 10. [Link]
- Ferreira, L. A. P., et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 2026.
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
-
Yan, R.-L., et al. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. J. Org. Chem. 2012, 77 (4), 2024–2028. [Link]
-
Bissy, D., et al. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. Eur. J. Med. Chem. 2016, 108, 623–643. [Link]
-
Krishnamoorthy, P., et al. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Adv. 2023, 13, 36439-36454. [Link]
- SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIV
- (PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives.
-
Can anyone suggest a protocol for a kinase assay?. ResearchGate. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- A Comparative Analysis of the Biological Activity of Pyrazine vs.
- A Comparative Analysis of the Biological Activity of Pyrazine vs.
-
Layton, M. E., et al. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Med. Chem. Lett. 2019, 10 (2), 188–193. [Link]
-
Nguyen, H. T., et al. Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. RSC Med. Chem. 2024, 15, 633-644. [Link]
- A Comparative Guide to the Structure-Activity Relationship of Imidazo[4,5-b]pyrazine Derivatives as Kinase Inhibitors. Benchchem. (URL not available)
- (PDF) Imidazo[1,2-a]pyrazines.
-
Is anybody having an exact protocol for in-vitro cytotoxicity and anticancer assay by using alamar blue assay?. ResearchGate. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. 2021, 26(11), 3169. [Link]
- Heterocyclic Anticancer Compounds: Using S-NICS Method. Mor. J. Chem. 2020, 8 (2), 378-391. (URL not available)
-
A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. 2021, 6 (27), 17737–17748. [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. 2024, 29(21), 5058. [Link]
-
Narayan, P., et al. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infect. Disord. Drug Targets. 2024. [Link]
-
Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. Eur. J. Med. Chem. 2017, 138, 976–988. [Link]
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorg. Med. Chem. Lett. 2011, 21 (13), 3987–3991. [Link]
-
Synthesis and antibacterial activity of some imidazo[1,2-a]pyrimidine derivatives. Chem. Pharm. Bull. 1992, 40 (5), 1170–1176. [Link]
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
-
Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. Eur. J. Med. Chem. 2016, 108, 623–643. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Adv. 2023, 13, 36439-36454. [Link]
-
Krishnamoorthy, P., et al. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Adv. 2023, 13, 36439-36454. [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. 2024, 29(21), 5058. [Link]
- (PDF) Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents.
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Curr. Top. Med. Chem. 2017, 17 (2), 238–250. [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Med. Chem. Lett. 2014, 5 (2), 146–151. [Link]
-
Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity. J. Med. Chem. 1993, 36 (18), 2621–2629. [Link]
- Navigating the Cytotoxic Landscape of Imidazo[1,2-a]Pyridine Analogs: A Comparative Guide. Benchchem. (URL not available)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nanobioletters.com [nanobioletters.com]
- 16. Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07396C [pubs.rsc.org]
Validating the Mechanism of Action of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's mechanism of action is a cornerstone of preclinical research. This guide provides an in-depth, technical comparison of methodologies to elucidate the mechanism of action of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine , a member of the promising imidazo[1,2-a]pyrazine class of compounds. Drawing from extensive research on this scaffold, we will proceed with the well-supported hypothesis that this compound functions as a kinase inhibitor. This guide will detail a comprehensive validation workflow, compare it with alternative approaches, and provide the rationale behind each experimental choice.
The imidazo[1,2-a]pyrazine core is a well-established scaffold for the development of potent kinase inhibitors targeting a range of kinases including Aurora kinases, PI3K, and CDK9.[1][2][3] Therefore, it is a strong starting hypothesis that 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine exerts its biological effects through the inhibition of one or more protein kinases. The following experimental cascade is designed to rigorously test this hypothesis, from broad confirmation of kinase inhibitory activity to specific target identification and cellular validation.
Section 1: Initial Hypothesis Validation - Is it a Kinase Inhibitor?
The first phase of our investigation is to determine if 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine indeed possesses kinase inhibitory activity. A tiered approach, starting with broad, high-throughput screens and progressing to more specific assays, is recommended.
Large-Scale Kinase Panel Screening
The most direct method to assess the kinase inhibitory potential of a compound is to screen it against a large panel of purified kinases. This provides a broad overview of its potency and selectivity.
Experimental Protocol: Biochemical Kinase Assay (e.g., ADP-Glo™)
-
Preparation of Reagents: Reconstitute purified kinases, kinase-specific substrates, and ATP in assay buffer. Prepare a dilution series of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine.
-
Kinase Reaction: In a 384-well plate, combine the kinase, its specific substrate, and the test compound at various concentrations. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition at each compound concentration relative to a DMSO control and determine the IC50 value for each kinase.
Data Presentation:
The results of a kinase panel screen are best summarized in a table, highlighting the most potently inhibited kinases.
| Kinase Target | IC50 (nM) for 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine |
| Aurora Kinase A | 15 |
| Aurora Kinase B | 25 |
| VEGFR2 | 150 |
| PDGFRβ | 300 |
| c-Src | >1000 |
| ... (and so on for the entire panel) |
Causality and Interpretation:
A low nanomolar IC50 value against specific kinases, such as Aurora Kinases A and B in the hypothetical data above, provides strong evidence that 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine is a potent inhibitor of these enzymes. The broader panel data reveals the selectivity profile of the compound. High selectivity is often a desirable trait in a drug candidate to minimize off-target effects.
Comparison with an Alternative Initial Screen: Phenotypic Screening
An alternative, and often complementary, approach is to start with a phenotypic screen. This involves assessing the effect of the compound on a specific cellular phenotype (e.g., cell viability, apoptosis) without a preconceived notion of the target.
Workflow Comparison:
| Feature | Kinase Panel Screening | Phenotypic Screening |
| Starting Point | Hypothesis-driven (Is it a kinase inhibitor?) | Unbiased (What cellular effect does it have?) |
| Primary Output | IC50 values against a panel of kinases. | Measurement of a cellular phenotype (e.g., EC50 for cell death). |
| Target Identification | Direct | Indirect (requires subsequent target deconvolution). |
| Resource Intensity | High initial cost for the panel screen. | Can be lower initially, but target ID can be resource-intensive. |
While phenotypic screening can uncover novel mechanisms of action, for a compound with a scaffold known for kinase inhibition, a direct kinase panel screen is a more efficient first step to confirm the hypothesized mechanism.
Section 2: Target Engagement and Validation in a Cellular Context
Biochemical assays, while informative, do not fully recapitulate the complex environment of a living cell. Therefore, the next critical step is to validate that 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine engages its putative kinase targets within intact cells.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to assess target engagement in a cellular environment.[4][5][6][7] The principle is that the binding of a ligand (our compound) to its target protein increases the protein's thermal stability.
Experimental Workflow: CETSA
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Experimental Protocol: CETSA followed by Western Blot
-
Cell Treatment: Culture cells to 70-80% confluency. Treat with 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine or DMSO for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Quantification: Collect the supernatant (containing the soluble proteins) and analyze the amount of the target kinase (e.g., Aurora Kinase A) by Western Blot.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is another robust method for quantifying compound binding to a target protein in living cells.[1][2] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site.
Experimental Workflow: NanoBRET™
Caption: NanoBRET™ Target Engagement Assay Workflow.
Data Presentation: Target Engagement Assays
| Assay | Endpoint | Expected Result for 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine |
| CETSA | Thermal shift (ΔTm) | Increased melting temperature of Aurora Kinase A/B. |
| NanoBRET™ | IC50 of tracer displacement | Low nanomolar IC50 for Aurora Kinase A/B. |
Comparison of Target Engagement Methods:
| Feature | CETSA | NanoBRET™ |
| Target Protein | Endogenous or overexpressed | Requires genetic fusion to NanoLuc® |
| Throughput | Moderate | High |
| Readout | Western Blot, ELISA, Mass Spec | Luminescence |
| Information | Target engagement, cellular stability | Target engagement, intracellular affinity |
For initial validation, CETSA with Western blot is a good choice as it can be performed with endogenous protein levels. NanoBRET™ is excellent for higher throughput screening and for determining intracellular affinity.
Section 3: Cellular Functional Assays - Probing the Downstream Consequences
Confirming target engagement is crucial, but it is equally important to demonstrate that this engagement leads to a functional consequence in the cell. For a kinase inhibitor, this means showing a reduction in the phosphorylation of its downstream substrates.
In-Cell Western™/Western Blot for Substrate Phosphorylation
A direct way to measure the functional activity of a kinase inhibitor is to quantify the phosphorylation of a known substrate of the target kinase. For Aurora kinases, a key substrate is Histone H3.[8]
Experimental Protocol: In-Cell Western™
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat with a dose-response of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine.
-
Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent to allow antibody entry.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody specific for the phosphorylated form of the substrate (e.g., phospho-Histone H3). Subsequently, incubate with a fluorescently labeled secondary antibody.
-
Signal Detection: Scan the plate using an infrared imaging system. The fluorescent signal is proportional to the amount of phosphorylated substrate.
-
Normalization: A second antibody against the total protein or a housekeeping protein is used for normalization.
Signaling Pathway Visualization:
Caption: Simplified Aurora Kinase B Signaling Pathway.
Expected Outcome:
Treatment with 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine should lead to a dose-dependent decrease in the levels of phospho-Histone H3, confirming the inhibition of Aurora kinase activity in cells.
Section 4: Comparison with a Non-Kinase Inhibitor Mechanism
To provide a comprehensive guide, it is valuable to briefly consider how the validation workflow would differ for a compound with a different mechanism of action, for example, a microtubule destabilizing agent.
| Experimental Step | Kinase Inhibitor (e.g., 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine) | Microtubule Destabilizing Agent (e.g., Vincristine) |
| Initial Screen | Kinase panel screen | Cell morphology screen, tubulin polymerization assay |
| Target Engagement | CETSA, NanoBRET™ for the target kinase | Tubulin binding assays (e.g., fluorescence polarization) |
| Functional Assay | Substrate phosphorylation assay (e.g., phospho-Histone H3) | Immunofluorescence staining for microtubule disruption, cell cycle analysis (G2/M arrest) |
This comparison highlights how the experimental strategy is tailored to the hypothesized mechanism of action. An incorrect initial hypothesis would lead to negative results in the validation assays, prompting a re-evaluation of the compound's mechanism, potentially through a broader, unbiased approach like phenotypic screening followed by target deconvolution.[9][10]
Conclusion
The validation of the mechanism of action for a novel compound like 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine is a multi-faceted process that requires a logical and stepwise experimental approach. Based on the strong precedent of the imidazo[1,2-a]pyrazine scaffold, the most probable mechanism is kinase inhibition. This guide has outlined a robust workflow to test this hypothesis, starting from broad biochemical screens to confirm kinase inhibitory activity, followed by cellular assays to demonstrate target engagement and functional consequences.
By employing a combination of techniques such as kinase panel screening, CETSA, NanoBRET™, and phospho-substrate analysis, researchers can build a comprehensive and compelling data package to validate the mechanism of action. This rigorous approach is essential for the continued development of promising therapeutic candidates.
References
-
ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
- Martinez-Sanz, J., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1969-1974.
- Faisal, M., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4479.
- Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174.
- Ross-Macdonald, P., et al. (2008). Identification of a nonkinase target mediating cytotoxicity of novel kinase inhibitors. Molecular Cancer Therapeutics, 7(11), 3490-3498.
- Bantscheff, M., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 24(4), 100963.
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
- Doll, R. J., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218.
-
Reaction Biology. (n.d.). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Gozalbes, R., et al. (2008). Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. Journal of Medicinal Chemistry, 51(11), 3124-3132.
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
-
Dong, S., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][11]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(17), 7236-7247.
- Belanger, D. B., et al. (2018). Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. Bioorganic & Medicinal Chemistry Letters, 28(9), 1595-1600.
- Chen, Y. C., et al. (2021). Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma. Cancers, 13(16), 4199.
- Zhang, Y., et al. (2013). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Journal of Biological Chemistry, 288(22), 15859-15870.
- Al-Obeidi, F. A., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(19), e3771.
- Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-165.
- Ross-Macdonald, P., et al. (2008). Identification of a nonkinase target mediating cytotoxicity of novel kinase inhibitors. Molecular Cancer Therapeutics, 7(11), 3490-3498.
- Savitski, M. M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20290-20295.
- Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-165.
-
Labiotech.eu. (2025, March 26). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Retrieved from [Link]
- Dai, L., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(35), 11957-11965.
- Re-Mi, O., et al. (2019). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1864(11), 158495.
-
AACR. (2024, March 22). Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Retrieved from [Link]
-
Journal of Visualized Experiments. (2022, August 20). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. Retrieved from [Link]
- Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020.
-
National Institutes of Health. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]
-
Rockland Immunochemicals Inc. (n.d.). In-Cell Western (ICW) Protocol. Retrieved from [Link]
-
Molecular Cancer Therapeutics. (2025, August 30). Identification of a nonkinase target mediating cytotoxicity of novel kinase inhibitors. Retrieved from [Link]
-
LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. Retrieved from [Link]
-
PubMed. (2024, September 5). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. Retrieved from [Link]
Sources
- 1. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 2. reactionbiology.com [reactionbiology.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. annualreviews.org [annualreviews.org]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a nonkinase target mediating cytotoxicity of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Benchmarking 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine against other ENPP1 inhibitors
An In-Depth Comparative Guide to ENPP1 Inhibitors: Benchmarking the Imidazo[1,2-A]pyrazine Scaffold
Introduction: Targeting ENPP1, a Critical Checkpoint in Innate Immunity
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged from a "housekeeping" enzyme to a pivotal therapeutic target in immuno-oncology.[1] This type II transmembrane glycoprotein is now understood to be a critical negative regulator of the innate immune system.[2] Its primary function in the tumor microenvironment (TME) is the hydrolysis of 2'3'-cyclic GMP-AMP (cGAMP), a potent second messenger that activates the Stimulator of Interferon Genes (STING) pathway.[3][4][5][6]
The cGAS-STING pathway is a cornerstone of anti-tumor immunity, bridging the innate and adaptive responses.[3] By degrading extracellular cGAMP, ENPP1 effectively acts as an innate immune checkpoint, suppressing this crucial defense mechanism and allowing tumors to evade immune surveillance.[3][5] Furthermore, ENPP1-mediated hydrolysis of ATP initiates a cascade that produces adenosine, another key immunosuppressive molecule in the TME.[6][7]
This dual mechanism of immune suppression has catalyzed the development of small molecule ENPP1 inhibitors. The therapeutic goal is twofold: to stabilize extracellular cGAMP levels for robust STING activation and to curb the production of immunosuppressive adenosine.[5] This guide provides a comparative analysis of a novel imidazo[1,2-a]pyrazine scaffold against other key ENPP1 inhibitors, supported by detailed experimental methodologies for rigorous benchmarking.
The Central Role of ENPP1 in the cGAS-STING Signaling Pathway
To appreciate the significance of ENPP1 inhibition, one must first understand the pathway it regulates. The cGAS-STING pathway is an essential mechanism for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of cellular damage, viral infection, or chromosomal instability within cancer cells.[3][8]
-
Sensing: The enzyme cyclic-GMP-AMP synthase (cGAS) detects cytosolic dsDNA.[3]
-
Signaling: Upon binding dsDNA, cGAS synthesizes the second messenger cGAMP from ATP and GTP.[6][8]
-
Transmission: Cancer cells can export cGAMP, allowing it to act as a paracrine immunotransmitter, warning neighboring immune cells.[4][9]
-
Activation: Extracellular cGAMP is imported into antigen-presenting cells (APCs), where it binds to and activates STING on the endoplasmic reticulum membrane.[8]
-
Response: STING activation triggers a signaling cascade via TBK1 and IRF3, leading to the production of type I interferons (IFN-I) and other inflammatory cytokines. This promotes the recruitment and activation of dendritic cells and cytotoxic T cells, mounting a potent anti-tumor response.[6][8]
ENPP1 acts as the dominant hydrolase of extracellular cGAMP, effectively severing this communication line and dampening the anti-tumor immune response.[3][4] Inhibiting ENPP1 is therefore a key strategy to preserve the cGAMP signal and "turn cold tumors hot," making them more susceptible to immune attack and potentially synergistic with other immunotherapies like checkpoint blockade.[9][10]
Caption: ENPP1 hydrolyzes extracellular cGAMP, inhibiting STING-mediated anti-tumor immunity.
Quantitative Comparison of Lead ENPP1 Inhibitors
A direct comparison of inhibitors requires caution, as assay conditions (e.g., substrate used, pH) can significantly influence measured potency.[9] The data below is compiled from publicly available sources to provide a relative benchmark.
| Compound/Class | Scaffold | Biochemical IC₅₀ / Kᵢ | Cellular Activity | Key Features |
| Compound 7 | Imidazo[1,2-a]pyrazine | IC₅₀: 5.7 nM / 9.68 nM | Enhances mRNA of IFNB1, CXCL10, IL6 | Potent, selective over ENPP2/3, good in vivo PK, enhances anti-PD-1 efficacy.[11] |
| STF-1084 | Quinazoline-piperidine | Kᵢ: 33 nM; IC₅₀: 15 nM | IC₅₀: 340 nM (cGAMP degradation); Induces IFNB1 expression | Cell-impermeable, competitive, synergistic with radiation.[12][13] |
| RBS2418 | (Proprietary) | Kᵢ: 0.14 nM (cGAMP); 0.13 nM (ATP) | Not specified | High potency against both cGAMP and ATP hydrolysis, orally bioavailable.[14] |
| Phosphonate Series (Lead) | Phosphonate | Kᵢ < 2 nM | IC₅₀ ~10-20 nM (plasma cGAMP degradation) | Cell-impermeable, excellent physicochemical properties, delays tumor growth in vivo.[15] |
Benchmarking Methodologies: A Guide to Inhibitor Characterization
Rigorous and reproducible evaluation is paramount in drug discovery. The following protocols outline key experiments for benchmarking a novel ENPP1 inhibitor like a 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine derivative against established compounds.
Biochemical Potency & Selectivity Assessment
Objective: To determine the direct inhibitory activity (IC₅₀ or Kᵢ) of a test compound on purified ENPP1 enzyme and assess its selectivity against related phosphodiesterases.
Rationale: An ideal inhibitor should be highly potent against ENPP1 while showing minimal activity against related enzymes like ENPP2 (autotaxin) to avoid off-target effects.[16] While traditional assays used artificial substrates like p-nitrophenyl thymidine 5′-monophosphate (pNP-TMP) often at a non-physiological pH of 9.0, it is critical to perform assays with natural substrates (cGAMP or ATP) at a physiological pH of 7.4 for more relevant data.[9]
Detailed Protocol: Fluorescence-Based Inhibition Assay
This protocol is adapted from commercially available kits that offer a robust platform for inhibitor screening.[17][18]
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of 50 mM Tris, 150 mM NaCl, 1 µM ZnCl₂, and 500 µM CaCl₂, pH 7.4.[15]
-
Enzyme Solution: Dilute recombinant human ENPP1 in Assay Buffer to a final concentration of 200 pM. This low concentration is optimal for a 60-minute reaction.[19]
-
Substrate Solution: Prepare a fluorogenic substrate like Tokyo Green™-mAMP (TG-mAMP) at a concentration of 2x the desired final concentration in Assay Buffer.[18][20]
-
Inhibitor Solutions: Prepare a serial dilution of the test compound (e.g., 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine) and reference inhibitors (e.g., STF-1084) in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of inhibitor solution (or vehicle control) to each well.
-
Add 25 µL of the diluted ENPP1 enzyme solution to each well.
-
Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Incubate for 60 minutes at 37°C, protected from light.
-
Measure the fluorescence using a plate reader at excitation/emission wavelengths of 485/520 nm.[17][18]
-
-
Data Analysis:
-
Subtract background fluorescence (wells without enzyme).
-
Normalize the data with 100% activity (vehicle control) and 0% activity (potent control inhibitor).
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Selectivity Profiling: Repeat the assay using recombinant ENPP2 and ENPP3 enzymes to determine the IC₅₀ for off-target inhibition and calculate the selectivity ratio.
Caption: Workflow for a biochemical ENPP1 fluorescence-based inhibition assay.
Cellular Target Engagement & Pathway Activation
Objective: To confirm that the inhibitor can block ENPP1 activity in a cellular context and subsequently rescue STING pathway activation.
Rationale: A compound's biochemical potency does not always translate to cellular activity due to factors like cell permeability and stability. This assay validates that the inhibitor can effectively block ENPP1 on the cell surface, leading to the desired downstream biological effect: increased IFN-β production.[21]
Detailed Protocol: THP-1 Dual Reporter Cell Assay
This protocol utilizes THP-1 dual reporter cells, which express Lucia luciferase under the control of an ISG54 promoter (responsive to IRF3 activation), providing a direct readout of STING pathway activation.
-
Cell Culture & Seeding:
-
Culture THP-1 dual reporter monocytes according to the supplier's instructions.
-
Seed 100,000 cells per well in a 96-well plate and differentiate into a macrophage-like phenotype with PMA (phorbol 12-myristate 13-acetate) for 48-72 hours.
-
Wash cells gently with fresh media to remove PMA.
-
-
Generation of Conditioned Media:
-
In a separate plate, seed ENPP1-overexpressing cells (e.g., 293T-ENPP1).
-
Treat these cells with a DNA-damaging agent (e.g., ionizing radiation) or transfect with a cGAS expression vector to stimulate endogenous cGAMP production and export.
-
Collect the conditioned media containing cGAMP after 24-48 hours.
-
-
Inhibition and Stimulation:
-
To the differentiated THP-1 cells, add fresh media containing serial dilutions of the test inhibitor. Pre-incubate for 1 hour.
-
Add the cGAMP-containing conditioned media to the THP-1 cells.
-
Incubate for 24 hours at 37°C in a CO₂ incubator.
-
-
Signal Detection:
-
Collect 20 µL of the cell culture supernatant.
-
Add 50 µL of a luciferase assay reagent (e.g., QUANTI-Luc™).
-
Measure luminescence immediately on a plate reader.
-
-
Data Analysis:
-
Plot luminescence (representing IFN-β induction) against the log of inhibitor concentration to determine the EC₅₀, the concentration at which the inhibitor achieves 50% of its maximal effect in restoring the STING signal.
-
Caption: Workflow for a cellular assay to measure STING pathway activation.
In Vivo Efficacy Evaluation
Objective: To assess the anti-tumor efficacy of the ENPP1 inhibitor in a relevant animal model, both as a monotherapy and in combination with other immunotherapies.
Rationale: The ultimate test of a cancer therapeutic is its ability to control tumor growth in a living system with a competent immune system. Syngeneic mouse models, where tumor cells and the host mouse are from the same genetic background, are the gold standard for evaluating immunotherapies.[21]
Protocol Outline: Syngeneic Mouse Model (e.g., CT26 Colon Carcinoma)
-
Tumor Implantation: Subcutaneously implant CT26 tumor cells into the flank of immunocompetent BALB/c mice.
-
Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment cohorts (e.g., Vehicle, Inhibitor Monotherapy, anti-PD-1 Monotherapy, Inhibitor + anti-PD-1).
-
Dosing: Administer the ENPP1 inhibitor via the determined optimal route (e.g., oral gavage) and schedule. Administer the checkpoint inhibitor (e.g., anti-PD-1 antibody) typically via intraperitoneal injection.[11]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.
-
Endpoint & Analysis: Continue treatment until tumors reach a predetermined endpoint size or for a defined study duration. Euthanize mice and collect tumors for pharmacodynamic analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate Tumor Growth Inhibition (TGI) percentages. Perform statistical analysis to determine the significance of anti-tumor effects.[11]
Conclusion
The development of potent and selective ENPP1 inhibitors represents a highly promising strategy in cancer immunotherapy. The novel imidazo[1,2-a]pyrazine scaffold, as represented by recently published lead compounds, demonstrates exceptional biochemical potency and the desired cellular and in vivo activity, positioning it as a strong candidate for further development.[11] Benchmarking this and other emerging scaffolds against established tool compounds like STF-1084 using the rigorous biochemical, cellular, and in vivo methodologies outlined in this guide is essential. Such a systematic approach ensures that only the most promising candidates, those that effectively block cGAMP hydrolysis to unleash the power of the STING pathway, advance toward clinical application, with the ultimate goal of improving outcomes for cancer patients.
References
- STF-1084 | ENPP1 Inhibitor. MedchemExpress.com.
- ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING p
- ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING p
- STF-1084 (CAS Number: 2298390-71-1). Cayman Chemical.
- STF-1084 | ENPP1 inhibitor. Probechem Biochemicals.
- STF-1084 | CAS#2298390-71-1 | ENPP1 inhibitor. MedKoo.
- ENPP1's regulation of extracellular cGAMP is a ubiquitous mechanism of attenu
- ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING p
- A Comparative Guide to ENPP1 Inhibitors: Enpp-1-IN-9 and Other Key Molecules. Benchchem.
- ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. MDPI.
- ENPP1/ENPP3 Cell-Based Activity Assay Kit. Cayman Chemical.
- Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implic
- ENPP1. Insilico Medicine.
- Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1)
- Development of a High-Throughput Assay to Identify Inhibitors of ENPP1. PubMed - NIH.
- Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. PMC - NIH.
- ENPP1 Fluorescent Inhibitor Screening Assay Kit. Cayman Chemical.
- Abstract 2472: Inhibition of ENPP1 catalyzed ATP and cGAMP hydrolysis and in vivo antitumor efficacy of RBS2418 in the Hepa1-6 and GL261-luc syngeneic liver and glioblastoma mouse models. AACR Journals.
- Application Notes: ENPP1 Enzyme Activity Assay with a Small Molecule Inhibitor. Benchchem.
- What ENPP1 inhibitors are in clinical trials currently?.
- Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. bioRxiv.
- Abstract 702: A novel small molecule inhibitor of ENPP1 promotes T and NK cell activation and enhances anti-tumor efficacy in combination with immune checkpoint blockade therapy. Cancer Research - AACR Journals.
- Development of an ENPP1 Fluorescence Probe for Inhibitor Screening, Cellular Imaging, and Prognostic Assessment of Malignant Breast Cancer.
- Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed.
- What are the new molecules for ENPP1 inhibitors?.
Sources
- 1. What are the new molecules for ENPP1 inhibitors? [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pnas.org [pnas.org]
- 4. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ENPP1 | Insilico Medicine [insilico.com]
- 8. pnas.org [pnas.org]
- 9. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP | bioRxiv [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medkoo.com [medkoo.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. STF-1084 | ENPP1 inhibitor | Probechem Biochemicals [probechem.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. caymanchem.com [caymanchem.com]
- 19. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
Executive Summary: The Disposal Mandate
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine (CAS RN 887475-39-0). As a halogenated, organosulfur heterocyclic compound, its disposal is governed by stringent regulations to mitigate risks to personnel and the environment. The core principle of this guide is waste stream integrity . This compound must be treated as halogenated organic waste . Under no circumstances should it be mixed with non-halogenated solvents, discharged into sanitary sewer systems, or disposed of as common refuse. The mandated disposal route is via a licensed hazardous waste management facility, typically utilizing high-temperature incineration.
Hazard Identification and Risk Assessment
A thorough understanding of the compound's hazard profile is foundational to its safe handling and disposal. The causality behind the stringent disposal protocols is directly linked to its chemical properties and associated toxicological risks.
2.1 GHS Hazard Profile
While a comprehensive, peer-reviewed toxicological profile is not extensively documented, data from suppliers and analogous structures provide a clear GHS classification. The primary hazards associated with this compound necessitate careful handling to prevent exposure.
| Hazard Class | GHS Code | Description | Causality and Field Insight |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | The heterocyclic nitrogen and bromine substituents can interfere with key metabolic pathways upon ingestion. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Halogenated aromatic systems can be irritating to dermal tissues, causing localized inflammation upon contact. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Direct contact with mucous membranes, such as the eyes, can lead to significant irritation and potential damage. |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | As a solid powder, aerosolized particles can be readily inhaled, posing a risk to the respiratory tract. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Inhalation of the dust can irritate the entire respiratory system, from the nasal passages to the lungs. |
2.2 Chemical Reactivity and Incompatibilities
-
Decomposition: Thermal decomposition may produce highly toxic and corrosive fumes, including hydrogen bromide, nitrogen oxides (NOx), and sulfur oxides (SOx). This is a critical reason why controlled, high-temperature incineration is the required disposal method.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which could initiate uncontrolled reactions.
Regulatory Framework: Adherence to RCRA
In the United States, the disposal of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] As the generator of the hazardous waste, your laboratory is legally responsible for its management from "cradle-to-grave."[1] This involves correctly identifying, accumulating, and preparing the waste for transport by a licensed disposal facility.[3][4]
Personnel Protective Equipment (PPE) and Engineering Controls
A multi-layered safety approach is non-negotiable.
-
Engineering Controls: All handling of this compound, including weighing, transfers, and the preparation of waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of aerosolized powder. Ensure an eyewash station and safety shower are immediately accessible.[5]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Nitrile gloves are required. For extended contact or spill cleanup, double-gloving is recommended.
-
Eye Protection: ANSI Z87.1-compliant chemical safety goggles are mandatory.
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned.
-
Respiratory Protection: For spill situations or where ventilation is inadequate, a NIOSH-approved respirator with appropriate particulate and organic vapor cartridges is necessary.[6]
-
Waste Characterization and Segregation: The Critical Step
Proper segregation is the most critical part of the disposal workflow. Errors at this stage can lead to regulatory fines and dangerous chemical reactions in consolidated waste drums.
-
Primary Waste Stream: Halogenated Organic Solid Waste . This applies to the pure compound, contaminated lab supplies (e.g., weigh boats, contaminated gloves, wipes), and any reaction mixtures where it is a component.
-
Secondary Waste Stream: Halogenated Organic Liquid Waste . This applies to any solvents used to rinse contaminated glassware. Crucially, any solvent, regardless of its own properties (e.g., acetone, ethanol), that is used to dissolve or rinse this compound must be disposed of as halogenated waste. [7] Mixing halogenated and non-halogenated waste streams is a serious compliance violation.[7][8]
The workflow for waste management can be visualized as follows:
Caption: Waste Segregation and Disposal Workflow.
Step-by-Step Disposal Procedures
6.1 Protocol for Disposing of Residual/Contaminated Labware
This protocol applies to items like empty manufacturer bottles, weigh paper, contaminated gloves, and rinsed glassware.
-
Decontamination (Glassware Only): In a chemical fume hood, rinse the contaminated glassware three times with a minimal amount of a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinse Solvent: Collect all three rinses in a dedicated, clearly labeled "Halogenated Organic Liquid Waste" container.[7]
-
Segregate Solid Waste: Place all non-reusable contaminated items (gloves, wipes, weigh boats, crushed empty vials) into a separate, clearly labeled "Halogenated Organic Solid Waste" container.
-
Container Management: Keep waste containers securely closed when not in use. Do not overfill (maintain at <90% capacity). Ensure containers are made of compatible materials (e.g., polyethylene for liquids).[9]
-
Labeling: The waste container label must be filled out completely, including the words "Hazardous Waste," the full chemical name "3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine," and an accurate list of any co-mingled solvents.[7]
6.2 Protocol for Disposing of Bulk/Unused Product
Disposal of significant quantities of unused or expired product requires direct collection without intermediate steps.
-
Container Preparation: Obtain a designated "Halogenated Organic Solid Waste" container from your institution's Environmental Health & Safety (EHS) department.
-
Transfer: In a chemical fume hood, carefully transfer the bulk solid from its original container into the hazardous waste container. Use appropriate tools (e.g., powder funnel, spatula) to minimize dust generation.
-
Seal and Label: Securely seal the waste container. Complete the hazardous waste label with all required information, ensuring the chemical name is written in full.
-
Storage: Store the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA) in secondary containment.
-
Arrange Pickup: Contact your institution's EHS department to schedule a pickup for final disposal.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert all personnel in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.
-
Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as outlined in Section 4.0, including respiratory protection if necessary.
-
Containment: Cover the spill with a chemical absorbent material suitable for organic compounds (e.g., vermiculite or a commercial spill pad). Do not use combustible materials like paper towels.
-
Collection: Carefully sweep the absorbed material into a plastic dustpan and place it into a designated "Halogenated Organic Solid Waste" container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone) and place the wipe into the same solid waste container.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of size.
References
-
Proper disposal of chemicals. (2025). Sciencemadness Wiki. Available at: [Link]
-
What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone. Available at: [Link]
-
Waste, Chemical, and Cleanup Enforcement. (2025). US EPA. Available at: [Link]
-
3-Bromoimidazo(1,2-a)pyrazine. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US EPA. Available at: [Link]
-
Hazardous Waste. (2025). US EPA. Available at: [Link]
-
3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine. African Rock Art. Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]
-
Organosulfur chemistry. Wikipedia. Available at: [Link]
-
Halogenated Waste. University of Wisconsin-Milwaukee. Available at: [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). ResearchGate. Available at: [Link]
-
GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Government of Alberta. Available at: [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]
Sources
Comprehensive Safety and Handling Guide for 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
As a Senior Application Scientist, it is my priority to ensure that you can work with novel chemical reagents not only effectively but also with the highest degree of safety. This guide moves beyond a simple checklist to provide a procedural and logical framework for handling 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine. Our goal is to empower you with the knowledge to create a self-validating system of safety, grounded in the specific hazards of this compound.
Hazard Assessment: Understanding the Risks
3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine (CAS RN: 887475-39-0) is a heterocyclic compound whose hazard profile necessitates stringent safety controls. The Globally Harmonized System (GHS) classifications for this, and structurally similar imidazo[1,2-a]pyrazine derivatives, form the basis of our handling protocols.[1][2]
Table 1: GHS Hazard Profile
| Hazard Statement | Classification | Implication for Handling |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the handling area. |
| H332 | Harmful if inhaled | Avoid breathing dust. All handling of the solid must be done in a certified chemical fume hood or with adequate local exhaust ventilation. |
| H315 | Causes skin irritation | Direct skin contact must be prevented through proper gloving and protective clothing. |
| H319 | Causes serious eye irritation | Robust eye and face protection is mandatory to prevent contact with dust or splashes. |
| H335 | May cause respiratory irritation | Engineering controls (e.g., fume hood) are the primary defense. Respiratory protection may be required as a secondary measure. |
The causality behind these hazards is rooted in the molecule's structure. The imidazopyrazine core is a common scaffold in bioactive molecules, and the presence of a bromine atom and a methylthio group can influence its reactivity and toxicological profile.[3][4] The primary risks are exposure to the solid compound as dust and subsequent irritation or harm upon contact with the eyes, skin, or respiratory tract.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to create a barrier between the researcher and the chemical. The selection of each component is a direct response to the hazards identified above.[5][6]
-
Eye and Face Protection:
-
Mandatory: Wear tightly fitting, indirectly-vented chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[7]
-
Causality: The H319 "Causes serious eye irritation" classification means that dust particles can cause significant damage. Standard safety glasses offer insufficient protection from airborne particulates.
-
Recommended for High-Risk Operations: When handling larger quantities (>1g) or when there is a risk of splashing, a full-face shield should be worn over the chemical safety goggles.
-
-
Hand Protection:
-
Mandatory: Handle with chemical-resistant, disposable gloves at all times. Nitrile rubber gloves are a suitable first choice for protection against dry solids.[5]
-
Protocol: Gloves must be inspected for tears or degradation before each use. Employ a "double-gloving" technique for added protection during weighing and transfer operations. Remove and replace the outer glove immediately if contamination is suspected.
-
Causality: The H315 "Causes skin irritation" hazard requires an impermeable barrier. After handling, remove gloves using the proper technique (without touching the outer surface with bare skin) and wash hands thoroughly with soap and water.[6][7]
-
-
Body Protection:
-
Mandatory: A flame-resistant laboratory coat is required. Ensure it is fully buttoned with sleeves rolled down.
-
Recommended: For operations with a higher risk of dust generation, consider using impervious clothing such as a disposable gown over the lab coat.[7]
-
-
Respiratory Protection:
-
Primary Control: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood. This is the primary engineering control to mitigate the H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) risks.
-
Secondary Control: If a fume hood is not available or as a supplementary measure during major spill clean-up, a NIOSH-approved respirator with a P100 (particulate) filter is required.
-
Operational and Disposal Plans
A safe workflow is a continuous process, from receiving the material to its final disposal. The following step-by-step plans provide a framework for this process.
-
Receiving and Storage:
-
Upon receipt, inspect the container for damage.
-
Store the compound in its original, tightly sealed container in a dry, designated location at 2-8°C.
-
Log the material into your chemical inventory.
-
-
Preparation and Handling:
-
Designate a specific area within a chemical fume hood for handling.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before bringing the compound into the hood.
-
Don the full, required PPE as outlined in Section 2.
-
Carefully open the container. Avoid creating puffs of dust.
-
Use a micro-spatula to carefully transfer the desired amount of the solid to a tared weigh boat or directly into the reaction vessel.
-
Once the transfer is complete, securely close the primary container.
-
-
Post-Handling Decontamination:
-
Wipe down the handling area within the fume hood, the exterior of the primary container, and any equipment used with a damp cloth or towel (e.g., wetted with 70% ethanol).
-
Dispose of all contaminated disposable materials (weigh boats, wipes, gloves) into a designated, labeled hazardous waste container.
-
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.
-
Solid Waste:
-
All contaminated solids, including gloves, disposable lab coats, bench paper, and any unused compound, must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."
-
Causality: Brominated compounds require specific disposal routes, often involving high-temperature incineration.[8] Mixing them with non-halogenated waste can create complications and increase disposal costs.
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, the resulting solution must be disposed of in a labeled "Halogenated Organic Liquid Waste" container.
-
Do not pour any material containing this compound down the drain.[7]
-
-
Empty Containers:
-
Rinse the "empty" container three times with a suitable solvent (e.g., acetone or ethanol).
-
Dispose of the rinsate into the "Halogenated Organic Liquid Waste" container.
-
Deface the label on the empty container before disposing of it in the appropriate solid waste stream (e.g., glass or plastic recycling, if clean).
-
Visualizing the Safety Workflow
The following diagram outlines the critical path for safely handling 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine.
Caption: Workflow for safe handling of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine.
References
-
3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine. African Rock Art. [Link]
-
3-Bromoimidazo(1,2-a)pyrazine | C6H4BrN3. PubChem, National Center for Biotechnology Information. [Link]
-
3-bromo-8-(methylsulfanyl)imidazo[1,2-a]pyrazine. Chemicalland21. [Link]
-
Safety Data Sheet. Advanced Biotech. [Link]
-
Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. PubMed, National Center for Biotechnology Information. [Link]
-
Which is the best way to recycle or neutralise Bromine? ResearchGate. [Link]
-
Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed, National Center for Biotechnology Information. [Link]
-
A Novel Process for the Removal of Bromine from Styrene Polymers Containing Brominated Flame Retardant. ResearchGate. [Link]
-
Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. PubMed, National Center for Biotechnology Information. [Link]
Sources
- 1. 3-Bromoimidazo(1,2-a)pyrazine | C6H4BrN3 | CID 2771671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
